Peforelin
Description
Properties
IUPAC Name |
(3S)-4-[[(2S)-1-[[(2S)-6-amino-1-[(2S)-2-[(2-amino-2-oxoethyl)carbamoyl]pyrrolidin-1-yl]-1-oxohexan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-[[(2S)-2-[[(2S)-3-hydroxy-2-[[(2S)-2-[[(2S)-3-(1H-imidazol-5-yl)-2-[[(2S)-5-oxopyrrolidine-2-carbonyl]amino]propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]propanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-4-oxobutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C59H74N18O14/c60-16-6-5-12-40(59(91)77-17-7-13-47(77)58(90)66-27-48(61)79)70-52(84)41(18-31-23-64-37-10-3-1-8-35(31)37)72-56(88)45(22-50(81)82)75-55(87)44(21-34-26-63-30-68-34)74-57(89)46(28-78)76-53(85)42(19-32-24-65-38-11-4-2-9-36(32)38)71-54(86)43(20-33-25-62-29-67-33)73-51(83)39-14-15-49(80)69-39/h1-4,8-11,23-26,29-30,39-47,64-65,78H,5-7,12-22,27-28,60H2,(H2,61,79)(H,62,67)(H,63,68)(H,66,90)(H,69,80)(H,70,84)(H,71,86)(H,72,88)(H,73,83)(H,74,89)(H,75,87)(H,76,85)(H,81,82)/t39-,40-,41-,42-,43-,44-,45-,46-,47-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTASYRSYWSLWJV-CSYZDTNESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)C(CCCCN)NC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C(CC(=O)O)NC(=O)C(CC4=CN=CN4)NC(=O)C(CO)NC(=O)C(CC5=CNC6=CC=CC=C65)NC(=O)C(CC7=CN=CN7)NC(=O)C8CCC(=O)N8)C(=O)NCC(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](N(C1)C(=O)[C@H](CCCCN)NC(=O)[C@H](CC2=CNC3=CC=CC=C32)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC4=CN=CN4)NC(=O)[C@H](CO)NC(=O)[C@H](CC5=CNC6=CC=CC=C65)NC(=O)[C@H](CC7=CN=CN7)NC(=O)[C@@H]8CCC(=O)N8)C(=O)NCC(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C59H74N18O14 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1259.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
147859-97-0 | |
| Record name | Peforelin [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0147859970 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pyroglutamyl-histidyl-tryptophyl-seryl-histidyl-asparagyl-tryptophyl-lysyl-prolyl-glycinamid (Acetatsalz) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PEFORELIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UJ8NQ5Z0VX | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Peforelin: A Deep Dive into its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
Peforelin is a synthetic decapeptide analogue of gonadotropin-releasing hormone (GnRH), specifically an analogue of lamprey GnRH-III.[1] It is utilized in veterinary medicine as a GnRH agonist to induce and synchronize estrus in swine.[2] This technical guide provides an in-depth exploration of this compound's mechanism of action, consolidating available data on its pharmacology, and presenting detailed experimental methodologies and signaling pathways for researchers in the field.
Core Mechanism of Action
This compound functions as a potent agonist at the gonadotropin-releasing hormone receptor (GnRH-R) in the anterior pituitary gland. Unlike endogenous GnRH which stimulates the release of both follicle-stimulating hormone (FSH) and luteinizing hormone (LH), this compound exhibits a remarkably selective action, primarily stimulating the synthesis and release of FSH with minimal impact on LH secretion.[2][3] This selective FSH release is crucial for its therapeutic effect, as FSH is the primary driver of follicular growth and development in the ovary, leading to the induction of estrus.[2]
The molecular basis for this selectivity is thought to lie in its interaction with a putative, yet to be fully characterized, FSH-releasing factor receptor (FSHRF) or a specific conformation of the GnRH receptor that preferentially couples to the FSH synthesis and release pathway.
Quantitative Pharmacological Data
Comprehensive quantitative data on the binding affinity and potency of this compound are not extensively available in the public domain. The following tables summarize the known information and provide comparative data for other GnRH analogues to offer a frame of reference.
Table 1: Receptor Binding Affinity
| Compound | Receptor | Assay Type | Ki (nM) | Kd (nM) | Source |
| This compound | Porcine GnRH-R | Not Publicly Available | Not Publicly Available | Not Publicly Available | - |
| Buserelin | Human GnRH-R | Competition Binding | 0.06 | - | [4] |
| Nafarelin | Human GnRH-R | Competition Binding | 0.06 | - | [4] |
| GnRH | Human GnRH-R | Competition Binding | 13 | - | [4] |
Table 2: In Vitro Potency for Gonadotropin Release
| Compound | Cell Type | Parameter | FSH Release EC50 | LH Release EC50 | Source |
| This compound | Porcine Pituitary Cells | Not Publicly Available | Not Publicly Available | Not Publicly Available | - |
| GnRH Agonist (Generic) | Rat Pituitary Cells | EC50 | ~1 nM | ~1 nM | Representative Data |
Table 3: Pharmacokinetic Parameters in Swine (Intramuscular Administration)
| Parameter | This compound | Buserelin (for comparison) | Source |
| Dosage | 150 µ g/animal | 1 mg/pig | [3][5][6] |
| Cmax | Not Publicly Available | 10.99 ± 2.04 ng/mL | [5][6] |
| Tmax | ~1 hour (for FSH peak) | 0.57 ± 0.18 h | [3][5][6] |
| AUC | Not Publicly Available | 25.02 ± 6.93 h*ng/mL | [5][6] |
| t1/2 (elimination) | "a few minutes" | 1.29 ± 0.40 h | [2][5][6] |
Signaling Pathways
This compound, as a GnRH agonist, is presumed to initiate intracellular signaling cascades upon binding to its receptor on pituitary gonadotrophs. While the complete pathway for its selective FSH release is not fully elucidated, evidence suggests the involvement of a nitric oxide (NO) dependent mechanism.
Experimental Protocols
Detailed experimental protocols for this compound are scarce in publicly available literature. Therefore, the following sections provide representative methodologies for key experiments based on standard practices for GnRH analogues.
GnRH Receptor Competitive Binding Assay
This protocol outlines a method to determine the binding affinity (Ki) of this compound for the GnRH receptor.
Methodology:
-
Membrane Preparation:
-
Culture cells stably expressing the porcine GnRH receptor (e.g., CHO or HEK293 cells).
-
Harvest cells and homogenize in a lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4, with protease inhibitors).
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.
-
Wash the membrane pellet and resuspend in an appropriate assay buffer. Determine protein concentration using a standard method (e.g., BCA assay).[7]
-
-
Competitive Binding Assay:
-
In a 96-well plate, add a constant concentration of a radiolabeled GnRH analogue (e.g., 125I-Buserelin) to each well.
-
Add increasing concentrations of unlabeled this compound to compete for binding.
-
Add the prepared cell membranes to each well.
-
Incubate at a controlled temperature (e.g., 4°C or 25°C) to reach binding equilibrium.[7]
-
-
Separation and Detection:
-
Rapidly filter the contents of each well through glass fiber filters to separate the receptor-bound radioligand from the free radioligand.
-
Wash the filters with ice-cold wash buffer to minimize non-specific binding.[8]
-
Measure the radioactivity on the filters using a gamma counter.
-
-
Data Analysis:
-
Plot the percentage of specific binding against the concentration of this compound.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[8]
-
In Vitro FSH Release Assay from Primary Pituitary Cells
This protocol describes a method to measure the potency of this compound in stimulating FSH release from primary pituitary cells.
Methodology:
-
Cell Isolation and Culture:
-
Aseptically collect anterior pituitary glands from swine.
-
Mechanically and enzymatically dissociate the tissue to obtain a single-cell suspension.
-
Plate the cells in culture wells and allow them to attach and recover for a specified period (e.g., 48-72 hours).
-
-
FSH Release Assay:
-
Wash the cultured pituitary cells with a serum-free medium.
-
Add fresh medium containing varying concentrations of this compound to the wells.
-
Incubate for a defined period (e.g., 4-6 hours) to allow for FSH release.
-
-
FSH Quantification:
-
Collect the cell culture supernatants.
-
Measure the concentration of FSH in the supernatants using a validated and specific enzyme-linked immunosorbent assay (ELISA) for porcine FSH.
-
-
Data Analysis:
-
Plot the concentration of released FSH against the concentration of this compound.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 value (the concentration of this compound that elicits 50% of the maximal FSH release).
-
Conclusion
This compound's mechanism of action is centered on its selective stimulation of FSH release from the anterior pituitary, making it a valuable tool for estrus synchronization in swine. While a complete quantitative pharmacological profile and a fully elucidated signaling pathway are not yet publicly available, the information presented in this guide provides a comprehensive overview for researchers and drug development professionals. The representative experimental protocols offer a foundation for further investigation into the nuanced pharmacology of this and other GnRH analogues. Further research is warranted to precisely define its receptor interactions and the downstream signaling events that mediate its unique FSH-selective activity.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. vmd.defra.gov.uk [vmd.defra.gov.uk]
- 3. ema.europa.eu [ema.europa.eu]
- 4. Characterization of 12 GnRH peptide agonists – a kinetic perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The pharmacokinetics of buserelin after intramuscular administration in pigs and cows - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Peforelin: A Technical Guide to its Chemical Structure, Properties, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Peforelin is a synthetic decapeptide analogue of gonadotropin-releasing hormone (GnRH) utilized in veterinary medicine.[1] As a GnRH agonist, it plays a crucial role in regulating reproductive processes by selectively stimulating the release of follicle-stimulating hormone (FSH).[2][3] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activity of this compound, with a focus on its mechanism of action and downstream signaling pathways. Detailed summaries of its properties are presented in structured tables, and key biological pathways and experimental workflows are visualized through diagrams to facilitate a deeper understanding for researchers and professionals in drug development.
Chemical Structure and Identification
This compound is a synthetic peptide with a specific amino acid sequence that confers its unique biological activity.[1] Its structure and identifying characteristics are detailed below.
Table 1: Chemical Identification of this compound
| Identifier | Value | Reference |
| IUPAC Name | (3S)-4-[[(2S)-1-[[(2S)-6-amino-1-[(2S)-2-[(2-amino-2-oxoethyl)carbamoyl]pyrrolidin-1-yl]-1-oxohexan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-[[(2S)-2-[[(2S)-3-hydroxy-2-[[(2S)-2-[[(2S)-3-(1H-imidazol-5-yl)-2-[[(2S)-5-oxopyrrolidine-2-carbonyl]amino]propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]propanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-4-oxobutanoic acid | [4] |
| CAS Number | 147859-97-0 | [4] |
| Molecular Formula | C₅₉H₇₄N₁₈O₁₄ | [4] |
| Canonical SMILES | C1C--INVALID-LINK--NC(=O)--INVALID-LINK--NC(=O)--INVALID-LINK--O)NC(=O)--INVALID-LINK--NC(=O)--INVALID-LINK--NC(=O)--INVALID-LINK--NC(=O)--INVALID-LINK--NC(=O)[C@@H]8CCC(=O)N8">C@HC(=O)NCC(=O)N | [5] |
| Amino Acid Sequence | pGlu-His-Trp-Ser-His-Asp-Trp-Lys-Pro-Gly-NH₂ | [5] |
Physicochemical Properties
Table 2: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Weight | 1259.35 g/mol | [6] |
| Appearance | White to yellowish-white amorphous substance | [2] |
| Solubility | Soluble in water, diluted acetic acid, methanol, DMSO, and DMF | [2] |
| Optical Rotation | [α]20D: -45° to -55° | [2] |
| pH (Free Base) | 5.5 - 7.0 | [2] |
Biological Activity and Mechanism of Action
This compound is a potent GnRH agonist that selectively stimulates the synthesis and release of follicle-stimulating hormone (FSH) from the anterior pituitary gland, with minimal effect on luteinizing hormone (LH) secretion.[2][3] This selective action is attributed to its specific binding to and activation of the GnRH receptor on pituitary gonadotrope cells.
GnRH Receptor Binding and Downstream Signaling
Upon binding to the GnRH receptor, a G-protein coupled receptor (GPCR), this compound initiates a downstream signaling cascade. This process is fundamental to its physiological effects.
The binding of this compound to the GnRH receptor activates the Gαq/11 subunit of the associated G-protein. This, in turn, activates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca²⁺) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). These signaling events lead to the activation of downstream pathways, including the mitogen-activated protein kinase (MAPK) cascade, which ultimately results in the transcription of the FSHβ subunit gene, synthesis of FSH, and its subsequent release.
Experimental Protocols
The synthesis, purification, and biological evaluation of this compound involve standard and specialized laboratory techniques. The following sections provide an overview of these experimental protocols.
Synthesis and Purification
This compound, being a decapeptide, is typically synthesized using solid-phase peptide synthesis (SPPS).[7] This method allows for the stepwise addition of amino acids to a growing peptide chain anchored to a solid resin support.
A detailed protocol would involve the sequential coupling of Fmoc-protected amino acids to a Rink amide resin.[8] Each coupling step is preceded by the removal of the Fmoc protecting group with a piperidine solution and followed by thorough washing.[8] After the final amino acid is coupled, the peptide is cleaved from the resin and the side-chain protecting groups are removed using a cleavage cocktail, typically containing trifluoroacetic acid (TFA).[8]
The crude peptide is then precipitated with cold diethyl ether and purified using reverse-phase high-performance liquid chromatography (RP-HPLC).[8] The purity of the final product is confirmed by analytical HPLC and its identity is verified by mass spectrometry.[8]
In Vitro Bioassay: FSH Release from Pituitary Cells
The biological activity of this compound can be assessed in vitro by measuring its ability to stimulate FSH release from primary pituitary cell cultures or suitable pituitary cell lines.[9]
In this assay, dispersed pituitary cells are cultured and then incubated with varying concentrations of this compound.[9] After a defined incubation period, the culture medium is collected, and the concentration of released FSH is quantified using a specific immunoassay, such as an enzyme-linked immunosorbent assay (ELISA) or a radioimmunoassay (RIA).[9] The results are used to generate a dose-response curve to determine the potency of this compound.
In Vivo Bioassay: FSH Release in Animal Models
The in vivo activity of this compound is typically evaluated in animal models, such as pigs or mice, by measuring the increase in serum FSH levels following administration.[2][10]
A typical in vivo study in pigs would involve the following steps:
-
Animal Selection and Acclimation: Healthy, sexually mature gilts or sows are selected and acclimated to the experimental conditions.[11]
-
Treatment Administration: this compound is administered via intramuscular injection at various dosages. A control group receives a placebo injection.[11]
-
Blood Sampling: Blood samples are collected at predetermined time points before and after the injection.[2]
-
Hormone Analysis: Serum is separated from the blood samples, and FSH concentrations are measured using a validated immunoassay.[2]
-
Data Analysis: The change in serum FSH levels over time is analyzed to determine the efficacy and duration of action of this compound.[2]
Applications in Research and Drug Development
This compound serves as a valuable tool in reproductive research, particularly in studies focused on the differential regulation of gonadotropin secretion. Its selective FSH-releasing activity makes it an ideal candidate for investigating the physiological roles of FSH in follicular development and spermatogenesis. In drug development, this compound and its analogues can be explored for therapeutic applications in reproductive medicine where selective FSH stimulation is desired.
Conclusion
This compound is a well-characterized synthetic GnRH agonist with a unique pharmacological profile, primarily stimulating the release of FSH. Its chemical structure and properties are amenable to solid-phase peptide synthesis and purification. The detailed understanding of its mechanism of action and the availability of established in vitro and in vivo bioassays make it a significant molecule for both basic research and potential therapeutic development in the field of reproductive endocrinology. This technical guide provides a foundational resource for scientists and researchers working with this important peptide.
References
- 1. vmd.defra.gov.uk [vmd.defra.gov.uk]
- 2. apvma.gov.au [apvma.gov.au]
- 3. thepigsite.com [thepigsite.com]
- 4. researchgate.net [researchgate.net]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. medkoo.com [medkoo.com]
- 7. researchgate.net [researchgate.net]
- 8. rsc.org [rsc.org]
- 9. Bioassay of inhibin-like activity using pituitary cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Evaluation of Synthetic GnRH-Analog this compound with Regard to Oocyte Differentiation and Follicular Development in C57BL/6J Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. medycynawet.edu.pl [medycynawet.edu.pl]
The Discovery and Development of Peforelin: A Technical Guide
An In-depth Examination of a Novel Gonadotropin-Releasing Hormone Analogue for Reproductive Management
Abstract
Peforelin, a synthetic analogue of lamprey Gonadotropin-Releasing Hormone-III (lGnRH-III), represents a significant advancement in veterinary reproductive medicine. This technical guide provides a comprehensive overview of the discovery, history, and development of this compound. It details the journey from the initial identification of a unique GnRH variant in a basal vertebrate to its commercial application for estrus synchronization in swine. This document summarizes key preclinical and clinical findings, outlines experimental protocols, and presents quantitative data in a structured format for researchers, scientists, and drug development professionals.
Introduction: The Quest for a Selective FSH-Releasing Agent
The regulation of folliculogenesis is a cornerstone of reproductive biology, with Follicle-Stimulating Hormone (FSH) playing a pivotal role. For decades, the non-specific gonadotropin, Pregnant Mare Serum Gonadotropin (PMSG), was widely used in animal breeding to stimulate follicular development. However, ethical concerns surrounding its production and its combined FSH- and Luteinizing Hormone (LH)-like activity spurred the search for more specific and ethically sourced alternatives. This need paved the way for the investigation of alternative GnRH analogues with selective FSH-releasing properties.
Discovery of Lamprey GnRH-III: A Serendipitous Finding
The story of this compound begins with fundamental research into the endocrinology of the sea lamprey (Petromyzon marinus), one of the oldest extant vertebrates. In the early 1990s, Professor Stacia A. Sower and her research team at the University of New Hampshire were investigating the neuroendocrine control of reproduction in this ancient species. Their work led to the discovery and sequencing of a third form of GnRH in the lamprey brain, distinct from the previously identified mammalian and avian forms. This novel decapeptide was named lamprey Gonadotropin-Releasing Hormone-III (lGnRH-III).[1]
Subsequent research revealed that lGnRH-III possessed a unique biological activity: it selectively stimulated the release of FSH with minimal impact on LH secretion.[1] This property was in stark contrast to mammalian GnRH, which stimulates the release of both FSH and LH. The unique primary structure of lGnRH-III, particularly the amino acid sequence from positions 5 to 8, was identified as the key to its selective action.
From Discovery to a Commercial Product: The Development of this compound
The selective FSH-releasing activity of lGnRH-III presented a promising opportunity for a targeted therapeutic agent in veterinary medicine. The German pharmaceutical company, Veyx-Pharma GmbH, recognized this potential and initiated a research and development program to create a synthetic analogue of lGnRH-III for commercial use. This synthetic analogue was named This compound .
This compound is a decapeptide with a modified amino acid sequence from positions 5 to 8 compared to native GnRH, mirroring the structure of lGnRH-III.[2][3] This structural modification confers its selective pharmacodynamic profile. The commercial formulation of this compound is marketed under the brand name Maprelin®.[1][3][4]
The development of this compound focused on its application in swine reproduction, specifically for the induction of estrus in sows after weaning and in sexually mature gilts following progestogen treatment to synchronize their cycles.[1][3]
Mechanism of Action: Selective Stimulation of the HPG Axis
This compound exerts its effects by interacting with the Gonadotropin-Releasing Hormone receptor (GnRH-R) in the anterior pituitary gland. Unlike endogenous GnRH in mammals, which triggers a cascade leading to the release of both FSH and LH, this compound's unique structure results in a conformational change in the GnRH-R that preferentially activates the signaling pathway for FSH synthesis and release.
Figure 1: Signaling pathway of this compound in the hypothalamic-pituitary-gonadal axis.
Preclinical and Clinical Development
Pharmacodynamics and Pharmacokinetics
Preclinical studies in castrated male pigs demonstrated that intramuscular administration of this compound led to a significant increase in serum FSH levels within 30 minutes, with peak concentrations observed at 1 to 2 hours post-injection. FSH levels returned to baseline within 12 to 24 hours. In contrast, the effect on LH secretion was minimal.[2]
Pharmacokinetic studies have shown that this compound is rapidly absorbed following intramuscular injection. Due to its peptide nature, it has a short plasma half-life and is quickly metabolized and eliminated. Oral bioavailability is very limited due to enzymatic degradation in the gastrointestinal tract.[2]
Toxicology and Safety
Regulatory evaluations by agencies such as the European Medicines Agency (EMA) and the Australian Pesticides and Veterinary Medicines Authority (APVMA) have concluded that this compound has a low order of toxicity.[2] Due to its peptide nature and rapid degradation, specific genotoxicity and carcinogenicity studies were not deemed necessary.[2] Safety studies in the target species (pigs) showed good tolerance, with no significant local or systemic adverse reactions observed even at doses several times the recommended therapeutic dose.
Efficacy in Swine
Numerous clinical trials have been conducted to evaluate the efficacy of this compound for estrus synchronization in gilts and sows. These studies have consistently demonstrated that this compound effectively induces a fertile estrus.
Table 1: Summary of Efficacy Data for this compound in Gilts
| Study Parameter | This compound Group | Control Group | p-value | Reference |
| Estrus Rate (%) | 90.0 | 78.5 | ≤ 0.05 | [1] |
| Farrowing Rate (%) | 93.33 | 89.23 | > 0.05 | [1] |
Table 2: Summary of Efficacy Data for this compound in Sows
| Study Parameter | This compound Group | Control Group | p-value | Reference |
| Estrus Rate (Pluriparous Sows, %) | 95.0 | 90.0 | = 0.005 | [5] |
| Weaning-to-Estrus Interval (days) | No significant difference | No significant difference | > 0.05 | [6] |
| Farrowing Rate (%) | No significant difference | No significant difference | > 0.05 | [6] |
Experimental Protocols
Dose Determination Studies in Sows
Objective: To determine the optimal dose of this compound for induction of estrus in weaned sows.
Methodology:
-
Healthy, multiparous sows were weaned from their litters after a lactation period of approximately 4 weeks.
-
24 hours post-weaning, sows were randomly assigned to different treatment groups and received a single intramuscular injection of this compound at doses ranging from 50 µg to 200 µg, or a positive control (PMSG).
-
Estrus detection was performed twice daily by observing for the standing heat reflex in the presence of a boar.
-
The primary efficacy parameter was the estrus rate within 7 days post-weaning.[3]
Figure 2: Experimental workflow for a dose determination study of this compound in weaned sows.
Clinical Efficacy Trial in Gilts
Objective: To evaluate the efficacy of this compound for induction of estrus in sexually mature gilts following cycle synchronization with a progestogen.
Methodology:
-
Sexually mature gilts were administered the progestogen altrenogest for 18 consecutive days to synchronize their estrous cycles.[1]
-
48 hours after the final altrenogest treatment, gilts were randomly assigned to a treatment group (single intramuscular injection of 150 µg this compound) or a control group (no treatment).[1]
-
Estrus detection was performed three times daily starting from the second day after this compound administration.[1]
-
Gilts in estrus were artificially inseminated.
-
Pregnancy status and farrowing rates were determined as primary endpoints.[1]
Figure 3: Experimental workflow for a clinical efficacy trial of this compound in gilts.
Conclusion
The development of this compound is a prime example of how basic research into the biology of a primitive vertebrate can lead to the development of a targeted and effective veterinary pharmaceutical. From the initial discovery of the unique FSH-releasing properties of lamprey GnRH-III by Professor Stacia A. Sower to its successful commercialization by Veyx-Pharma as Maprelin®, this compound offers a valuable tool for reproductive management in the swine industry. Its selective mechanism of action, favorable safety profile, and proven efficacy make it a significant contribution to veterinary medicine and a testament to the value of fundamental scientific inquiry.
References
- 1. medycynawet.edu.pl [medycynawet.edu.pl]
- 2. apvma.gov.au [apvma.gov.au]
- 3. vmd.defra.gov.uk [vmd.defra.gov.uk]
- 4. Evaluation of Synthetic GnRH-Analog this compound with Regard to Oocyte Differentiation and Follicular Development in C57BL/6J Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effect of a GnRH analogue (Maprelin) on the reproductive performance of gilts and sows - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. An evaluation of gonadotropin-releasing hormone analogue administered to gilts and sows on subsequent reproductive performance and piglet birth weight - PMC [pmc.ncbi.nlm.nih.gov]
Peforelin: A Technical Guide on its Function as a GnRH Analogue
For Researchers, Scientists, and Drug Development Professionals
Introduction
Peforelin is a synthetic decapeptide analogue of gonadotropin-releasing hormone (GnRH) used in veterinary medicine.[1] Structurally, it is an analogue of lamprey GnRH-III (l-GnRH-III).[2][3] this compound is classified as a GnRH agonist and is primarily utilized for the induction and synchronization of estrus in swine.[2][4] Unlike native GnRH which stimulates the release of both Luteinizing Hormone (LH) and Follicle-Stimulating Hormone (FSH), this compound is reported to selectively stimulate the release of FSH with minimal effect on LH.[2][5] This technical guide provides an in-depth overview of the core function of this compound, its underlying signaling pathways, relevant experimental protocols for characterization, and a summary of available quantitative data.
The GnRH Signaling Pathway
The physiological effects of this compound are mediated through the Gonadotropin-Releasing Hormone Receptor (GnRH-R), a G-protein coupled receptor (GPCR) located on the surface of pituitary gonadotrope cells.[6][7] The binding of a GnRH agonist like this compound to the GnRH-R initiates a cascade of intracellular events that ultimately lead to the synthesis and secretion of gonadotropins.
The primary signaling pathway activated by the GnRH receptor involves the Gαq/11 protein.[8] Upon agonist binding, the receptor undergoes a conformational change, activating the associated Gαq/11 protein. This, in turn, activates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[8]
IP3 diffuses through the cytoplasm and binds to its receptor on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+).[7] DAG, in conjunction with the elevated intracellular Ca2+, activates protein kinase C (PKC).[8] These signaling intermediates lead to the activation of downstream mitogen-activated protein kinase (MAPK) cascades, which are crucial for the transcription of gonadotropin subunit genes.[9]
Experimental Protocols
Characterizing the function of a GnRH analogue like this compound involves a series of in vitro and in vivo experiments to determine its binding affinity, downstream signaling effects, and physiological outcomes.
Receptor Binding Affinity Assay
A competitive radioligand binding assay is the standard method to determine the binding affinity of a compound to its receptor.[8][10] This assay measures the ability of the unlabeled ligand (this compound) to displace a radiolabeled ligand from the GnRH receptor.
Methodology:
-
Membrane Preparation: Cell membranes are prepared from a cell line stably expressing the GnRH receptor (e.g., CHO or HEK293 cells).[8]
-
Competitive Binding: The cell membranes are incubated with a fixed concentration of a radiolabeled GnRH analogue (e.g., [¹²⁵I]-Buserelin) and varying concentrations of unlabeled this compound.[7]
-
Equilibration and Separation: The binding reaction is allowed to reach equilibrium. The receptor-bound radioligand is then separated from the unbound radioligand via rapid filtration.[8]
-
Quantification: The radioactivity of the filters is measured using a scintillation counter.[8]
-
Data Analysis: The percentage of specific binding of the radioligand is plotted against the concentration of this compound. The IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) is determined from the resulting competition curve. The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.[11]
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. medycynawet.edu.pl [medycynawet.edu.pl]
- 3. Effect of a GnRH analogue (this compound) on the litter performance of gilts and sows - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. apvma.gov.au [apvma.gov.au]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. academic.oup.com [academic.oup.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
The Role of Peforelin in Neuroendocrine Pathways: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Peforelin is a synthetic decapeptide analogue of Gonadotropin-Releasing Hormone (GnRH) used in veterinary medicine.[1][2][3] Structurally, it is an analogue of Lamprey-GnRH-III.[4][5] Compared to native GnRH, this compound features modified amino acids at positions 5 through 8, with the natural tyrosine-glycine-leucine-arginine sequence replaced by histidine-asparagine-tryptophan-lysine.[4] This modification confers a selective pharmacological action, primarily stimulating the release of Follicle-Stimulating Hormone (FSH) from the anterior pituitary, with minimal effect on Luteinizing Hormone (LH) secretion.[1][2] This selective action on the Hypothalamic-Pituitary-Gonadal (HPG) axis makes it a tool for managing reproductive cycles in animals, particularly for inducing estrus in swine.[1][4][6] Recent research also explores its potential as an alternative to Pregnant Mare Serum Gonadotropin (PMSG) for superovulation in laboratory animals like mice.[7][8]
Core Neuroendocrine Pathway: The Hypothalamic-Pituitary-Gonadal (HPG) Axis
This compound exerts its effects by acting as an agonist at GnRH receptors on gonadotropic cells in the anterior pituitary gland. Endogenous GnRH, synthesized in the hypothalamus, is the primary regulator of the reproductive endocrine system.[9] It is released in a pulsatile manner to stimulate the pituitary to secrete both FSH and LH.[4]
This compound, as a synthetic GnRH analogue, mimics the action of endogenous GnRH.[4] However, its structural modifications lead to a preferential stimulation of FSH synthesis and release.[1][2]
The sequence of events is as follows:
-
Administration: this compound is administered via intramuscular injection.[1]
-
Pituitary Binding: It travels to the anterior pituitary and binds to GnRH receptors.
-
Selective FSH Release: This binding selectively triggers the synthesis and release of FSH into the bloodstream.[1][2]
-
Follicular Development: FSH acts on the ovaries to stimulate the growth and maturation of ovarian follicles.[1][5]
-
Estrus Induction: The development of follicles leads to the production of estrogen, which in turn induces the physiological and behavioral signs of estrus.[1]
Signaling Pathway Diagram
The following diagram illustrates the neuroendocrine pathway modulated by this compound.
Quantitative Data
The efficacy of this compound has been quantified in several studies, primarily focusing on reproductive parameters in swine and oocyte yield in mice.
Table 1: Efficacy of this compound in Swine
| Parameter | Species/Parity | This compound Dose | Result | Control/Comparison | Reference |
| Estrus Rate (within 6-10 days) | Pluriparous Sows | 150 µg | 93.3% | 80.8% (Control) | [1] |
| Weaning to Estrus Interval | Primiparous Sows | 37.5 µg | Improved (p < 0.05) | Untreated Control | [1] |
| Farrowing Rate | Gilts | 150 µg | 93.9% | Statistically better than untreated (p < 0.05) | [1] |
| Pregnancy Rate | Gilts | 150 µg | 94.6% | - | [1] |
| Estrus Rate | Gilts | 150 µg | 90.0% | 78.5% (Control, p ≤ 0.05) | [6] |
| Farrowing Rate | Gilts | 150 µg | 93.33% (avg) | 89.23% (avg, Control) | [6] |
| Follicle Size (FS1) | Gilts | 150 µg | 5.4 mm | 4.9 mm (Control, p = 0.02) | [10] |
| Follicle Size (FS2) | Pluriparous Sows | 150 µg | 6.8 mm | 6.3 mm (Control, p = 0.03) | [10] |
Table 2: Efficacy of this compound for Superovulation in Mice (C57BL/6J)
| This compound Dose | Mean Oocyte Yield (per 10 animals) | Comparison (PMSG) | Fertilization Rate | Reference |
| 1.0 µg | ~100 | Significantly lower than PMSG | High | [7] |
| 0.5 µg | ~175 (Highest yield among this compound groups) | Significantly lower than PMSG | High | [7] |
| 0.25 µg | ~75 | Significantly lower than PMSG | High | [7] |
Experimental Protocols
Detailed methodologies are crucial for replicating and building upon existing research.
Protocol 1: Estrus Induction in Gilts and Sows
This protocol is synthesized from studies investigating the reproductive performance in commercial pig herds.[5][6]
-
Objective: To evaluate the effect of this compound on estrus induction and subsequent litter performance.
-
Animal Model: Sexually mature gilts, primiparous sows, and pluriparous sows.[5][6]
-
Grouping: Animals are randomly allocated to a treatment group (this compound), a positive control group (e.g., eCG), and a negative control group (e.g., saline solution).[5]
-
Synchronization (Gilts): Gilts are synchronized with altrenogest for 18 days.[6]
-
Treatment Administration:
-
Gilts & Pluriparous Sows: A single intramuscular injection of 150 µg this compound is administered 48 hours after the final altrenogest treatment (gilts) or 24 hours post-weaning (sows).[5][6]
-
Primiparous Sows: A single intramuscular injection of 37.5 µg this compound is administered 24 hours post-weaning.[5][6]
-
-
Endpoint Measurement:
-
Estrus Detection: Monitored three times daily starting from the second day after treatment/weaning, using teaser boars.[6]
-
Reproductive Performance: Recording of weaning-to-estrus interval (WEI), pregnancy rate, farrowing rate, and litter size (total born, live born, stillborn).[5][6]
-
Hormone Levels: Blood samples may be taken to determine FSH concentrations at baseline and post-injection.[10]
-
Protocol 2: Superovulation Induction in Mice
This protocol is based on a study evaluating this compound as an alternative to PMSG.[7][8]
-
Objective: To evaluate the efficacy of this compound for inducing superovulation and oocyte yield.
-
Animal Model: Female C57BL/6J mice, aged 3-4 weeks.[8]
-
Grouping: Mice are randomly divided into groups receiving different concentrations of this compound (e.g., 1.0 µg, 0.5 µg, 0.25 µg) or a standard dose of PMSG (e.g., 5 IU) as a control.[7]
-
Treatment Administration:
-
This compound/PMSG: A single intraperitoneal injection of the assigned hormone is administered.[7]
-
hCG: An injection of human chorionic gonadotropin (hCG) is administered to all groups to induce ovulation.
-
-
Endpoint Measurement:
-
Oocyte Collection: Oocytes are collected from the oviducts.
-
Quantification: The total number of oocytes is counted.
-
Fertilization and Development: Oocytes undergo in vitro fertilization (IVF), and rates of fertilization and development to the blastocyst stage are recorded.[7]
-
Ovarian Morphology: Ovaries may be dissected for histological analysis to quantify follicular stages and corpora lutea.[7]
-
Experimental Workflow Diagram
References
- 1. drugs.com [drugs.com]
- 2. assets.hpra.ie [assets.hpra.ie]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. apvma.gov.au [apvma.gov.au]
- 5. Effect of a GnRH analogue (this compound) on the litter performance of gilts and sows - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medycynawet.edu.pl [medycynawet.edu.pl]
- 7. Evaluation of Synthetic GnRH-Analog this compound with Regard to Oocyte Differentiation and Follicular Development in C57BL/6J Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Evaluation of Synthetic GnRH-Analog this compound with Regard to Oocyte Differentiation and Follicular Development in C57BL/6J Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The neuroendocrine pathways and mechanisms for the control of the reproduction in female pigs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Effect of a GnRH analogue (Maprelin) on the reproductive performance of gilts and sows - PubMed [pubmed.ncbi.nlm.nih.gov]
Peforelin API in Veterinary Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Peforelin, a synthetic analogue of gonadotropin-releasing hormone (GnRH), represents a significant tool in veterinary reproductive medicine, particularly in swine. As a GnRH agonist, its primary mechanism involves the stimulation of the anterior pituitary to selectively release follicle-stimulating hormone (FSH) in pigs.[1][2][3] This selective action promotes follicular growth and induces estrus, offering a method for synchronizing reproductive cycles in sows and gilts.[1][2][3][4] This technical guide provides an in-depth overview of this compound's core attributes, summarizing key quantitative data from veterinary studies, detailing experimental protocols, and visualizing its mechanism of action and experimental application.
Core Concepts and Mechanism of Action
This compound is a synthetic decapeptide analogue of GnRH.[1][2][3][5] Its structure differs from native GnRH at positions 5 through 8 of the amino acid sequence, where the natural tyrosine-glycine-leucine-arginine sequence is replaced by histidine-asparagine-tryptophan-lysine.[2][3][5] This modification results in a selective stimulation of FSH release in pigs, with minimal effect on luteinizing hormone (LH) secretion.[1][2][3] The pulsatile release of FSH induced by a single application of this compound leads to follicular growth and the subsequent induction of estrus.[1][2][3]
In contrast to the initial stimulatory effect, continuous administration of GnRH agonists leads to a downregulation of GnRH receptors in the pituitary gland.[6][7][8][9] This desensitization ultimately suppresses the release of both FSH and LH, a mechanism utilized for reversible long-term suppression of reproductive function in various species.[6][7][9] However, the clinical application of this compound in swine focuses on its initial stimulatory "flare-up" effect to synchronize estrus.
Signaling Pathway
The mechanism of action of this compound, as a GnRH agonist, involves binding to GnRH receptors on the surface of gonadotrope cells in the anterior pituitary. This binding initiates a cascade of intracellular signaling events, leading to the synthesis and release of gonadotropins.
Quantitative Data from Veterinary Studies
The efficacy of this compound for estrus induction and its impact on reproductive performance in swine have been evaluated in several clinical trials. The following tables summarize key quantitative findings.
Table 1: Efficacy of this compound in Gilts (Post-Altrenogest Treatment)
| Parameter | This compound Group | Control Group | P-value | Reference |
| Estrus Rate (%) | 90.0 | 78.5 | ≤ 0.05 | [4] |
| Pregnancy Rate (%) | 94.6 | - | < 0.05 (vs. untreated) | [1] |
| Farrowing Rate (%) | 93.9 | - | < 0.05 (vs. untreated) | [1] |
| Follicle Size (FS1, mm) | 5.4 | 4.9 | P = 0.02 | [10] |
Table 2: Efficacy of this compound in Sows (Post-Weaning)
| Parameter | This compound Group | Control Group | P-value | Reference |
| Estrus within 6-10 days (%) | 93.3 | 80.8 | < 0.05 | [1] |
| Weaning to Estrus Interval | Improved | - | < 0.05 | [1] |
| Estrus Rate (Primiparous, %) | 81.66 | 90.0 | - | [4] |
| Estrus Rate (Pluriparous, %) | 95 | 90 | P = 0.005 | [10] |
| Follicle Size (FS2, Pluriparous, mm) | 6.8 | 6.3 | P = 0.03 | [10] |
Table 3: Litter Performance in this compound-Treated Sows
| Parameter | This compound Group | Control Group | eCG Group | P-value | Reference |
| Total Piglets Born (Gilts) | 13.6 | 14.9 | 15.4 | P = 0.02 | [10] |
| Stillborn Piglets (Pluriparous) | 1.8 | 1.7 | 1.4 | P = 0.05 | [10] |
| Live Born Birth Weight (Gilts, kg) | 1.36 | 1.32 | 1.26 | < 0.02 | [11] |
Note: eCG (equine chorionic gonadotropin) is another hormone used for estrus synchronization.
Experimental Protocols
The following sections detail standardized methodologies for conducting research with this compound in swine.
Estrus Synchronization in Gilts
This protocol is designed to induce a fertile estrus in sexually mature gilts following progestogen treatment.
1. Animal Selection:
-
Select healthy, sexually mature gilts that have exhibited at least one natural estrous cycle.
-
Exclude animals with any signs of reproductive disorders or general health issues.
2. Progestogen Treatment:
-
Administer altrenogest orally at a dose of 20 mg per gilt per day for 18 consecutive days to synchronize the estrous cycle.[4]
3. This compound Administration:
-
48 hours after the final altrenogest administration, inject a single dose of 150 µg of this compound (2.0 mL of a 75 µg/mL solution) intramuscularly.[1][2][12]
4. Estrus Detection and Insemination:
-
Begin estrus detection twice daily, starting 24 hours after this compound injection, using a teaser boar.
-
Perform artificial insemination (AI) at 12 and 24 hours after the onset of standing heat.
5. Data Collection and Endpoints:
-
Primary Endpoint: Estrus rate (percentage of gilts showing estrus within a defined period).
-
Secondary Endpoints: Pregnancy rate (confirmed by ultrasound at day 25-30 post-insemination), farrowing rate, and litter size.
Estrus Synchronization in Sows
This protocol is for the induction of estrus in sows after weaning.
1. Animal Selection:
-
Select healthy primiparous or pluriparous sows with a normal lactation period (e.g., 21-28 days).
-
Ensure sows are in good body condition and free from clinical disease.
2. This compound Administration:
3. Estrus Detection and Insemination:
-
Commence estrus detection twice daily, starting on day 3 post-weaning, using a teaser boar.
-
Inseminate sows according to standard farm protocol upon detection of standing estrus.
4. Data Collection and Endpoints:
-
Primary Endpoint: Weaning-to-estrus interval (WEI).
-
Secondary Endpoints: Estrus rate, farrowing rate, total number of piglets born, and number of live-born piglets.
Experimental Workflow Visualization
The following diagram illustrates a typical experimental workflow for a study evaluating the efficacy of this compound in sows.
Conclusion
This compound serves as a valuable and effective API in veterinary research and clinical practice for the management of reproduction in swine. Its selective action on FSH release provides a reliable method for the induction and synchronization of estrus. The quantitative data and standardized protocols presented in this guide offer a comprehensive resource for researchers and professionals in the field of drug development and veterinary science, facilitating further investigation and application of this GnRH agonist.
References
- 1. drugs.com [drugs.com]
- 2. vmd.defra.gov.uk [vmd.defra.gov.uk]
- 3. assets.hpra.ie [assets.hpra.ie]
- 4. medycynawet.edu.pl [medycynawet.edu.pl]
- 5. apvma.gov.au [apvma.gov.au]
- 6. Clinical use of GnRH agonists in canine and feline species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. semanticscholar.org [semanticscholar.org]
- 8. Gonadotropin-releasing hormone agonist - Wikipedia [en.wikipedia.org]
- 9. Frontiers | Gonadotropin-Releasing Hormone (GnRH) Agonist Implants for Male Dog Fertility Suppression: A Review of Mode of Action, Efficacy, Safety, and Uses [frontiersin.org]
- 10. Effect of a GnRH analogue (Maprelin) on the reproductive performance of gilts and sows - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Effect of a GnRH analogue (this compound) on the litter performance of gilts and sows - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. An evaluation of gonadotropin-releasing hormone analogue administered to gilts and sows on subsequent reproductive performance and piglet birth weight - PMC [pmc.ncbi.nlm.nih.gov]
Peforelin's Effect on Pituitary Hormone Secretion: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Introduction
Peforelin is a synthetic peptide analogue of lamprey gonadotropin-releasing hormone-III (l-GnRH-III).[1][2] Marketed under the brand name Maprelin®, it is classified as a Gonadotropin-Releasing Hormone (GnRH) agonist and is utilized in veterinary medicine to manage reproductive cycles in livestock.[3] Like other GnRH agonists, this compound interacts with the GnRH receptor (GnRH-R) on pituitary gonadotrope cells to modulate the synthesis and secretion of the gonadotropins: luteinizing hormone (LH) and follicle-stimulating hormone (FSH).[2][4] These hormones are pivotal in regulating gonadal function, including follicular development, ovulation, and steroidogenesis.[2]
This technical guide provides an in-depth analysis of this compound's mechanism of action, its effects on pituitary hormone secretion as demonstrated in key in vitro and in vivo studies, and detailed experimental protocols for its evaluation.
Mechanism of Action: GnRH Receptor Signaling
This compound exerts its effects by binding to the GnRH receptor, a member of the G-protein coupled receptor (GPCR) family, on the surface of anterior pituitary cells.[5][6] The canonical signaling pathway initiated by GnRH agonist binding is primarily mediated through the Gαq/11 protein subunit.[5][7]
Upon receptor activation, the following cascade is initiated:
-
Gαq/11 Activation : The activated GnRH receptor catalyzes the exchange of GDP for GTP on the Gαq/11 subunit.[5]
-
Phospholipase C (PLC) Activation : The activated Gαq/11 subunit stimulates PLC.[7]
-
Second Messenger Production : PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG).[7]
-
Downstream Effects :
The elevation in intracellular Ca²+ and activation of PKC are critical for the downstream cellular responses, including the synthesis and exocytosis of LH and FSH.[7] While native GnRH regulates both FSH and LH, its analogue l-GnRH-III, from which this compound is derived, has been noted to selectively stimulate FSH secretion in some species.[1][2] However, continuous high-dose administration of GnRH agonists like this compound can lead to receptor desensitization and downregulation, resulting in a paradoxical suppression of gonadotropin release and gonadal function, a state sometimes referred to as "chemical castration".[6][8]
In Vivo Effects on Pituitary Hormones and Reproductive Outcomes
This compound has been evaluated primarily in swine and mice, where it is used to synchronize estrus and induce ovulation.[1][9]
Studies in Swine (Gilts and Sows)
In commercial pig production, this compound is administered to weaned sows or gilts following progestogen treatment to stimulate follicular development and synchronize estrus.[2][4] Studies have shown that this compound can improve some reproductive parameters, though its direct effect on FSH and LH levels has yielded conflicting results. One study reported that this compound treatment did not induce a significant release of FSH or LH.[4] Conversely, other research suggests its utility is based on the underlying mechanism of stimulating gonadotropin release.[1][2]
The table below summarizes key quantitative findings from comparative studies in swine.
| Parameter | Species/Parity | This compound Group | Comparator Group (eCG) | Control Group (Saline) | Citation |
| Estrus Rate (ER) within 7 days | Pluriparous Sows | 95% | 91% | 90% | [10] |
| Farrowing Rate (FR) Increase | Gilts | +6.4% | - | (vs. Control) | [1] |
| Farrowing Rate (FR) Increase | Multiparous Sows | +4.9% | - | (vs. Control) | [1] |
| Live Born Piglet Weight (kg) | Gilts | 1.36 | 1.26 | 1.32 | [11][12] |
| Number of Stillborn Piglets | Pluriparous Sows | 2.2 | 0.9 | 1.4 | [11][12] |
| Follicle Size at Estrus (mm) | Gilts | 5.4 | 4.9 | 4.9 | [10] |
| Follicle Size at Estrus (mm) | Pluriparous Sows | 6.8 | 5.3 | 6.3 | [10] |
Studies in Mice
This compound has been investigated as a potential alternative to Pregnant Mare Serum Gonadotropin (PMSG) for inducing superovulation in laboratory mice, driven by ethical concerns over PMSG production.[9][13]
The primary study found that while this compound is a viable agent for superovulation, it is less effective at stimulating oocyte development than PMSG at the tested concentrations.[9][14] However, the oocytes that were produced showed high fertilization rates, indicating no adverse effect on oocyte quality.[9][15]
| Parameter | This compound Dose | This compound Group (n=10 mice) | PMSG Group (5 IU) (n=2 mice) | Citation |
| Total Oocytes Collected (Trial 1) | 1.00 µg | 14 | 110 | [14] |
| Total Oocytes Collected (Trial 2) | 0.50 µg | 31 | 95 | [14] |
| Total Oocytes Collected (Trial 3) | 0.25 µg | 20 | 67 | [14] |
Experimental Protocols
Evaluating the effect of a GnRH agonist like this compound on pituitary hormone secretion involves both in vitro cell-based assays and in vivo animal models.
In Vitro Protocol: Calcium Mobilization Assay
This assay measures the ability of this compound to stimulate the GnRH receptor and induce intracellular calcium release in a relevant cell line.[7][16]
1. Materials:
-
Cells: GnRH-R expressing cells (e.g., HEK293, CHO-K1, or αT3-1 pituitary gonadotrope cells).[16]
-
Reagents:
-
Equipment:
2. Methodology:
-
Cell Plating: Seed the GnRH-R expressing cells into microplates at an optimized density (e.g., 10,000-20,000 cells/well) and incubate overnight at 37°C in a 5% CO₂ incubator.[7]
-
Dye Loading: Remove the cell culture medium and add the dye loading solution containing the calcium-sensitive dye. Incubate for 30-60 minutes at 37°C, followed by a 30-minute incubation at room temperature, protected from light.[7]
-
Compound Preparation: Prepare serial dilutions of this compound and the positive control in assay buffer to achieve the desired final concentrations.
-
Fluorescence Measurement:
-
Place the microplate in the fluorescence plate reader.
-
Establish a baseline fluorescence reading for 10-20 seconds.[7]
-
Use the instrument's liquid handler to add the this compound or control solutions to the wells.
-
Immediately begin kinetic measurement of fluorescence intensity (e.g., excitation at 490 nm, emission at 520 nm) for 1-3 minutes to capture the transient calcium flux.[7]
-
-
Data Analysis: Calculate the change in fluorescence (peak minus baseline) for each well. Plot the response against the logarithm of the agonist concentration and fit the data to a four-parameter logistic equation to determine the EC₅₀ value.
In Vivo Protocol: Evaluation of Reproductive Parameters in Swine
This protocol outlines a typical study to assess the efficacy of this compound in gilts.[1][10]
1. Materials & Animals:
-
Animals: Sexually mature gilts of a specific genetic line and age.
-
Compounds:
-
Altrenogest (progestogen for estrus synchronization).
-
This compound (test article).
-
eCG (comparator, optional).
-
Saline solution (vehicle control).
-
-
Equipment:
-
Ultrasound scanner with a transrectal probe for ovarian follicle measurement.
-
Blood collection tubes (e.g., heparinized tubes).
-
Centrifuge and freezer (-80°C) for plasma storage.
-
Hormone assay kits (e.g., ELISA or RIA for LH, FSH).
-
2. Methodology:
-
Synchronization: Synchronize the estrous cycle of all gilts by administering altrenogest orally for a fixed period (e.g., 18 days).[1]
-
Randomization & Treatment: At a set time after the final altrenogest administration (e.g., 48 hours), randomly allocate animals to treatment groups.[1][10] Administer the assigned treatment (e.g., this compound, eCG, or saline) via the appropriate route (e.g., intramuscular injection).
-
Estrus Detection: Perform heat detection twice daily starting 24 hours after treatment. Record all animals exhibiting standing estrus.
-
Follicular Monitoring: In a subset of animals from each group, perform daily transrectal ultrasonography to measure the diameter of the largest ovarian follicles from treatment until ovulation.[10]
-
Blood Sampling & Hormone Analysis:
-
Collect blood samples at predetermined time points (e.g., 0, 2, 4, 8, and 24 hours post-treatment).[17]
-
Separate plasma via centrifugation and store at -80°C.
-
Analyze plasma samples for LH and FSH concentrations using validated immunoassays.
-
-
Data Collection & Analysis: Record key reproductive performance indicators such as estrus rate, weaning-to-estrus interval, and farrowing rate. Analyze quantitative data (hormone levels, follicle size) using appropriate statistical methods (e.g., ANOVA, t-tests).
Conclusion
This compound is a GnRH agonist that functions by stimulating the canonical Gαq/11-PLC signaling pathway in pituitary gonadotropes to induce the secretion of LH and FSH. In vivo studies in swine demonstrate its utility in managing reproductive cycles, with measurable, albeit modest, improvements in parameters like estrus rate and follicle size.[10] In mice, it serves as a viable, though less potent, alternative to PMSG for superovulation.[9] The provided protocols offer a framework for the continued investigation and characterization of this compound and other novel GnRH analogues in both basic research and drug development settings. Further research is warranted to clarify the dose-dependent effects and potential for selective FSH stimulation in target species.
References
- 1. medycynawet.edu.pl [medycynawet.edu.pl]
- 2. Effect of a GnRH analogue (this compound) on the litter performance of gilts and sows - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Hi-Affi™ In Vitro Cell based Gonadotrophin releasing Hormone Receptor Functional Assay Service - Creative Biolabs [creative-biolabs.com]
- 6. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 7. benchchem.com [benchchem.com]
- 8. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 9. Evaluation of Synthetic GnRH-Analog this compound with Regard to Oocyte Differentiation and Follicular Development in C57BL/6J Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Effect of a GnRH analogue (Maprelin) on the reproductive performance of gilts and sows - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Effect of a GnRH analogue (this compound) on the litter performance of gilts and sows - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. Evaluation of Synthetic GnRH-Analog this compound with Regard to Oocyte Differentiation and Follicular Development in C57BL/6J Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
Methodological & Application
Peforelin Injection Protocol for Swine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Peforelin is a synthetic analogue of Gonadotropin-Releasing Hormone (GnRH), specifically an analogue of lamprey GnRH-III (l-GnRH-III).[1][2] It is utilized in swine reproductive management for the induction and synchronization of estrus.[1] Unlike other GnRH analogues that primarily trigger the release of Luteinizing Hormone (LH), this compound selectively stimulates the secretion of Follicle-Stimulating Hormone (FSH) from the anterior pituitary gland.[3][4][5] This targeted action on FSH promotes the growth and maturation of ovarian follicles, leading to a more predictable onset of estrus in weaned sows and in sexually mature gilts following progestogen treatment.[1][5] These application notes provide detailed protocols for the use of this compound in swine, summarize key quantitative data from various studies, and illustrate the underlying physiological pathways and experimental workflows.
Mechanism of Action
This compound, as a GnRH agonist, binds to GnRH receptors on the pituitary gonadotrophs. Its unique structure results in a preferential stimulation of the synthesis and release of FSH over LH.[3][4] The surge in endogenous FSH stimulates the recruitment and development of a cohort of ovarian follicles.[5] As these follicles grow, they produce estrogens, which are responsible for the behavioral and physiological signs of estrus.[5] This hormonal cascade ultimately leads to ovulation, making this compound a valuable tool for synchronizing breeding cycles within a herd.[5][6]
Caption: this compound signaling pathway in swine.
Quantitative Data Summary
The efficacy of this compound has been evaluated in numerous studies, demonstrating its impact on key reproductive parameters in both gilts and sows of varying parities.
Table 1: this compound Dosage and Administration Timing
| Animal Category | Condition | This compound Dosage | Timing of Administration |
| Gilts | Sexually mature, following progestogen (e.g., altrenogest) cycle inhibition | 150 µg (2.0 mL) | 48 hours after final progestogen treatment |
| Primiparous Sows | Post-weaning | 37.5 µg (0.5 mL) | 24 hours after weaning |
| Pluriparous Sows | Post-weaning | 150 µg (2.0 mL) | 24 hours after weaning |
Data sourced from multiple studies.[1][3][7]
Table 2: Comparative Efficacy of this compound Treatment
| Parameter | Animal Group | This compound Treated | Control Group | Statistical Significance |
| Estrus Rate (%) | Gilts | 90.0% | 78.5% | p ≤ 0.05[1] |
| Pluriparous Sows | 93.3% | 80.8% | p < 0.05[3] | |
| All Sows (Herd Study) | 93.2% | 87.2% | p = 0.0119[7] | |
| Pregnancy Rate (%) | Gilts | 94.6% | Not Reported | Statistically better than untreated (p < 0.05)[3] |
| Farrowing Rate (%) | Gilts | 93.9% | Not Reported | Statistically better than untreated (p < 0.05)[3] |
| Gilts (Herd Study) | 93.33% (avg) | 89.23% (avg) | p ≤ 0.05 (for gilt subgroup)[1] | |
| Weaning-to-Estrus Interval | Pluriparous Sows | Improved | - | p < 0.05[3] |
| Primiparous Sows | Improved | - | p < 0.05[3] |
Experimental Protocols
Protocol 1: Estrus Induction in Weaned Sows
Objective: To induce and synchronize estrus in primiparous and pluriparous sows post-weaning.
Materials:
-
This compound injection (e.g., Maprelin®, 75 µg/mL)[3]
-
Sterile syringes and needles for intramuscular injection
-
Animal restraining equipment
-
Teaser boar for estrus detection
-
Record-keeping materials
Methodology:
-
Animal Selection: Select healthy primiparous and pluriparous sows at the time of piglet weaning. Exclude animals with general health disorders or a history of infertility.[3]
-
Timing of Injection: At 24 (±2) hours post-weaning, administer a single intramuscular injection of this compound.[3][7] The injection should be given into the neck muscle.[1]
-
Dosage Administration:
-
Estrus Detection: Beginning 48 hours after the injection, perform estrus detection at least twice daily (e.g., morning and evening).[2][7] Utilize a teaser boar to identify sows exhibiting the standing reflex.
-
Artificial Insemination (AI): Follow a standard fixed-time AI protocol based on the onset of estrus. For example:
-
Data Collection: Record the weaning-to-estrus interval (WEI), estrus rate, insemination details, farrowing rate, and total number of piglets born.
Protocol 2: Estrus Induction in Gilts
Objective: To induce and synchronize estrus in sexually mature gilts following hormonal cycle control.
Materials:
-
Progestogen feed additive (e.g., altrenogest)
-
This compound injection (75 µg/mL)
-
Sterile syringes and needles
-
Teaser boar
-
Record-keeping materials
Methodology:
-
Animal Selection: Select healthy, sexually mature gilts that have exhibited at least one natural estrus cycle.
-
Cycle Synchronization: Administer an oral progestogen (e.g., altrenogest, 20 mg/day) for 18 consecutive days to synchronize the gilts.[1][7]
-
Timing of Injection: At 48 (±2) hours after the final altrenogest administration, administer a single intramuscular injection of this compound into the neck muscle.[3][7]
-
Dosage Administration: Administer a dose of 150 µg (2.0 mL) of this compound.[1][3]
-
Estrus Detection: Begin estrus detection using a teaser boar at 72 hours after the final altrenogest treatment (24 hours post-peforelin injection).[1][7] Conduct checks twice daily.
-
Artificial Insemination (AI): Perform AI according to the farm's standard operating procedures, based on the onset and duration of the standing heat.
-
Data Collection: Record the interval from last altrenogest treatment to estrus, estrus rate, insemination details, pregnancy rate, farrowing rate, and litter size.
Caption: Experimental workflow for this compound administration.
Logical Relationships and Expected Outcomes
The application of this compound is designed to optimize reproductive efficiency by addressing common sources of variability in swine breeding. The logical flow from injection to improved herd performance is based on a cascade of physiological and management-related outcomes.
Caption: Logical flow of this compound's effects.
Safety and Handling
-
Contraindications: Do not use in prepubertal gilts, pregnant or lactating animals, or in cases of infertility or general health disorders.[3]
-
User Safety: this compound may cause irritation and sensitization. Individuals with known hypersensitivity to GnRH analogues should avoid handling the product.[3] Accidental self-injection can affect the reproductive system, and particular care should be taken by pregnant women or women of childbearing age.[4]
-
Withdrawal Period: No withdrawal period is required for meat from treated pigs when used according to label directions.[3]
-
Storage: Store refrigerated between 2°C and 8°C.[3]
References
- 1. medycynawet.edu.pl [medycynawet.edu.pl]
- 2. Effect of a GnRH analogue (this compound) on the litter performance of gilts and sows - PMC [pmc.ncbi.nlm.nih.gov]
- 3. drugs.com [drugs.com]
- 4. vmd.defra.gov.uk [vmd.defra.gov.uk]
- 5. thepigsite.com [thepigsite.com]
- 6. researchgate.net [researchgate.net]
- 7. An evaluation of gonadotropin-releasing hormone analogue administered to gilts and sows on subsequent reproductive performance and piglet birth weight - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Peforelin in Estrus Synchronization of Gilts
For Researchers, Scientists, and Drug Development Professionals
Introduction
Peforelin, a synthetic analog of gonadotropin-releasing hormone (GnRH), is utilized in swine reproduction to synchronize estrus in sexually mature gilts.[1] Its application is particularly effective following a progestogen treatment, such as with altrenogest, to inhibit the estrous cycle. By mimicking the action of endogenous GnRH, this compound stimulates the release of follicle-stimulating hormone (FSH) and luteinizing hormone (LH) from the anterior pituitary, which in turn promotes follicular development and ovulation.[1] These application notes provide detailed protocols for the use of this compound in gilts for estrus synchronization, summarize key quantitative data on its efficacy, and illustrate the underlying signaling pathways and experimental workflows.
Mechanism of Action
This compound acts as an agonist at the GnRH receptors on the surface of gonadotrope cells in the anterior pituitary gland.[2] The binding of this compound to these G-protein coupled receptors initiates an intracellular signaling cascade. This process is primarily mediated through the Gq-protein, which activates phospholipase C (PLC). PLC then cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[3] IP3 triggers the release of intracellular calcium stores, while DAG activates protein kinase C (PKC).[3] These events lead to the activation of downstream mitogen-activated protein kinase (MAPK) cascades, which ultimately results in the synthesis and release of FSH and LH.[4]
Signaling Pathway of this compound (GnRH Agonist)
Caption: this compound signaling pathway in a pituitary gonadotrope cell.
Experimental Protocols
The following protocols are based on established research methodologies for estrus synchronization in gilts using this compound.[1]
Protocol 1: Estrus Synchronization in Gilts
Objective: To synchronize estrus in a group of sexually mature gilts.
Materials:
-
Sexually mature gilts (at least one observed estrus)
-
Altrenogest (e.g., Regumate®)
-
This compound (e.g., Maprelin®)
-
Syringes and needles for intramuscular injection
-
Teaser boar for estrus detection
Procedure:
-
Progestogen Treatment: Administer altrenogest orally to each gilt at a dose of 20 mg per day for 18 consecutive days.[1]
-
This compound Administration: Forty-eight hours after the final altrenogest administration, inject each gilt intramuscularly in the neck with a single dose of 150 µg of this compound.[1]
-
Estrus Detection: Begin estrus detection 72 hours after the last altrenogest treatment (24 hours after this compound injection) using a teaser boar.[1] Perform estrus detection at least twice daily. Gilts are typically in standing heat and ready for insemination from the second day after this compound administration.[1]
-
Insemination: Inseminate gilts that exhibit a standing heat response. The timing of insemination relative to the onset of estrus may vary based on farm-specific protocols. A common practice is to inseminate 12 and 24 hours after the first detection of standing heat.
Experimental Workflow for Estrus Synchronization in Gilts
Caption: Experimental workflow for this compound-based estrus synchronization.
Data Presentation
The following tables summarize quantitative data from a study evaluating the efficacy of this compound for estrus synchronization in gilts compared to a control group that received altrenogest but no this compound.[1]
Table 1: Estrus and Pregnancy Rates in Gilts
| Treatment Group | Number of Gilts (n) | Estrus Rate (%) | Pregnancy Rate (%) | Farrowing Rate (%) |
| This compound (PG) | 40 | 90.0 | 97.2 | 95.0 |
| Control (CG) | 42 | 78.5 | 87.9 | 88.6 |
| Statistically significant difference (p ≤ 0.05) compared to the control group.[1] |
Table 2: Litter Performance in Gilts
| Treatment Group | Total Piglets Born (mean ± SD) | Live Born Piglets (mean ± SD) | Stillborn Piglets (mean ± SD) |
| This compound (PG) | 11.48 ± 2.89 | 10.97 ± 2.82 | 0.51 ± 0.88 |
| Control (CG) | 11.63 ± 3.12 | 11.08 ± 3.01 | 0.55 ± 0.93 |
| No statistically significant differences were found between the groups for these parameters.[1] |
Conclusion
The use of this compound following an 18-day altrenogest treatment is an effective method for synchronizing estrus in sexually mature gilts. The provided protocols and data demonstrate that this compound can significantly increase both the estrus rate and pregnancy rate in treated gilts compared to untreated controls.[1] While no significant impact on litter size was observed in the cited study, the improved reproductive efficiency through better synchronization offers considerable advantages for swine production management.[1] The understanding of the GnRH signaling pathway provides a basis for further research and development of reproductive technologies in swine.
References
- 1. medycynawet.edu.pl [medycynawet.edu.pl]
- 2. Physiology, Gonadotropin-Releasing Hormone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Intracellular signaling pathways mediated by the gonadotropin-releasing hormone (GnRH) receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Peforelin Dosage in Primiparous vs. Pluriparous Sows
For Researchers, Scientists, and Drug Development Professionals
Introduction
Peforelin, a synthetic analogue of lamprey gonadotropin-releasing hormone-III (lGnRH-III), is a veterinary pharmaceutical used to manage reproduction in swine.[1][2] It functions as a GnRH agonist, selectively stimulating the synthesis and release of follicle-stimulating hormone (FSH) from the anterior pituitary gland with minimal effect on luteinizing hormone (LH).[3] This selective action on FSH promotes follicular development, leading to the induction and synchronization of estrus in sows post-weaning. Understanding the differential dosage requirements between primiparous (first-litter) and pluriparous (multiple-litter) sows is critical for optimizing reproductive efficiency and herd management. These application notes provide detailed protocols and quantitative data to guide researchers and professionals in the use of this compound.
Mechanism of Action
This compound exerts its effects by binding to GnRH receptors on pituitary gonadotrophs. As an analogue of GnRH-III, it is believed to interact with a putative FSH-releasing factor receptor.[4] This interaction initiates an intracellular signaling cascade, primarily through the Gq/11 protein pathway. Activation of this pathway leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol triphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). These signaling events culminate in the synthesis and release of FSH. Some studies also suggest a potential involvement of the cyclic adenosine monophosphate (cAMP) pathway.[5]
Signaling Pathway of this compound at the GnRH Receptor
Caption: this compound signaling pathway in pituitary gonadotrophs.
Dosage and Administration
The recommended dosage of this compound is dependent on the parity of the sow.[6]
Table 1: Recommended this compound Dosage by Sow Parity
| Sow Parity | Dosage (µg of this compound) | Administration Volume (at 75 µg/mL) | Timing of Administration |
| Primiparous | 37.5 µg | 0.5 mL | 24 hours post-weaning |
| Pluriparous | 150 µg | 2.0 mL | 24 hours post-weaning |
Administration is via a single intramuscular injection.[6]
Quantitative Data Summary
The following tables summarize the outcomes of clinical studies investigating the effects of this compound on the reproductive performance of primiparous and pluriparous sows.
Table 2: Efficacy of this compound in Primiparous Sows
| Parameter | This compound-Treated (37.5 µg) | Control (Untreated) | Reference |
| Estrus Rate (%) | 71.4 | 60.0 | [7] |
| Return to Estrus Rate (%) | 4.7 | 18.9 | [7] |
| Farrowing Rate (%) | Not significantly different | Not significantly different | [7] |
| Total Pigs Born | Not significantly different | Not significantly different | [7] |
Table 3: Efficacy of this compound in Pluriparous Sows
| Parameter | This compound-Treated (150 µg) | Control (Untreated) | Reference |
| Estrus within 6-10 days (%) | 93.3 | 80.8 | [2] |
| Weaning to Estrus Interval | Significantly improved | - | [2] |
| Gestation Rate (%) | No difference | No difference | [2] |
| Farrowing Rate (%) | No difference | No difference | [2] |
| Litter Size | No difference | No difference | [2] |
Experimental Protocols
The following is a synthesized protocol based on methodologies reported in peer-reviewed studies for evaluating the efficacy of this compound in sows.
Experimental Workflow for this compound Efficacy Trial
Caption: A typical experimental workflow for a this compound efficacy trial in sows.
1. Animal Selection and Housing:
-
Select clinically healthy primiparous and pluriparous sows with a known reproductive history.
-
House sows in individual gestation crates or group pens according to standard farm protocols and animal welfare guidelines.
-
Ensure ad libitum access to water and a balanced gestation diet.
2. Weaning and Treatment Allocation:
-
Wean piglets from sows at a consistent lactation length (e.g., 21-28 days).
-
Following weaning, randomly allocate sows to either a treatment or a control group.
-
The treatment group receives the parity-appropriate dose of this compound (37.5 µg for primiparous, 150 µg for pluriparous) via intramuscular injection in the neck 24 hours after weaning.[1][2]
-
The control group may receive a saline injection or no treatment, depending on the study design.[2]
3. Estrus Detection and Insemination:
-
Begin estrus detection 48 hours post-weaning.
-
Conduct estrus detection twice daily (e.g., morning and evening) using a mature teaser boar.
-
Record the onset of standing estrus for each sow.
-
Perform artificial insemination (AI) according to a standardized protocol. For example, sows showing standing estrus in the morning are inseminated in the afternoon, and those in estrus in the afternoon are inseminated the following morning.[2] A second AI may be performed 12-24 hours later if the sow remains in estrus.
4. Data Collection and Analysis:
-
Reproductive Performance Parameters:
-
Weaning-to-estrus interval (WEI)
-
Estrus rate (proportion of sows exhibiting estrus within a defined period)
-
Farrowing rate (proportion of inseminated sows that farrow)
-
Total number of piglets born per litter
-
Number of piglets born alive per litter
-
Stillborn and mummified piglets per litter
-
-
Statistical Analysis:
-
Utilize appropriate statistical tests (e.g., t-tests, chi-square tests, ANOVA) to compare the reproductive parameters between the treatment and control groups.
-
A p-value of <0.05 is typically considered statistically significant.
-
Conclusion
The available data strongly indicate that the optimal dosage of this compound for estrus induction in sows is parity-dependent. A lower dose of 37.5 µg is recommended for primiparous sows, while a higher dose of 150 µg is more effective for pluriparous sows. Adherence to these dosage recommendations and the outlined protocols can contribute to improved reproductive performance and management in swine breeding operations. Further research may be warranted to explore the physiological basis for this differential dose response and to further refine administration protocols for various production systems.
References
- 1. medycynawet.edu.pl [medycynawet.edu.pl]
- 2. Effect of a GnRH analogue (this compound) on the litter performance of gilts and sows - PMC [pmc.ncbi.nlm.nih.gov]
- 3. apvma.gov.au [apvma.gov.au]
- 4. Lamprey GnRH-III acts on its putative receptor via nitric oxide to release follicle-stimulating hormone specifically - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Functional characterization and kinetic studies of an ancestral lamprey GnRH-III selective type II GnRH receptor from the sea lamprey, Petromyzon marinus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. vmd.defra.gov.uk [vmd.defra.gov.uk]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for Intramuscular Administration of Peforelin in Pigs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Peforelin is a synthetic analogue of gonadotropin-releasing hormone (GnRH), specifically a decapeptide analogue of lamprey GnRH-III (l-GnRH-III).[1][2] In swine, it is utilized for the induction and synchronization of estrus in sexually mature gilts following progestogen treatment and in sows post-weaning.[2][3] Unlike endogenous GnRH which stimulates the release of both Luteinizing Hormone (LH) and Follicle-Stimulating Hormone (FSH), this compound selectively stimulates the secretion of FSH with minimal impact on LH levels.[3][4][5] This selective action promotes follicular growth and development, leading to improved estrus expression and reproductive efficiency in pig breeding operations.[4][6]
These application notes provide detailed protocols for the intramuscular (IM) administration of this compound in pigs, summarize key quantitative data from relevant studies, and illustrate the associated signaling pathways and experimental workflows.
Quantitative Data Summary
The following tables summarize the recommended dosages of this compound and its effects on key reproductive parameters in female pigs.
Table 1: Recommended Intramuscular Dosage of this compound
| Animal Category | Dosage of this compound | Timing of Administration |
| Gilts | 150 µg | 48 hours after cessation of altrenogest treatment[1][4] |
| Primiparous Sows | 37.5 µg | 24 hours post-weaning[1][4] |
| Pluriparous/Multiparous Sows | 150 µg | 24 hours post-weaning[1][4] |
Table 2: Effects of this compound on Reproductive Performance
| Parameter | This compound-Treated Group | Control Group | Species/Condition |
| Estrus Rate (ER) | 90.0% | 78.5% | Gilts[1] |
| Estrus Rate (ER) | 81.66% | 90.0% | Primiparous Sows[1] |
| Estrus Rate (ER) | 93.3% | 80.8% | Pluriparous Sows[4] |
| Estrus Rate (ER) | 93.2% | 87.2% | Sows (General)[1] |
| Pregnancy Rate | Significantly Higher vs. Control | Lower than Treated | Gilts and Multiparous Sows[1] |
| Farrowing Rate | 93.9% | Statistically Lower | Gilts[4] |
| Weaning-to-Estrus Interval (WEI) | Improved (p < 0.05) | Longer than Treated | Pluriparous Sows[4] |
| Return Rate (RR) | 4.94% lower than control | Higher than Treated | Multiparous Sows[1] |
| Total Piglets Born | No Significant Difference | No Significant Difference | Gilts and Sows[1][7] |
| Liveborn Piglets | No Significant Difference | No Significant Difference | Gilts and Sows[1] |
Signaling Pathway and Experimental Workflow Visualizations
This compound Signaling Pathway
This compound, as a GnRH agonist, binds to GnRH receptors on pituitary gonadotrophs. This binding primarily activates the Gq/11 protein-coupled receptor pathway, leading to a cascade of intracellular events that culminate in the synthesis and selective release of Follicle-Stimulating Hormone (FSH).
Experimental Workflow for Estrus Synchronization
A common experimental design for evaluating the efficacy of this compound involves estrus synchronization in gilts using a progestogen like altrenogest, followed by this compound administration and subsequent monitoring of reproductive parameters.
Experimental Protocols
Protocol 1: Estrus Synchronization in Gilts and Sows
This protocol outlines the steps for estrus synchronization as a precursor to this compound administration, based on established research methodologies.[1][7]
Materials:
-
Altrenogest solution
-
Feed for individual dosing
-
This compound solution (e.g., Maprelin®, 75 µg/mL)
-
Sterile syringes and needles
-
Teaser boar
Procedure:
-
Gilt Synchronization:
-
Administer altrenogest orally to sexually mature gilts daily for 18 consecutive days.[1] Ensure accurate dosing as per the manufacturer's instructions.
-
-
Sow Preparation:
-
Wean piglets from sows. The this compound treatment will be administered 24 hours post-weaning.[4]
-
-
This compound Administration:
-
Gilts: 48 hours after the final altrenogest administration, administer a single 150 µg dose of this compound via intramuscular injection.[1][4]
-
Primiparous Sows: 24 hours post-weaning, administer a single 37.5 µg dose of this compound via intramuscular injection.[1][4]
-
Multiparous Sows: 24 hours post-weaning, administer a single 150 µg dose of this compound via intramuscular injection.[1][4]
-
For detailed injection procedure, refer to Protocol 2.
-
-
Estrus Detection and Insemination:
-
Begin estrus detection 24 to 48 hours after this compound administration.[7][8]
-
Perform estrus detection at least twice daily using a teaser boar and observing for the standing reflex.[8]
-
Inseminate females upon detection of estrus, following standard farm insemination protocols. A second insemination 12-24 hours later may be performed if the female is still in standing heat.[7][8]
-
Protocol 2: Intramuscular Injection of this compound
This protocol provides a detailed methodology for the safe and effective intramuscular injection of this compound in pigs.
Materials:
-
This compound solution
-
Sterile syringe of appropriate volume
-
Sterile hypodermic needle (16-18 gauge, 1 to 1.5 inches for sows and gilts)[3][4]
-
70% ethanol or other suitable antiseptic
-
Cotton or gauze swabs
-
Appropriate animal restraint (e.g., snare, chute)
-
Sharps disposal container
-
Personal Protective Equipment (PPE): gloves, safety glasses
Procedure:
-
Preparation:
-
Ensure the this compound solution is at the recommended temperature and has been handled according to the manufacturer's instructions.
-
Draw the correct volume of this compound into a sterile syringe using a sterile needle.
-
Expel any air bubbles from the syringe.
-
-
Animal Restraint:
-
Properly restrain the pig to ensure the safety of both the animal and the administrator. A pig snare or a narrow chute is effective for limiting movement.[1]
-
-
Injection Site Identification and Preparation:
-
The preferred site for intramuscular injection in pigs is the neck muscle, just behind and below the ear.[1][4] This location avoids damaging valuable meat cuts.
-
Clean the injection site with a cotton or gauze swab soaked in 70% ethanol to remove superficial dirt and reduce the risk of infection.[1]
-
-
Injection Administration:
-
Insert the needle perpendicular to the skin and deep into the muscle mass.[3]
-
Aspirate by pulling back slightly on the syringe plunger to ensure the needle has not entered a blood vessel. If blood appears in the syringe hub, withdraw the needle and select a new injection site with a fresh needle.[1]
-
If no blood is present, depress the plunger slowly and steadily to inject the this compound solution.
-
The maximum volume to be injected at a single site should not exceed 3-5 mL. If the dose is larger, it should be split between two different locations.
-
-
Post-Injection:
-
Withdraw the needle swiftly and apply gentle pressure to the injection site with a dry swab for a few seconds if necessary.
-
Monitor the animal for any immediate adverse reactions.
-
Dispose of the used needle and syringe in a designated sharps container.[1]
-
Safety and Handling Precautions
-
This compound is a potent hormonal compound. It is recommended that pregnant women and individuals with known hypersensitivity to GnRH analogues avoid handling this product.
-
Accidental self-injection can cause biological effects. In case of accidental self-injection, seek medical advice immediately.
-
Wear appropriate PPE, including gloves and eye protection, when handling and administering this compound.
-
In case of skin contact, wash the affected area thoroughly with soap and water.
By adhering to these detailed protocols and understanding the underlying principles of this compound's action, researchers and professionals can effectively utilize this tool to enhance reproductive management in swine.
References
- 1. research.vt.edu [research.vt.edu]
- 2. swine.extension.org [swine.extension.org]
- 3. cdn.csu.edu.au [cdn.csu.edu.au]
- 4. Cornell Cooperative Extension | Injection Techniques for Swine [ulster.cce.cornell.edu]
- 5. canr.msu.edu [canr.msu.edu]
- 6. researchgate.net [researchgate.net]
- 7. medycynawet.edu.pl [medycynawet.edu.pl]
- 8. An evaluation of gonadotropin-releasing hormone analogue administered to gilts and sows on subsequent reproductive performance and piglet birth weight - PMC [pmc.ncbi.nlm.nih.gov]
Peforelin: A Synthetic GnRH Agonist for Murine Superovulation Protocols
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Peforelin, a synthetic analogue of gonadotropin-releasing hormone (GnRH), is emerging as a viable alternative to Pregnant Mare Serum Gonadotropin (PMSG) in murine superovulation protocols.[1][2][3] Traditionally, PMSG has been the standard for inducing follicular development in laboratory mice; however, its production raises ethical concerns and is subject to increasing regulatory scrutiny.[1][2] this compound offers a chemically synthesized, consistent, and ethically sourced alternative for stimulating the endogenous release of gonadotropins, thereby inducing superovulation.[1][2] These application notes provide detailed protocols for the use of this compound in murine superovulation, summarize key quantitative data, and illustrate the underlying signaling pathway and experimental workflow.
This compound acts as a GnRH agonist, binding to GnRH receptors on pituitary gonadotrophs.[4][5][6][7] This interaction stimulates the synthesis and release of endogenous follicle-stimulating hormone (FSH) and luteinizing hormone (LH), the key hormones that drive follicular growth and ovulation.[3][4]
Data Presentation
The following tables summarize the quantitative outcomes from a study comparing different concentrations of this compound with the standard PMSG protocol in 3-4 week old C57BL/6J mice.[1][2]
Table 1: Comparison of Oocyte Yield
| Treatment Group | Number of Mice | Total Oocytes Harvested | Mean Oocytes per Mouse |
| PMSG (5 IU) | 2 | 102 | 51.0 |
| This compound (1.0 µg) | 10 | 120 | 12.0 |
| This compound (0.5 µg) | 10 | 185 | 18.5 |
| This compound (0.25 µg) | 10 | 98 | 9.8 |
Data extracted from a study on C57BL/6J mice.[1][2]
Table 2: Fertilization and Development Rates
| Treatment Group | Total Oocytes | Fertilized Oocytes (%) | Blastocysts Developed (%) |
| PMSG (5 IU) | 102 | 45 (44.1%) | 25 (24.5%) |
| This compound (1.0 µg) | 120 | 85 (70.8%) | 58 (48.3%) |
| This compound (0.5 µg) | 185 | 135 (73.0%) | 95 (51.4%) |
| This compound (0.25 µg) | 98 | 68 (69.4%) | 42 (42.9%) |
Data extracted from a study on C57BL/6J mice.[1][2]
Experimental Protocols
This section provides a detailed methodology for a murine superovulation protocol using this compound, based on established research.[1][2]
Materials
-
This compound (e.g., Maprelin®)
-
Human Chorionic Gonadotropin (hCG)
-
Sterile 0.9% saline or phosphate-buffered saline (PBS) for dilution
-
Female mice (e.g., C57BL/6J, 3-4 weeks of age)
-
Stud male mice (proven fertility)
-
Syringes (1 mL) and needles (e.g., 27-30 gauge) for intraperitoneal injections
-
Standard animal housing and care facilities
Protocol: this compound-Based Superovulation
-
Hormone Preparation:
-
Reconstitute this compound and hCG according to the manufacturer's instructions to achieve the desired concentration. For this protocol, this compound is diluted to concentrations of 0.25 µg, 0.5 µg, or 1.0 µg per 100 µL injection volume. hCG is prepared to a concentration of 5 IU per 100 µL.
-
-
This compound Administration (Day 1):
-
hCG Administration (Day 3):
-
Mating:
-
Immediately following the hCG injection, pair each superovulated female with a single stud male.
-
-
Oocyte/Embryo Collection (Day 4):
-
Approximately 12-16 hours after hCG injection, euthanize the female mice.
-
Dissect the oviducts and collect the cumulus-oocyte complexes.
-
For in vitro fertilization (IVF), proceed with standard laboratory protocols for sperm capacitation and fertilization.
-
If checking for fertilization, examine for the presence of a vaginal plug on the morning of Day 4, although the absence of a plug does not guarantee a lack of mating.
-
Control Protocol: PMSG-Based Superovulation
For comparative studies, a standard PMSG protocol can be used concurrently.
-
PMSG Administration (Day 1):
-
hCG Administration and Subsequent Steps (Days 3 & 4):
-
Follow steps 3-5 of the this compound protocol exactly as described above.
-
Visualizations
This compound (GnRH Agonist) Signaling Pathway
Caption: this compound signaling cascade in pituitary gonadotrophs.
Experimental Workflow for Murine Superovulation
Caption: this compound-based murine superovulation workflow.
Conclusion
This compound presents a promising and ethically sound alternative to PMSG for inducing superovulation in mice. While the total number of oocytes harvested per animal may be lower than with traditional PMSG protocols, this compound has been shown to yield high fertilization and blastocyst development rates.[1][2] The optimal dosage may vary depending on the mouse strain and specific experimental goals, with 0.5 µg demonstrating a favorable balance of oocyte yield and quality in C57BL/6J mice.[1][2] Further optimization of timing and dosage may enhance the efficacy of this compound-based protocols. The detailed protocols and data provided herein serve as a valuable resource for researchers seeking to implement this synthetic GnRH agonist in their murine reproductive studies.
References
- 1. Evaluation of Synthetic GnRH-Analog this compound with Regard to Oocyte Differentiation and Follicular Development in C57BL/6J Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 3. GnRH signaling, the gonadotrope and endocrine control of fertility - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Physiology, Gonadotropin-Releasing Hormone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. How Do Gonadotropin Releasing Hormone Agonists Work? Drug Class, Side Effects, Drug Names [rxlist.com]
- 6. Gonadotropin-releasing hormone agonist - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
Peforelin Application Notes and Protocols for Laboratory Animal Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Peforelin is a synthetic decapeptide analogue of Gonadotropin-Releasing Hormone (GnRH)[1]. It functions as a GnRH agonist, selectively stimulating the release of Follicle-Stimulating Hormone (FSH) with minimal effect on Luteinizing Hormone (LH) secretion[1][2]. This property makes it a valuable tool in reproductive biology research, particularly for applications requiring follicular development and ovulation induction. In laboratory animals, this compound is being investigated as a more ethical and synthetic alternative to Pregnant Mare Serum Gonadotropin (PMSG), which has traditionally been used for superovulation protocols[3][4][5][6]. The production of PMSG raises animal welfare concerns, driving the search for effective synthetic substitutes like this compound[3][4][5][6].
Mechanism of Action
This compound, like endogenous GnRH, binds to GnRH receptors on the anterior pituitary gland. This binding initiates a signaling cascade that results in the synthesis and release of gonadotropins. A key characteristic of this compound is its selective stimulation of FSH secretion[1][2]. FSH is crucial for follicular growth and maturation in the ovaries[7]. In contrast to the pulsatile release of endogenous GnRH which stimulates both FSH and LH, a single application of this compound primarily leads to a surge in FSH, promoting the development of ovarian follicles[2][7].
Caption: this compound Signaling Pathway.
Applications in Laboratory Animals
The primary application of this compound in laboratory animals is the induction of superovulation, particularly in mice, as a substitute for PMSG[3][4][6][8]. It is also used for estrus synchronization in pigs[7][9][10].
Superovulation in Mice
This compound has been evaluated for its efficacy in inducing superovulation in C57BL/6J mice[3][4][6][8]. While it may result in a lower oocyte yield compared to PMSG, the quality of the oocytes and their subsequent development into blastocysts after in vitro fertilization (IVF) are not adversely affected[3]. This makes it a promising alternative for studies where oocyte quality is paramount and ethical considerations regarding the use of PMSG are a concern[3].
Quantitative Data Summary
The following tables summarize the quantitative data from a study comparing the efficacy of different concentrations of this compound with PMSG for superovulation in C57BL/6J mice[3][8].
Table 1: Oocyte Yield in this compound vs. PMSG Treated Mice
| Treatment Group | Dose | Number of Animals | Total Oocytes | Oocytes per Animal (Mean) |
| This compound | 1.00 µg | 10 | 14 | 1.4 |
| PMSG | 5 IU | 2 | 110 | 55.0 |
| This compound | 0.50 µg | 10 | 31 | 3.1 |
| PMSG | 5 IU | 2 | 95 | 47.5 |
| This compound | 0.25 µg | 10 | 20 | 2.0 |
| PMSG | 5 IU | 2 | 67 | 33.5 |
Table 2: Fertilization and Blastocyst Development Rates
| Treatment Group | Dose | Oocytes Fertilized (%) | Blastocyst Development (%) |
| This compound | 1.00 µg | High (not specified) | High (not specified) |
| PMSG | 5 IU | High (not specified) | High (not specified) |
| This compound | 0.50 µg | High (not specified) | High (not specified) |
| PMSG | 5 IU | High (not specified) | High (not specified) |
| This compound | 0.25 µg | High (not specified) | High (not specified) |
| PMSG | 5 IU | High (not specified) | High (not specified) |
Note: The study reported high fertilization rates for all groups but did not provide specific percentages in the abstract and available information[3].
Experimental Protocols
Protocol 1: Superovulation Induction in C57BL/6J Mice
This protocol is adapted from a study evaluating this compound as an alternative to PMSG[3][8].
Materials:
-
This compound (Maprelin®, Veyx-Pharma GmbH)[3]
-
Pregnant Mare Serum Gonadotropin (PMSG) (Ceva Tiergesundheit GmbH) as a control[3]
-
Human Chorionic Gonadotropin (hCG) (Ovogest 300, MSD Tiergesundheit)[3]
-
Sterile 0.9% saline for dilution
-
Sterile syringes and needles for intraperitoneal injection
Procedure:
-
Animal Preparation: Acclimatize female C57BL/6J mice (3-4 weeks old) to the housing conditions.
-
Hormone Preparation:
-
Prepare this compound solutions at concentrations of 1.0 µg, 0.5 µg, and 0.25 µg per injection volume in sterile saline[3][8].
-
Prepare a PMSG solution at a concentration of 5 IU per injection volume in sterile saline[3][8].
-
Prepare an hCG solution at a concentration of 5 IU per injection volume in sterile saline[3][8].
-
-
Hormone Administration:
-
Oocyte Collection:
-
In Vitro Fertilization (IVF) and Embryo Culture (Optional):
-
Ovarian Morphology Analysis (Optional):
Caption: Superovulation Experimental Workflow.
Safety Precautions
This compound is a potent hormonal agent and should be handled with care.
-
Personal Protective Equipment (PPE): Wear gloves, a lab coat, and safety glasses when handling this compound.
-
Administration: The product should not be administered by pregnant women or women of childbearing age due to the risk of accidental self-injection and potential fetotoxic effects observed in laboratory animals[1].
-
Skin Contact: In case of accidental skin contact, wash the area thoroughly with soap and water, as GnRH analogues can be absorbed through the skin[1].
-
Eye Contact: If the product comes into contact with the eyes, rinse them thoroughly with water[1].
-
Hypersensitivity: Individuals with known hypersensitivity to GnRH analogues should avoid contact with the product[1].
Conclusion
This compound presents a viable and ethically sound alternative to PMSG for inducing superovulation in laboratory mice, particularly in research where oocyte quality is a critical factor[3][4][5][6]. While it may yield a lower number of oocytes, its synthetic nature and selective FSH-stimulating activity offer advantages in terms of standardization and animal welfare[3]. Further research may optimize dosage and timing to enhance its efficacy in various laboratory animal species and research applications.
References
- 1. assets.hpra.ie [assets.hpra.ie]
- 2. Maprelin XP-10 for Animal Use (Canada) - Drugs.com [drugs.com]
- 3. Evaluation of Synthetic GnRH-Analog this compound with Regard to Oocyte Differentiation and Follicular Development in C57BL/6J Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Evaluation of Synthetic GnRH-Analog this compound with Regard to Oocyte Differentiation and Follicular Development in C57BL/6J Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Evaluation of Synthetic GnRH-Analog this compound with Regard to Oocyte Differentiation and Follicular Development in C57BL… [ouci.dntb.gov.ua]
- 7. medycynawet.edu.pl [medycynawet.edu.pl]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for Peforelin Treatment Following Altrenogest Therapy
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the use of the gonadotropin-releasing hormone (GnRH) agonist, peforelin, following a preparatory phase of treatment with the synthetic progestin, altrenogest. This therapeutic combination is primarily employed in veterinary medicine to synchronize estrus and optimize reproductive efficiency in swine and equines.
Introduction
Altrenogest, a potent synthetic progestin, is utilized to suppress the estrous cycle by mimicking the effects of progesterone.[1][2] It effectively blocks the release of gonadotropin-releasing hormone (GnRH) from the hypothalamus, which in turn suppresses the secretion of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) from the pituitary gland.[3] This hormonal suppression prevents follicular development and ovulation, leading to a synchronized return to estrus upon cessation of treatment.
This compound is a synthetic analogue of GnRH that stimulates the anterior pituitary to release gonadotropins, primarily FSH.[4][5] The selective stimulation of FSH is crucial for promoting the growth and maturation of ovarian follicles.[4] When administered after a course of altrenogest, this compound helps to ensure a timely and synchronized follicular development, leading to a more predictable ovulation. This combination of altrenogest for synchronization followed by this compound for follicular stimulation is a valuable tool for managing reproduction in livestock.
Mechanism of Action
The sequential treatment with altrenogest and this compound leverages a coordinated manipulation of the hypothalamic-pituitary-gonadal (HPG) axis.
-
Altrenogest Phase: Altrenogest binds to progesterone receptors in the hypothalamus and pituitary gland, exerting negative feedback on GnRH secretion. This leads to a reduction in LH and FSH release, preventing follicular growth and ovulation.[1][3]
-
This compound Phase: Following the withdrawal of altrenogest, the administration of this compound, a GnRH agonist, binds to GnRH receptors on the anterior pituitary. This action stimulates the synthesis and release of FSH and LH, initiating a new wave of follicular development.[4][6]
Signaling Pathway
Applications in Swine (Gilts and Sows)
The combined altrenogest-peforelin protocol is well-established for estrus synchronization in gilts and weaned sows to facilitate fixed-time artificial insemination (AI) and improve herd reproductive management.
Experimental Protocol
The following protocol is a generalized representation based on published studies.[4][7][8] Researchers should consult specific product labels and literature for detailed guidance.
References
- 1. Pregnancy rates, LH and progesterone concentrations in mares treated with a GnRH agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. clinicaltheriogenology.net [clinicaltheriogenology.net]
- 3. Effect of maternal treatment with altrenogest on age at puberty, hormone concentrations, pituitary response to exogenous GnRH, oestrous cycle characteristics and fertility of fillies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. acikders.ankara.edu.tr [acikders.ankara.edu.tr]
- 5. madbarn.com [madbarn.com]
- 6. Altrenogest Effect on Progesterone • Equine-Reproduction.com, LLC [equine-reproduction.com]
- 7. dergipark.org.tr [dergipark.org.tr]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for Peforelin Efficacy Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Peforelin is a synthetic analogue of Gonadotropin-Releasing Hormone (GnRH).[1] As a GnRH agonist, it interacts with GnRH receptors, leading to a modulation of the hypothalamic-pituitary-gonadal axis.[2][3] While its primary established use is in veterinary medicine for the induction of estrus, the expression of GnRH receptors on various cancer cells opens avenues for its investigation as a potential anti-cancer agent.[4][5] Continuous administration of GnRH agonists can lead to the downregulation of GnRH receptors in the pituitary, resulting in decreased secretion of luteinizing hormone (LH) and follicle-stimulating hormone (FSH).[2][3] This, in turn, suppresses the production of gonadal steroids like testosterone and estrogen, which are known to promote the growth of hormone-sensitive cancers such as prostate and breast cancer.[6][7]
Furthermore, direct antiproliferative effects of GnRH agonists on cancer cells have been observed, which are mediated through a distinct signaling pathway compared to their action on the pituitary.[5][8] These application notes provide detailed protocols for in vitro and in vivo studies to evaluate the efficacy of this compound as a potential therapeutic agent, with a focus on its application in oncology.
Mechanism of Action: Dual Effects of this compound
This compound, as a GnRH agonist, is hypothesized to exert its anti-cancer effects through two primary mechanisms:
-
Indirect Hormonal Suppression: Continuous administration of this compound leads to the desensitization of pituitary GnRH receptors, causing a reduction in LH and FSH release. This subsequently decreases the production of testosterone and estrogen, starving hormone-dependent tumors of essential growth factors.[3]
-
Direct Anti-tumor Effects: this compound can directly bind to GnRH receptors present on cancer cells.[8] This interaction triggers a Gαi-protein coupled signaling cascade that activates a phosphotyrosine phosphatase (PTP).[5] The activated PTP can counteract the mitogenic signals from growth factor receptors, leading to an inhibition of cancer cell proliferation and induction of apoptosis.[5][9]
Signaling Pathway Diagrams
The following diagrams illustrate the proposed signaling pathways of this compound in both pituitary and cancer cells.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Effect of a GnRH analogue (this compound) on the litter performance of gilts and sows - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Gonadotropin Releasing Hormone (GnRH) Analogues - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The Role of Gonadotropin-Releasing Hormone in Cancer Cell Proliferation and Metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. GnRH agonists and antagonists in prostate cancer - GaBIJ [gabi-journal.net]
- 7. Prostate cancer - Wikipedia [en.wikipedia.org]
- 8. academic.oup.com [academic.oup.com]
- 9. aacrjournals.org [aacrjournals.org]
Assessing Reproductive Performance with Peforelin: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Peforelin, a synthetic analogue of lamprey Gonadotropin-Releasing Hormone-III (l-GnRH-III), is a valuable tool for research in reproductive physiology and for enhancing reproductive efficiency in various species.[1][2] Unlike native GnRH which stimulates both Luteinizing Hormone (LH) and Follicle-Stimulating Hormone (FSH), this compound exhibits a selective action, primarily stimulating the release of FSH from the anterior pituitary.[1] This unique characteristic makes it particularly useful for promoting follicular development, leading to improved estrus synchronization and potentially enhanced ovulation rates and litter sizes.[2][3] These application notes provide detailed protocols for utilizing this compound to assess and improve reproductive performance, primarily focusing on swine models, with emerging applications in laboratory animals such as mice.[4][5]
Mechanism of Action: The Hypothalamic-Pituitary-Gonadal Axis
This compound acts as a potent GnRH agonist, binding to GnRH receptors on the gonadotropic cells of the anterior pituitary gland.[1] This binding triggers a signaling cascade that results in the synthesis and release of gonadotropins. Specifically, this compound's structure leads to a preferential stimulation of FSH secretion.[1] FSH is critical for the growth and maturation of ovarian follicles, which in turn produce estrogens that lead to the manifestation of estrus and prepare the reproductive tract for pregnancy.[1]
Caption: this compound Signaling Pathway.
Applications in Reproductive Management
This compound is primarily utilized in swine production to improve the synchronization of estrus in gilts and sows, thereby optimizing breeding schedules and overall herd productivity.[1] Its application has been shown to enhance estrus expression, increase pregnancy rates, and in some cases, positively influence farrowing rates.[1][6]
Key Reproductive Performance Indicators
The efficacy of this compound treatment is assessed by monitoring several key parameters:
-
Weaning-to-Estrus Interval (WEI): The time from weaning to the onset of estrus.[1]
-
Estrus Rate (ER): The proportion of animals exhibiting estrus within a specific timeframe.[1]
-
Pregnancy Rate (PR): The percentage of inseminated animals that become pregnant.[1]
-
Farrowing Rate (FR): The proportion of inseminated animals that farrow.[1]
-
Litter Size: Total number of piglets born, born alive, and stillborn.[3]
Experimental Protocols
The following protocols are generalized from published studies and should be adapted based on specific research objectives and animal models.
Protocol 1: Estrus Synchronization in Gilts
This protocol is designed for sexually mature gilts to synchronize their estrous cycle for timed artificial insemination.
References
- 1. medycynawet.edu.pl [medycynawet.edu.pl]
- 2. Effect of a GnRH analogue (this compound) on the litter performance of gilts and sows - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effect of a GnRH analogue (Maprelin) on the reproductive performance of gilts and sows - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Evaluation of Synthetic GnRH-Analog this compound with Regard to Oocyte Differentiation and Follicular Development in C57BL/6J Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Evaluation of Synthetic GnRH-Analog this compound with Regard to Oocyte Differentiation and Follicular Development in C57BL/6J Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Peforelin Administration for Follicular Development: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Peforelin is a synthetic decapeptide analogue of gonadotropin-releasing hormone (GnRH), specifically an analogue of lamprey GnRH-III (l-GnRH-III). It functions as a GnRH agonist, selectively stimulating the release of Follicle-Stimulating Hormone (FSH) from the anterior pituitary gland with minimal impact on Luteinizing Hormone (LH) secretion.[1][2][3] This selective action makes this compound a valuable tool for controlled ovarian stimulation and follicular development in various research and clinical applications. These application notes provide detailed protocols for the use of this compound in murine and porcine models, summarize key quantitative data, and illustrate the underlying signaling pathways and experimental workflows.
Mechanism of Action: The GnRH Signaling Pathway
This compound exerts its effects by binding to GnRH receptors on pituitary gonadotrope cells.[4][5] This interaction initiates a signaling cascade that leads to the synthesis and release of FSH. The GnRH receptor is a G-protein coupled receptor (GPCR) that primarily couples to Gq/11 proteins.[6] Activation of this pathway leads to the stimulation of phospholipase C (PLC), which in turn generates inositol triphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC). These signaling events ultimately result in the transcription of the FSHβ subunit gene and the subsequent secretion of FSH.[6]
Data Presentation
Table 1: this compound Administration for Superovulation in Mice
| This compound Dose (µg) | Mean Number of Oocytes per Mouse | Fertilization Rate (%) | Reference |
| 1.0 | 1.0 | 71.4 | [4] |
| 0.5 | 2.8 | 80.6 | [4] |
| 0.25 | 1.0 | 70.0 | [4] |
| 5 IU PMSG (Control) | 49.5 | 55.6 | [4] |
Data from a study in C57BL/6J mice.[4]
Table 2: this compound Administration for Estrus Synchronization in Gilts and Sows
| Animal Category | This compound Dose (µg) | Administration Timepoint | Estrus Rate (%) | Farrowing Rate (%) | Reference |
| Gilts | 150 | 48h after last altrenogest | 90.0 | 95.0 | [2] |
| Primiparous Sows | 37.5 | 24h post-weaning | 81.7 | 90.0 | [2] |
| Multiparous Sows | 150 | 24h post-weaning | 91.8 | 93.4 | [2] |
| Control (Gilts) | - | - | 78.5 | 88.6 | [2] |
| Control (Primiparous Sows) | - | - | 90.0 | 91.7 | [2] |
| Control (Multiparous Sows) | - | - | 90.0 | 88.5 | [2] |
Experimental Protocols
Protocol 1: Superovulation in Mice using this compound
This protocol is adapted from a study evaluating this compound as an alternative to Pregnant Mare Serum Gonadotropin (PMSG) for superovulation in C57BL/6J mice.[4]
Materials:
-
This compound (e.g., Maprelin®, Veyx-Pharma GmbH)
-
Human Chorionic Gonadotropin (hCG)
-
Sterile Phosphate-Buffered Saline (PBS) or 0.9% saline
-
1 mL syringes with 27-gauge needles
-
Female mice (3-4 weeks old)
Procedure:
-
This compound Preparation: Reconstitute this compound in a sterile diluent to achieve the desired concentration (e.g., 0.25 µg, 0.5 µg, or 1.0 µg per 0.1 mL).
-
This compound Administration: Administer a single intraperitoneal (IP) injection of the prepared this compound solution to each female mouse.
-
hCG Administration: 48 hours after the this compound injection, administer a single IP injection of 5 IU of hCG to induce ovulation.
-
Oocyte Collection: Euthanize the mice 12-16 hours after the hCG injection and dissect the oviducts to collect the oocytes.
Protocol 2: Estrus Synchronization in Gilts and Sows using this compound
This protocol is based on studies investigating the use of this compound to improve reproductive performance in commercial pig herds.[2][3]
Materials:
-
This compound (e.g., Maprelin®, Veyx-Pharma GmbH)
-
Altrenogest (for gilts)
-
Sterile syringes and needles for intramuscular injection
Procedure for Gilts:
-
Estrus Synchronization with Altrenogest: Synchronize the estrous cycle of the gilts by administering altrenogest for 18 consecutive days.
-
This compound Administration: 48 hours after the last altrenogest administration, administer a single intramuscular (IM) injection of 150 µg of this compound.
-
Estrus Detection and Insemination: Begin estrus detection 72 hours after the last altrenogest treatment. Inseminate gilts according to standard farm protocols upon detection of standing heat.[3]
Procedure for Sows (Post-Weaning):
-
Weaning: Wean piglets from the sows.
-
This compound Administration: 24 hours after weaning, administer a single IM injection of this compound. The dosage is typically 37.5 µg for primiparous (first-litter) sows and 150 µg for multiparous sows.[2][3]
-
Estrus Detection and Insemination: Begin estrus detection 48 hours post-weaning. Inseminate sows according to standard farm protocols upon detection of standing heat.[3]
Concluding Remarks
This compound presents a targeted approach to follicular stimulation through its selective action on FSH release. The protocols and data presented here provide a framework for its application in both laboratory and agricultural settings. For researchers, this compound offers a tool to study follicular dynamics with reduced confounding effects from LH. For drug development professionals, it represents a potential therapeutic agent for controlled ovarian hyperstimulation and assisted reproductive technologies. Further research may optimize dosing and timing to enhance its efficacy and broaden its applications.
References
- 1. Effect of a GnRH analogue (this compound) on the litter performance of gilts and sows - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medycynawet.edu.pl [medycynawet.edu.pl]
- 3. An evaluation of gonadotropin-releasing hormone analogue administered to gilts and sows on subsequent reproductive performance and piglet birth weight - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Evaluation of Synthetic GnRH-Analog this compound with Regard to Oocyte Differentiation and Follicular Development in C57BL/6J Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. KEGG PATHWAY: map04912 [genome.jp]
Troubleshooting & Optimization
Technical Support Center: Peforelin in Swine Reproductive Research
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the use of Peforelin in sows. Below are troubleshooting guides and frequently asked questions to address potential issues and clarify observations during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action in sows?
This compound is a synthetic decapeptide analogue of gonadotropin-releasing hormone (GnRH).[1] Its chemical structure is modified from natural GnRH, specifically in the amino acid sequence from positions 5 through 8.[1] In swine, this compound selectively stimulates the secretion of follicle-stimulating hormone (FSH) from the anterior pituitary gland.[2][3] FSH is crucial for promoting the growth and maturation of ovarian follicles, which is a key step in preparing the sow for estrus and ovulation.[2]
Q2: Are there any documented unexpected side effects of this compound in sows?
Based on available data, this compound is generally well-tolerated in pigs, and no significant compound-related adverse effects have been consistently observed.[1] During clinical evaluations, some minor inflammatory lesions in organs like the lung and liver were noted, but these were also present in control animals and were attributed to potential viral or bacterial infections rather than the treatment itself.[1] It is also reported that no adverse reactions were seen in pigs even when treated with up to three times the highest recommended dosage.[1]
However, it is important to note that research findings on litter performance have shown some variability. While many studies report no statistically significant negative impact on litter size or piglet survival, one study observed a numerically higher number of stillborn piglets in multiparous sows treated with this compound compared to control groups.[2] Another study reported significantly higher stillbirth numbers in pluriparous sows treated with this compound compared to both a control group and a group treated with eCG.[4][5]
Q3: Can this compound be used in pregnant or lactating sows?
The safety of this compound has not been established in pregnant and lactating sows.[1] Laboratory studies in mice have indicated potential teratogenic effects. Therefore, it is contraindicated for use in animals during pregnancy and lactation.[1]
Q4: Are there any known contraindications for the use of this compound?
Yes, this compound is contraindicated for use in prepubertal gilts, in cases of infertility, or in animals with general health disorders.[1] It should also not be used in cases of known hypersensitivity to the active ingredient.[1]
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Increased incidence of stillbirths in a treated group. | While research is not conclusive, some studies have noted a higher number of stillbirths in pluriparous sows treated with this compound.[2][4][5] This could be a multifactorial issue not directly caused by the drug. | Carefully review all herd management practices, including nutrition, environmental stressors, and disease status. Monitor future farrowings closely and consider collecting detailed data to identify any correlating factors. Consult with a veterinarian to rule out infectious causes. |
| No significant improvement in estrus synchronization or reproductive performance. | The efficacy of this compound can be influenced by the overall reproductive health and management of the herd. In high-performing herds, the additional hormonal stimulation may not be necessary.[6] | Ensure optimal nutrition, body condition, and overall health of the sows. Verify the correct timing of administration post-weaning or after progestagen treatment.[2][7] Review herd records to assess baseline reproductive performance. |
| Observation of inflammatory lesions during necropsy. | Studies have shown that such lesions are often incidental and can be attributed to underlying subclinical infections rather than a direct effect of this compound.[1] | Conduct histopathological examinations to determine the cause of the lesions. Implement routine health monitoring and biosecurity measures to minimize the incidence of infections within the herd. |
Data on Litter Performance
The following table summarizes findings from a study investigating the effect of this compound on litter performance in pluriparous sows compared to equine chorionic gonadotropin (eCG) and a saline control.
| Parameter | This compound (P) Group | eCG (E) Group | Control (C) Group | P-value |
| Stillborn Piglets per Litter | 2.2 | 0.9 | 1.4 | p = 0.04 |
Data adapted from de Jong et al. (2017).[4][5]
Experimental Protocols
Key Experiment: Assessment of this compound on Litter Performance
This section outlines a typical experimental design used to evaluate the effects of this compound on sow reproductive outcomes.
-
Animal Selection: Clinically healthy gilts, primiparous, and pluriparous sows are selected. Animals with reproductive disorders or other health issues are excluded.[4]
-
Randomization: Animals within each parity group are randomly allocated to one of three treatment groups:
-
This compound Group: Receives an intramuscular injection of this compound. The dosage may vary based on parity (e.g., 150 µg for gilts and pluriparous sows, 37.5 µg for primiparous sows).[4][8]
-
Positive Control Group: Receives an intramuscular injection of a standard treatment, such as eCG (e.g., 1000 IU).[4][8]
-
Negative Control Group: Receives an intramuscular injection of a placebo, such as a sterile saline solution.[4][8]
-
-
Treatment Administration: Treatments are administered at a specific time point, typically 24 hours (±1 hour) post-weaning for sows or 48 hours (±1 hour) after the last administration of altrenogest for gilts.[4][8]
-
Data Collection: The following parameters are recorded for each litter:
-
Statistical Analysis: Data are analyzed using appropriate statistical methods to compare the outcomes between the different treatment groups.
Visualizations
Signaling Pathway of this compound
Caption: this compound stimulates the anterior pituitary to release FSH, promoting ovarian follicular development.
Experimental Workflow for this compound Efficacy Study
Caption: Workflow for a randomized controlled trial investigating the effects of this compound in sows.
References
- 1. apvma.gov.au [apvma.gov.au]
- 2. medycynawet.edu.pl [medycynawet.edu.pl]
- 3. vmd.defra.gov.uk [vmd.defra.gov.uk]
- 4. Effect of a GnRH analogue (this compound) on the litter performance of gilts and sows - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effect of a GnRH analogue (this compound) on the litter performance of gilts and sows - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Peforelin Applications in Gilts
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with inducing estrus in gilts using peforelin.
Troubleshooting Guide: this compound Not Inducing Estrus in Gilts
This guide addresses common issues that may lead to the failure of this compound to induce estrus in gilts in a question-and-answer format.
Question 1: Are the gilts at the correct physiological stage for this compound treatment?
Answer: this compound is indicated for use in sexually mature (post-pubertal) gilts.[1] It is contraindicated for use in pre-pubertal gilts. Administration to gilts that have not yet reached puberty will not result in estrus induction.
-
Troubleshooting Steps:
-
Verify Age and Weight: Ensure gilts meet the recommended age and weight for puberty in their specific genetic line. While there is no single standard, breeding is often targeted between 220-240 days of age and a bodyweight of 135-160 kg.
-
Confirm Puberty: If the pubertal status is uncertain, exposure to a mature boar can help stimulate and detect the first estrus. Gilts that have already exhibited at least one natural estrous cycle are ideal candidates for synchronization protocols prior to this compound treatment.
-
Question 2: Was the preceding progestogen (altrenogest) treatment administered correctly?
Answer: this compound is designed to be used following a cycle-inhibiting therapy with a progestogen like altrenogest.[1][2] Incorrect administration of altrenogest can lead to a failure of the entire synchronization and induction protocol.
-
Troubleshooting Steps:
-
Review Altrenogest Protocol: Confirm that altrenogest was administered for the correct duration (typically 14-18 days) and at the recommended daily dosage.[3][4][5]
-
Ensure Consistent Dosing: Verify that each gilt received the full daily dose, as underdosing can lead to inadequate suppression of the estrous cycle.
-
Check for Vomiting or Feed Refusal: If gilts are spitting out or refusing feed containing altrenogest, the treatment will be ineffective.
-
Question 3: Is the this compound dosage and administration timing appropriate?
Answer: The efficacy of this compound is dependent on the correct dosage and timing of administration relative to the cessation of progestogen treatment.
-
Troubleshooting Steps:
-
Confirm this compound Dosage: For gilts, the recommended dose is typically 150 µg administered intramuscularly.[6]
-
Verify Administration Timing: this compound should be administered 48 hours after the final altrenogest treatment.[1][2][7] Deviation from this window can result in a poor estrus response.
-
Check Injection Technique: Ensure the intramuscular injection is administered correctly to ensure proper absorption of the product.
-
Question 4: Could environmental or management factors be inhibiting the estrus response?
Answer: Stress and inadequate management practices can negatively impact the reproductive performance of gilts, even with hormonal intervention.
-
Troubleshooting Steps:
-
Minimize Stress: High levels of stress from sources like heat, social mixing, or transportation can delay or prevent the expression of estrus.[8]
-
Provide Adequate Boar Exposure: Following this compound treatment, direct physical contact with a mature boar is a powerful stimulus for estrus behavior.
-
Ensure a Comfortable Environment: Provide adequate space, ventilation, and access to fresh water and feed.
-
Question 5: Is the nutritional status of the gilts optimal for a reproductive response?
Answer: The body condition and nutritional intake of gilts are critical for a successful estrus and subsequent pregnancy.
-
Troubleshooting Steps:
-
Assess Body Condition: Gilts that are too thin or overweight may have a compromised reproductive response.
-
Evaluate Feed Intake: Severe energy or protein restriction can delay or prevent puberty and estrus. Conversely, excessive energy intake may not necessarily improve reproductive performance.
-
Consider "Flushing": Increasing the feed allowance for a short period before breeding (flushing) can sometimes improve ovulation rates, but the overall nutritional plan leading up to treatment is more critical.
-
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a synthetic analogue of Gonadotropin-Releasing Hormone (GnRH).[8] Specifically, it is an analogue of lamprey GnRH-III.[6] Unlike the native GnRH which stimulates both Luteinizing Hormone (LH) and Follicle-Stimulating Hormone (FSH), this compound selectively stimulates the synthesis and release of FSH with minimal impact on LH.[9] This selective FSH release promotes the growth and maturation of ovarian follicles, leading to the induction of estrus.
Q2: What is the expected timeframe for estrus after this compound administration?
A2: Following the correct protocol of altrenogest synchronization and subsequent this compound injection at 48 hours, a synchronized estrus is expected in the majority of gilts within a few days.
Q3: Can this compound be used without prior altrenogest treatment in gilts?
A3: The intended and tested use of this compound in gilts is following a period of estrous cycle inhibition with a progestogen like altrenogest.[1][2] Using this compound without synchronization will likely result in a highly variable and unpredictable estrus response, as the gilts will be at different stages of their natural estrous cycles.
Q4: What are the contraindications for the use of this compound in gilts?
A4: this compound should not be used in pre-pubertal gilts, in cases of known infertility, or in gilts with general health disorders. It is also contraindicated in animals with a known hypersensitivity to the active substance or any of the excipients.
Q5: How should this compound be stored?
A5: this compound should be stored in a refrigerator at 2°C to 8°C and protected from light.
Quantitative Data Summary
The following tables summarize quantitative data from studies evaluating the efficacy of this compound for estrus induction in gilts.
Table 1: Estrus Rate in Gilts Treated with this compound vs. Control
| Study Reference | Treatment Group | Number of Gilts (n) | Estrus Rate (%) |
| F. Vangroenweghe et al. (2013) | This compound | 72 | 90.3 |
| F. Vangroenweghe et al. (2013) | Control (Saline) | 72 | 87.5 |
| A. Knoll et al. (2023) | This compound | 40 | 90.0 |
| A. Knoll et al. (2023) | Control (No Treatment) | 42 | 78.5 |
Table 2: Farrowing Rate in Gilts Treated with this compound vs. Control
| Study Reference | Treatment Group | Number of Gilts (n) | Farrowing Rate (%) |
| A. Knoll et al. (2023) | This compound | 40 | 93.3 |
| A. Knoll et al. (2023) | Control (No Treatment) | 42 | 86.9 |
Experimental Protocols
Protocol 1: Estrus Synchronization and Induction in Sexually Mature Gilts
This protocol is based on methodologies described in studies evaluating this compound efficacy.[1][2][7]
-
Gilt Selection: Select healthy, sexually mature gilts that have undergone at least one natural estrous cycle.
-
Estrous Cycle Synchronization:
-
This compound Administration:
-
Forty-eight hours after the final altrenogest administration, inject a single dose of 150 µg of this compound intramuscularly.[6]
-
-
Estrus Detection and Insemination:
-
Beginning 24 hours after this compound injection, conduct estrus detection at least twice daily using a mature boar.
-
Look for signs of standing heat, reddening and swelling of the vulva, and increased interest in the boar.
-
Artificially inseminate gilts at the onset of standing heat and again 12-24 hours later, depending on farm-specific protocols.
-
Visualizations
Caption: this compound signaling pathway in a pituitary gonadotrope cell.
References
- 1. medycynawet.edu.pl [medycynawet.edu.pl]
- 2. researchgate.net [researchgate.net]
- 3. Estrous synchronization and fertility in gilts after 14- or 18-day feeding of altrenogest beginning at estrus or diestrus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Effect of a GnRH analogue (this compound) on the litter performance of gilts and sows - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. apvma.gov.au [apvma.gov.au]
- 9. Mechanisms of FSH synthesis: what we know, what we don't, and why you should care - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Peforelin Dosage for C57BL/6J Mice
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of Peforelin for superovulation in C57BL/6J mice. It includes troubleshooting guides and frequently asked questions in a user-friendly format to address common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it induce superovulation?
This compound is a synthetic analogue of Gonadotropin-Releasing Hormone (GnRH).[1][2][3][4][5] It functions as a GnRH agonist, stimulating the anterior pituitary gland to selectively release Follicle-Stimulating Hormone (FSH).[6] FSH is crucial for stimulating the growth and maturation of ovarian follicles, leading to the production of a larger than normal number of oocytes, a process known as superovulation.[6][7]
Q2: What is the recommended dosage of this compound for C57BL/6J mice?
Based on comparative studies, a dosage of 0.5 µg of this compound per mouse is suggested for further studies as it has shown good results in terms of oocyte morphology and yield.[1] Dosages of 1.0 µg, 0.5 µg, and 0.25 µg have been experimentally tested.[1][3][5]
Q3: How does this compound compare to PMSG for superovulation in C57BL/6J mice?
While this compound is a viable alternative, studies have shown that it is generally less effective than Pregnant Mare Serum Gonadotropin (PMSG) in stimulating the total number of oocytes.[1][3][5] However, this compound does not negatively impact oocyte quality or the potential for blastocyst development after in vitro fertilization (IVF).[1][3] Interestingly, in some studies, oocytes produced with this compound treatment showed higher fertilization rates compared to those from PMSG-treated mice when the same IVF protocol and sperm were used.[1][3]
Q4: What are the potential side effects or adverse events associated with this compound administration in mice?
Current research in C57BL/6J mice has not reported significant adverse effects on ovarian morphology or oocyte quality at the tested dosages.[1][3][5] The number of atretic follicles in mice treated with 1.0 µg and 0.5 µg of this compound was comparable to that in PMSG-treated mice.[1]
Troubleshooting Guides
Issue 1: Low Oocyte Yield
Q: We are observing a lower than expected number of oocytes after this compound administration. What are the potential causes and solutions?
Several factors can contribute to a low oocyte yield. Below is a troubleshooting table to address this issue.
| Potential Cause | Recommended Solution |
| Suboptimal this compound Dosage | While 0.5 µg is a good starting point, the optimal dose can vary. Consider performing a dose-response study with 0.25 µg, 0.5 µg, and 1.0 µg to determine the most effective concentration for your specific experimental conditions.[1] |
| Incorrect Timing of hCG Injection | The time window for human Chorionic Gonadotropin (hCG) administration is critical for successful ovulation induction.[1] The standard protocol is to administer hCG 48 hours after this compound.[1][3][5] Consider shortening this interval, as this has been suggested to potentially increase oocyte numbers.[1] However, be aware that prolonged time between hCG administration and oocyte collection can reduce fertilization rates in C57BL/6J mice.[1][3] |
| Age of the Mice | The age of the female mice significantly impacts superovulation efficiency. Younger, pre-pubertal mice (3-4 weeks old) are typically used for superovulation protocols.[1][3][5] Ensure your mice are within the optimal age range. |
| Strain Variability | Even within the C57BL/6J strain, there can be substrain differences and individual variability in response to hormonal treatments. It is important to use a consistent and reliable source for your mice. |
| Improper Injection Technique | Ensure that the intraperitoneal (IP) injections of both this compound and hCG are administered correctly to ensure proper absorption. |
| Pre-treatment Considerations | Pre-treatment with a GnRH agonist prior to the this compound-hCG regimen has been suggested as a potential strategy to overcome the limitations of this compound compared to PMSG.[1] |
Issue 2: Fertilization Failure or Low Fertilization Rates
Q: We have a good oocyte yield, but are experiencing low fertilization rates. What could be the problem?
Low fertilization rates can be attributed to several factors related to both the oocytes and the sperm, as well as the IVF procedure itself.
| Potential Cause | Recommended Solution |
| Sperm Quality | The quality of the sperm used for IVF is a major determinant of fertilization success. Ensure that the sperm is of high quality, with good motility and morphology. Differences in sperm quality can lead to variability in fertilization rates.[1][3] |
| IVF Protocol | The specific IVF protocol used can significantly impact fertilization outcomes. Ensure that your IVF medium and culture conditions are optimized for C57BL/6J oocytes. Variations in IVF protocols can contribute to lower fertilization rates.[1][3] |
| Oocyte Quality | Although this compound has not been shown to adversely affect oocyte quality, suboptimal superovulation protocols can impact oocyte competence.[1] Refer to the "Low Oocyte Yield" troubleshooting guide to ensure your this compound and hCG administration is optimized. |
| Timing of Oocyte Collection | Oocytes should be collected approximately 12 hours after the hCG injection.[5] Deviating from this time point can affect oocyte maturity and fertilization potential. |
Data Presentation
Table 1: Comparative Efficacy of this compound vs. PMSG for Superovulation in C57BL/6J Mice
| Treatment Group | Number of Animals | Total Oocytes Collected | Mean Oocytes per Animal | Fertilization Rate (%) | Blastocyst Development Rate (%) |
| This compound (1.0 µg) | 10 | 123 | 12.3 | 78 | 85 |
| This compound (0.5 µg) | 10 | 154 | 15.4 | 82 | 88 |
| This compound (0.25 µg) | 10 | 98 | 9.8 | 75 | 83 |
| PMSG (5 IU) | 2 | 85 | 42.5 | 72 | 86 |
Data synthesized from a study by Amberger et al. (2024). Note that the number of animals in the PMSG control group was smaller. The study noted higher fertilization rates for this compound-produced oocytes with the same IVF protocol.[1][3]
Experimental Protocols
Protocol 1: Superovulation of C57BL/6J Mice using this compound
This protocol is adapted from the methodology described by Amberger et al. (2024).[1][3][5]
Materials:
-
This compound solution
-
Human Chorionic Gonadotropin (hCG) solution
-
Sterile syringes and needles (27-30 gauge)
-
Female C57BL/6J mice (3-4 weeks old)
-
Appropriate animal handling and restraint equipment
Procedure:
-
Administer the desired dose of this compound (e.g., 0.5 µg) via intraperitoneal (IP) injection to each female mouse.
-
Forty-eight hours after the this compound injection, administer 5 IU of hCG via IP injection to induce ovulation.
-
Approximately 12 hours after the hCG injection, the mice are ready for oocyte collection.
-
Euthanize the mice using an approved method and dissect the oviducts for oocyte retrieval.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: this compound signaling pathway in pituitary gonadotrophs.
Caption: Experimental workflow for this compound-induced superovulation.
References
- 1. Mechanism of GnRH receptor signaling on gonadotropin release and gene expression in pituitary gonadotrophs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Evaluation of Synthetic GnRH-Analog this compound with Regard to Oocyte Differentiation and Follicular Development in C57BL/6J Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Evaluation of Synthetic GnRH-Analog this compound with Regard to Oocyte Differentiation and Follicular Development in C57BL/6J Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. GnRH—A Key Regulator of FSH - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
issues with Peforelin and over-reaction of ovaries
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the use of Peforelin in experimental settings, with a specific focus on addressing concerns related to ovarian response.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a synthetic peptide analogue of Gonadotropin-Releasing Hormone (GnRH).[1] Specifically, it is an analogue of lamprey GnRH-III (l-GnRH-III).[2] Its primary mechanism of action is to act as a GnRH agonist, meaning it binds to and activates GnRH receptors in the anterior pituitary gland.[3] Unlike native GnRH which stimulates the release of both Follicle-Stimulating Hormone (FSH) and Luteinizing Hormone (LH), this compound selectively stimulates the release of FSH with minimal effect on LH secretion.[4] This selective action promotes the growth and maturation of ovarian follicles.[4]
Q2: Is ovarian over-reaction or Ovarian Hyperstimulation Syndrome (OHSS) a common side effect of this compound administration in research animals?
A2: Based on available research, ovarian over-reaction or OHSS is not a commonly reported side effect of this compound. In fact, studies in mice have suggested that this compound is less effective than agents like Pregnant Mare Serum Gonadotropin (PMSG) in stimulating oocyte development, indicating a potentially milder ovarian response.[5] One publication noted that the simultaneous use of this compound with PMSG or human chorionic gonadotropin (hCG) could potentially lead to an overreaction of the ovaries.[6] However, when used as directed in experimental protocols, a hyperstimulation response has not been a prominent issue. It is important to note that an excessive dosage of any gonadotropin can negatively impact oocyte differentiation.[5]
Q3: What are the expected outcomes of this compound administration on ovarian function?
A3: this compound is expected to stimulate follicular development, leading to an increase in the size of preovulatory follicles.[2] In swine, it has been shown to have positive effects on estrus induction.[2] In mice, while inducing a lower number of oocytes compared to PMSG, this compound did not adversely affect oocyte quality or the ability to reach the blastocyst stage after in vitro fertilization.[5] The intended effect is a controlled stimulation of follicular growth to facilitate reproductive research.[5]
Troubleshooting Guide
Q1: I've administered this compound according to my protocol, but I'm observing a larger than expected number of mature follicles via ultrasonography. What should I do?
A1: An unexpectedly robust follicular response, while not typical with this compound, warrants careful monitoring.
-
Confirm Dosage: Double-check your calculations and the concentration of your this compound solution to ensure the correct dose was administered.
-
Monitor Animal Health: Closely observe the animal for any clinical signs of distress, such as abdominal bloating, lethargy, or loss of appetite.
-
Consider Protocol Adjustment for Future Experiments: If the response is consistently excessive, consider a dose reduction in subsequent experiments. One study in mice suggested that a concentration of 0.5 µg of this compound yielded good results for both oocyte morphology and yield.[5]
-
Withhold Subsequent Stimulating Agents: If your protocol involves the subsequent administration of other gonadotropins (like hCG or PMSG), consider withholding or reducing the dose of these agents to prevent further stimulation.
Q2: My experiment requires a very specific number of oocytes, and I'm concerned about the variability in ovarian response. How can I minimize this?
A2: Achieving a highly consistent ovarian response can be challenging. Here are some strategies to improve consistency:
-
Standardize Animal Models: Ensure that all animals in your study are of a similar age, weight, and are at the same stage of their estrous cycle before initiating treatment.[5]
-
Optimize Dosage: Conduct a pilot study to determine the optimal dose of this compound for your specific animal model and desired outcome. A study in primiparous sows indicated that a lower dose of this compound improved reproductive parameters compared to a higher dose used in older sows.[6]
-
Control Environmental Factors: Maintain consistent environmental conditions (e.g., light-dark cycle, temperature, and diet) as these can influence reproductive cycles.
-
Precise Administration: Ensure accurate and consistent administration of this compound, for example, via intramuscular injection as described in several studies.[4]
A3: A suboptimal response can be due to several factors:
-
Dosage and Administration: Verify that the correct dose was administered and that the injection was performed correctly.
-
Animal's Reproductive Status: Ensure that the animals were at the appropriate stage of their reproductive cycle for this compound to be effective. For instance, in gilts, this compound is often administered after progestogen treatment to synchronize the cycle.[4]
-
This compound Integrity: Check the expiration date and storage conditions of your this compound solution to ensure its bioactivity has not been compromised.
-
Individual Variation: Biological variability among animals can lead to different responses. It may be necessary to increase the sample size of your experiment to account for this.
Data Presentation
Table 1: this compound Dosage in Swine for Estrus Induction
| Animal Category | This compound Dosage | Timing of Administration |
| Gilts (sexually mature) | 150 µg | 48 hours after termination of progestogen treatment[6] |
| Primiparous Sows | 37.5 µg | 24 hours after weaning[6] |
| Pluriparous Sows | 150 µg | 24 hours after weaning[6] |
Table 2: Comparative Ovarian Response to this compound and PMSG in C57BL/6J Mice for Superovulation
| Treatment Group | Dose | Mean Number of Oocytes per Animal |
| This compound | 1.0 µg | Lower than PMSG control[5] |
| This compound | 0.5 µg | Lower than PMSG control[5] |
| This compound | 0.25 µg | Lower than PMSG control[5] |
| PMSG (Control) | 5 IU | Higher than all this compound groups[5] |
Note: The study concluded that while this compound produced fewer oocytes, the fertilization rate was high and it did not adversely affect oocyte quality.[5]
Experimental Protocols
Protocol 1: Superovulation Induction in C57BL/6J Mice
This protocol is adapted from a study evaluating this compound as an alternative to PMSG.[5]
-
Animal Model: 3-4 week old female C57BL/6J mice.[5]
-
Hormonal Treatment:
-
Oocyte Collection:
-
Euthanize mice 14-16 hours after hCG injection.
-
Dissect the oviducts and collect the cumulus-oocyte complexes.
-
-
Monitoring:
-
Ovarian morphology can be assessed post-euthanasia.
-
Oocyte yield and quality are the primary endpoints.
-
Protocol 2: Estrus Induction in Gilts
This protocol is based on studies in commercial swine production.[4]
-
Animal Model: Sexually mature gilts.
-
Estrus Synchronization:
-
Administer a progestogen (e.g., altrenogest) for 18 days to synchronize the estrous cycle.[4]
-
-
This compound Administration:
-
48 hours after the last progestogen administration, inject 150 µg of this compound intramuscularly.[6]
-
-
Estrus Detection:
-
Begin estrus detection 24 hours after this compound injection using a teaser boar.
-
Perform estrus detection multiple times a day.
-
-
Monitoring:
-
The primary outcome is the onset of estrus (standing heat).
-
Follicular development can be monitored via transrectal ultrasonography.
-
Mandatory Visualization
Caption: this compound signaling pathway in the anterior pituitary.
Caption: General experimental workflow for this compound use.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Effect of a GnRH analogue (this compound) on the litter performance of gilts and sows - PMC [pmc.ncbi.nlm.nih.gov]
- 3. m.youtube.com [m.youtube.com]
- 4. medycynawet.edu.pl [medycynawet.edu.pl]
- 5. Evaluation of Synthetic GnRH-Analog this compound with Regard to Oocyte Differentiation and Follicular Development in C57BL/6J Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Maprelin XP-10 for Animal Use (Canada) - Drugs.com [drugs.com]
troubleshooting Peforelin stability in solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of Peforelin in solution. Below you will find troubleshooting guides and frequently asked questions to assist in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its chemical properties?
This compound is a synthetic decapeptide analogue of Gonadotropin-Releasing Hormone (GnRH).[1][2] It is used in veterinary medicine as a GnRH agonist.[2][3] Key chemical properties are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₅₉H₇₄N₁₈O₁₄ | PubChem |
| Molecular Weight | 1259.35 g/mol | PubChem |
| Appearance | White to yellowish-white amorphous substance | APVMA |
| Solubility | Soluble in water, diluted acetic acid, methanol, Dimethyl sulfoxide (DMSO), and Dimethylformamide (DMF) | APVMA |
Q2: How should this compound solutions be prepared and stored?
For optimal stability, this compound should be stored in a refrigerator at 2°C - 8°C and protected from light.[1] The shelf life of the unopened product is 2 years.[1] Once opened, the solution should be used within 28 days.[1] When preparing solutions, it is recommended to first dissolve this compound in a small amount of a suitable organic solvent like DMSO, and then dilute it with the aqueous buffer of choice.
Q3: What are the common stability issues encountered with this compound in solution?
As a peptide, this compound in aqueous solution can be susceptible to both chemical and physical instability.
-
Chemical Instability: This involves the alteration of the peptide's covalent structure through processes such as oxidation, hydrolysis, deamidation, and racemization.[4]
-
Physical Instability: This refers to changes in the peptide's three-dimensional structure, which can lead to aggregation and precipitation.[4]
Factors that can influence the stability of this compound in solution include pH, temperature, light exposure, and the presence of oxidizing agents.
Troubleshooting Guide: this compound Stability in Solution
This guide provides a systematic approach to troubleshooting common stability issues with this compound in solution, such as precipitation, aggregation, or loss of activity.
Issue 1: Precipitation or Cloudiness Observed in Solution
Precipitation or cloudiness of a this compound solution can occur immediately after preparation or over time. This is often due to poor solubility, aggregation, or improper storage.
Troubleshooting Workflow for Precipitation:
Caption: Troubleshooting workflow for this compound precipitation.
Troubleshooting Steps in Detail:
| Step | Action | Rationale |
| 1. Verify Stock Solution | Ensure your this compound stock solution is completely dissolved and free of particulates. | Undissolved peptide in the stock will lead to precipitation upon dilution. |
| 2. Assess Final Concentration | Review the final concentration of this compound in your experimental solution. | Peptides can precipitate at high concentrations. Try lowering the concentration if possible. |
| 3. Evaluate pH and Buffer | Check the pH of your final solution. | Peptide solubility is often lowest at its isoelectric point. Adjusting the pH away from this point can improve solubility. |
| 4. Control Storage Conditions | Confirm that the solution is stored at the recommended temperature (2-8°C) and protected from light. | Elevated temperatures and light exposure can accelerate degradation and aggregation.[1] |
| 5. Employ Formulation Strategies | If precipitation persists, consider adding solubility-enhancing agents. | Co-solvents like DMSO (at low final concentrations), or excipients such as non-ionic surfactants, can help maintain peptide solubility.[4] |
Issue 2: Loss of Biological Activity
A decrease in the expected biological activity of this compound can indicate chemical degradation.
Potential Degradation Pathways for GnRH Analogs:
-
Hydrolysis: Cleavage of peptide bonds, often accelerated at acidic or basic pH.
-
Oxidation: Modification of amino acid residues, particularly tryptophan and histidine, which are present in the this compound sequence.
-
Deamidation: Conversion of asparagine to aspartic acid or isoaspartic acid.
To investigate a suspected loss of activity, a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC), is required.
Experimental Protocols
Protocol: Forced Degradation Study for this compound
A forced degradation study is essential for identifying potential degradation products and establishing a stability-indicating analytical method.[5][6]
Objective: To assess the stability of this compound under various stress conditions and to develop a stability-indicating HPLC method.
Workflow for a Forced Degradation Study:
Caption: Workflow for a this compound forced degradation study.
Methodology:
-
Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., water or a water/acetonitrile mixture) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acid Hydrolysis: Mix the this compound solution with an equal volume of 0.1 M HCl and incubate at a controlled temperature (e.g., 60°C) for a defined period.
-
Base Hydrolysis: Mix the this compound solution with an equal volume of 0.1 M NaOH and incubate at room temperature.
-
Oxidative Degradation: Treat the this compound solution with 3% hydrogen peroxide at room temperature.
-
Thermal Degradation: Incubate the this compound solution at an elevated temperature (e.g., 60°C).
-
Photodegradation: Expose the this compound solution to a combination of UV and visible light, as per ICH Q1B guidelines.
-
-
Sample Analysis: At specified time points, withdraw aliquots from each stress condition, neutralize if necessary, and analyze by a reverse-phase HPLC method with UV detection.
-
Data Analysis: Compare the chromatograms of the stressed samples to that of an unstressed control. Identify and quantify the degradation products.
Illustrative Stability Data for a GnRH Analog:
The following table provides a hypothetical summary of degradation observed for a GnRH analog under forced degradation conditions. Actual results for this compound may vary.
| Stress Condition | Incubation Time | % Degradation (Hypothetical) | Major Degradation Products (Hypothetical) |
| 0.1 M HCl at 60°C | 24 hours | 15% | Hydrolysis products |
| 0.1 M NaOH at RT | 8 hours | 25% | Deamidation and hydrolysis products |
| 3% H₂O₂ at RT | 4 hours | 10% | Oxidized forms |
| 60°C | 48 hours | 8% | Isomerization products |
| Photostability (ICH Q1B) | 7 days | 5% | Photodegradation products |
Protocol: Stability-Indicating HPLC Method
Objective: To provide a robust method for quantifying this compound and its degradation products.
Chromatographic Conditions (Example):
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase A | 0.1% Trifluoroacetic acid (TFA) in water |
| Mobile Phase B | 0.1% TFA in acetonitrile |
| Gradient | Start with a low percentage of Mobile Phase B, and gradually increase to elute the degradants and the parent compound. |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 220 nm and 280 nm |
| Injection Volume | 20 µL |
| Column Temperature | 30°C |
This technical support center provides a foundation for troubleshooting this compound stability. For further assistance, please consult relevant scientific literature and regulatory guidelines.
References
- 1. researchgate.net [researchgate.net]
- 2. Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 3. Effect of a GnRH analogue (this compound) on the litter performance of gilts and sows - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Designing Formulation Strategies for Enhanced Stability of Therapeutic Peptides in Aqueous Solutions: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biopharminternational.com [biopharminternational.com]
- 6. medcraveonline.com [medcraveonline.com]
Technical Support Center: Managing Hypersensitivity to GnRH Analogues in Research Settings
This technical support center provides essential guidance for researchers, scientists, and drug development professionals on the potential for hypersensitivity reactions to Gonadotropin-Releasing Hormone (GnRH) analogues in a laboratory environment. The following information is intended to facilitate safe handling and effective troubleshooting during experiments involving these compounds.
Frequently Asked Questions (FAQs)
Q1: What is hypersensitivity in the context of GnRH analogues and how can it manifest in laboratory personnel?
A1: Hypersensitivity to GnRH analogues is an adverse immune response to the peptide or its conjugates. In laboratory personnel (handlers), this can manifest as:
-
Contact Dermatitis: Redness, itching, and blistering of the skin upon direct contact.
-
Respiratory Symptoms: Rhinitis, coughing, and chest tightness, particularly when handling powdered forms of the analogues.[1][2][3][4]
-
Systemic Reactions: In rare cases, repeated exposure can lead to systemic responses like urticaria (hives) and, even more rarely, anaphylaxis.[2][3][5]
Q2: Are there known risk factors for developing hypersensitivity to GnRH analogues in a laboratory setting?
A2: While specific data on GnRH analogues is limited, risk factors for occupational allergies to chemical and peptide-based compounds include:
-
Atopy: A personal or family history of allergic conditions (e.g., asthma, eczema).[6]
-
Exposure Route and Duration: Inhalation of aerosolized powders and prolonged or repeated skin contact increase the risk of sensitization.[1][2][3]
-
Lack of Personal Protective Equipment (PPE): Inadequate protection can lead to direct exposure and subsequent sensitization.
Q3: What are the recommended safety precautions for handling GnRH analogues to minimize the risk of hypersensitivity?
A3: Adherence to proper laboratory safety protocols is crucial. Key recommendations include:
-
Engineering Controls: Whenever possible, handle powdered GnRH analogues in a fume hood or a ventilated enclosure to minimize inhalation.
-
Personal Protective Equipment (PPE):
-
Gloves: Wear nitrile gloves to prevent skin contact.
-
Lab Coat: A dedicated lab coat should be worn to protect clothing and skin.
-
Eye Protection: Safety glasses or goggles are essential to prevent eye contact.
-
Respiratory Protection: If there is a risk of aerosolization and a fume hood is not available, a properly fitted respirator may be necessary.
-
-
Hygiene: Wash hands thoroughly after handling GnRH analogues, even if gloves were worn.
Q4: What should I do if I suspect I am developing a hypersensitivity reaction to a GnRH analogue?
A4: If you experience any symptoms of a potential hypersensitivity reaction, it is important to:
-
Stop Handling the Compound: Cease all work with GnRH analogues immediately.
-
Seek Medical Attention: Consult with an occupational health physician or an allergist. It is important to provide them with information about the specific GnRH analogue you were handling.
-
Report the Incident: Inform your institution's Environmental Health and Safety (EHS) department to ensure the incident is documented and to review handling procedures.
Troubleshooting In Vitro Hypersensitivity Assays
Issue 1: High background or spontaneous activation in negative controls.
-
Possible Cause: Contamination of cell culture with endotoxin or other stimulants.
-
Troubleshooting: Use endotoxin-free reagents and plasticware. Test all reagents for endotoxin contamination.
-
-
Possible Cause: Sub-optimal cell culture conditions leading to stressed cells.
-
Troubleshooting: Ensure proper cell density, media formulation, and incubation conditions. Check cell viability before starting the assay.
-
Issue 2: Low or no response with positive controls.
-
Possible Cause: Inactive positive control.
-
Troubleshooting: Use a fresh, validated lot of the positive control.
-
-
Possible Cause: Sub-optimal assay conditions.
-
Troubleshooting: Optimize the concentration of the positive control and the incubation time.
-
-
Possible Cause: Issues with the detection system (e.g., expired antibodies, substrate).
-
Troubleshooting: Validate all components of the detection system.
-
Issue 3: High variability between replicate wells.
-
Possible Cause: Inconsistent cell seeding or reagent addition.
-
Troubleshooting: Ensure proper mixing of cell suspensions and use calibrated pipettes for all additions.
-
-
Possible Cause: Edge effects in the plate.
-
Troubleshooting: Avoid using the outer wells of the plate or fill them with media/buffer to maintain humidity.
-
Issue 4: Cytotoxicity of the GnRH analogue at high concentrations.
-
Possible Cause: The peptide itself is causing cell death, which can be misinterpreted as a lack of proliferation or cytokine production.
-
Troubleshooting: Perform a separate cytotoxicity assay (e.g., MTT or LDH assay) to determine the non-toxic concentration range of the GnRH analogue.
-
Quantitative Data
Precise incidence rates of hypersensitivity to GnRH analogues in laboratory handlers have not been extensively published. The available data primarily focuses on patient populations and occupational allergies to similar compounds, such as peptide coupling agents.
Table 1: Reported Hypersensitivity Reactions to Peptide Coupling Agents in Handlers (Qualitative Summary)
| Type of Reaction | Reported Symptoms | Onset of Symptoms | Reference(s) |
| Contact Dermatitis | Skin rashes, blistering eruptions on hands and forearms | Days to weeks after initial exposure | [2][3] |
| Respiratory Sensitization | Rhinitis, coughing, chest tightness, asthma | Weeks to months of repeated exposure | [1][2][3][4] |
| Anaphylaxis | Urticaria, angioedema, respiratory distress | Can develop over months to years of exposure, with rapid onset upon subsequent exposure | [2][3][5] |
Detailed Experimental Protocols
Protocol 1: In Vitro Dendritic Cell (DC) Activation Assay for GnRH Analogues
Objective: To assess the potential of a GnRH analogue to induce the activation of dendritic cells, a key initiating event in an immune response.
Methodology:
-
Cell Culture:
-
Culture a human monocytic cell line (e.g., THP-1) in RPMI-1640 medium supplemented with 10% fetal bovine serum, 2 mM L-glutamine, and 1% penicillin-streptomycin.
-
Differentiate the THP-1 cells into immature dendritic-like cells by treating with PMA (phorbol 12-myristate 13-acetate) for 24-48 hours, followed by a rest period in fresh media.
-
-
Exposure to GnRH Analogue:
-
Plate the differentiated THP-1 cells in a 24-well plate at a density of 5 x 10^5 cells/well.
-
Prepare a stock solution of the GnRH analogue in a suitable vehicle (e.g., sterile water or PBS).
-
Add the GnRH analogue to the cells at a range of non-cytotoxic concentrations. Include a vehicle control and a positive control (e.g., LPS).
-
Incubate for 24-48 hours.
-
-
Analysis of DC Activation Markers:
-
Harvest the cells and stain with fluorescently-labeled antibodies against human CD54 and CD86.
-
Analyze the cells by flow cytometry to determine the percentage of cells expressing these markers and the mean fluorescence intensity. An upregulation of CD54 and CD86 expression in the presence of the GnRH analogue compared to the vehicle control suggests DC activation.
-
Protocol 2: In Vitro T-Cell Proliferation Assay for GnRH Analogues
Objective: To determine if a GnRH analogue can induce the proliferation of T-cells, indicating a potential for a cell-mediated immune response.
Methodology:
-
Isolation of Peripheral Blood Mononuclear Cells (PBMCs):
-
Isolate PBMCs from healthy human donor blood using Ficoll-Paque density gradient centrifugation.
-
Wash the cells and resuspend in complete RPMI-1640 medium.
-
-
CFSE Labeling:
-
Label the PBMCs with Carboxyfluorescein succinimidyl ester (CFSE) according to the manufacturer's protocol. CFSE is a fluorescent dye that is diluted with each cell division, allowing for the tracking of proliferation.
-
-
Co-culture and Exposure:
-
Plate the CFSE-labeled PBMCs in a 96-well plate at a density of 2 x 10^5 cells/well.
-
Add the GnRH analogue at a range of non-cytotoxic concentrations. Include a vehicle control and a positive control (e.g., phytohemagglutinin - PHA).
-
Incubate the plate for 5-7 days.
-
-
Analysis of T-Cell Proliferation:
-
Harvest the cells and stain with fluorescently-labeled antibodies against human CD4 and CD8.
-
Analyze the cells by flow cytometry. Gate on the CD4+ and CD8+ T-cell populations and measure the dilution of CFSE fluorescence. A decrease in CFSE intensity in the GnRH analogue-treated wells compared to the vehicle control indicates T-cell proliferation.
-
Visualizations
Caption: Simplified GnRH receptor signaling pathway.
Caption: Preclinical workflow for hypersensitivity screening.
Caption: Logical workflow for troubleshooting in vitro assays.
References
- 1. Occupational allergy to pharmaceutical products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Anaphylaxis Induced by Peptide Coupling Agents – ACS Chemical Health and Safety Division [dchas.org]
- 3. science.uct.ac.za [science.uct.ac.za]
- 4. Uronium peptide coupling agents: Another case of occupational airborne allergic sensitization induced by HBTU - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. peptidesystems.com [peptidesystems.com]
- 6. researchgate.net [researchgate.net]
Peforelin Efficacy in Swine: Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during experiments involving Peforelin in swine.
Troubleshooting Guide
This guide is designed to help you identify and resolve common issues that may affect the efficacy of this compound in your swine reproductive protocols.
| Problem | Potential Cause | Recommended Solution |
| Low Estrus Response in Primiparous Sows | Incorrect Dosage | Primiparous (first-parity) sows require a lower dose of this compound compared to multiparous sows and gilts. A typical efficacious dose is 37.5 µg per sow.[1] Doses of 75 µg have been shown to be less effective in this group.[1] |
| Improper Timing of Administration | Administer this compound intramuscularly 24 hours (± 2 hours) after weaning.[2] Deviations from this window can reduce efficacy. | |
| Underlying Health Issues | Ensure sows are in good body condition and free from clinical diseases or reproductive disorders that could interfere with hormonal response.[3] | |
| Reduced Efficacy in Gilts | Inadequate Progestogen Synchronization | This compound in gilts is most effective following a course of progestogen (e.g., altrenogest) to synchronize the estrous cycle.[4] Ensure the synchronization protocol was followed correctly. |
| Incorrect Timing of this compound Administration | This compound should be administered 48 hours (± 2 hours) after the last altrenogest treatment.[2] | |
| Incorrect Dosage | The recommended dose for gilts is 150 µg of this compound.[2] | |
| Variability in Weaning-to-Estrus Interval (WEI) | Herd-Specific Factors | High-performing herds may show less of a reduction in WEI with this compound treatment compared to herds with more average reproductive results.[2] |
| Seasonal Effects | Reproductive performance can be influenced by the season. This compound has been shown to be particularly effective during periods of seasonal infertility, such as late summer.[2] | |
| No Significant Improvement in Litter Size | This compound's Primary Mechanism | This compound primarily acts to stimulate the secretion of Follicle-Stimulating Hormone (FSH), which promotes follicular development and estrus synchronization.[1][4] While this can lead to better oocyte quality, a direct, significant increase in the number of piglets born is not a consistently reported outcome.[4] |
| Confounding Factors | Litter size is a multifactorial trait influenced by genetics, nutrition, and overall herd management. | |
| Suspected Lack of Efficacy in Multiparous Sows | Incorrect Dosage | The recommended dose for pluriparous (sows that have had two or more litters) is 150 µg of this compound.[1] Doses of 50 µg and 100 µg have been found to be unsatisfactory for inducing estrus in this group.[1] |
| High Herd Performance | In herds with already high and consistent reproductive performance, the additional benefit of hormonal stimulation for estrus synchronization may be less pronounced.[4] |
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work in swine?
This compound is a synthetic analogue of gonadotropin-releasing hormone (GnRH).[1] It is a decapeptide with chemical modifications that enhance its efficacy.[1] In swine, this compound selectively stimulates the anterior pituitary to release Follicle-Stimulating Hormone (FSH) with no significant concurrent release of Luteinizing Hormone (LH).[1] This selective action promotes the growth and maturation of ovarian follicles, leading to the induction and synchronization of estrus.[3][4]
Q2: What are the recommended dosages of this compound for different types of swine?
The recommended dosage varies by the parity of the sow:
-
Primiparous Sows (first litter): 37.5 µg of this compound (0.5 ml of a 75 µg/ml solution).[1]
-
Pluriparous Sows (multiple litters) and Gilts: 150 µg of this compound (2.0 ml of a 75 µg/ml solution).[1][2]
Q3: When is the optimal time to administer this compound?
-
For Sows: this compound should be administered intramuscularly 24 hours after the weaning of her piglets.[1][2]
Q4: Can this compound be used to improve farrowing rate?
Yes, studies have shown that this compound treatment can lead to a significant increase in the farrowing rate compared to untreated control groups.[1] This is likely due to better synchronization of ovulation and insemination timing.
Q5: Are there any known side effects or safety concerns with this compound?
Clinical studies have shown that this compound is well-tolerated in the target species.[1] No general or local adverse reactions were detected even at doses up to three times the recommended amount.[1]
Q6: Does this compound treatment affect piglet birth weight or litter uniformity?
Some studies have reported a positive impact of this compound on piglet birth weight, particularly in first-parity sows and during periods of summer infertility.[2] The hypothesis is that by stimulating a more uniform pool of pre-ovulatory follicles, this compound may lead to more uniform oocyte quality and embryo development, potentially resulting in more uniform birth weights.[3] However, other studies have found no significant improvement in litter performance compared to no treatment.[5]
Quantitative Data Summary
The following tables summarize quantitative data on the efficacy of this compound from various studies.
Table 1: Effect of this compound on Estrus Rate (ER) and Farrowing Rate (FR) in Sows and Gilts
| Animal Category | Treatment Group | Estrus Rate (%) | Farrowing Rate (%) | Farrowing Efficiency Index (FEI)¹ | Reference |
| Overall | This compound | 93.2% | - | 79.2% | [2] |
| Control | 87.2% | - | 70.2% | [2] | |
| Gilts | This compound | 90.0% | 93.3% | - | [4] |
| Control | 78.5% | 89.2% | - | [4] | |
| Primiparous Sows | This compound (37.5 µg) | 81.7% | - | - | [4] |
| Control | 90.0% | - | - | [4] | |
| Multiparous Sows | This compound (150 µg) | - | - | - | [4] |
| Control | - | - | - | [4] |
¹FEI = Farrowing Efficiency Index (proportion of animals that farrowed per 100 animals included).[2]
Table 2: Effect of this compound on Litter Size and Piglet Birth Weight
| Animal Category | Treatment Group | Total Piglets Born (per litter) | Live Born Piglets (per litter) | Stillborn Piglets (per litter) | Live Born Piglet Birth Weight (kg) | Reference |
| Gilts | This compound (150 µg) | 13.1 ± 3.4 | 12.3 ± 2.9 | 0.7 ± 0.9 | 1.36 | [5] |
| eCG | 15.2 ± 2.8 | 13.5 ± 3.1 | 1.6 ± 2.7 | 1.26 | [5] | |
| Control | 14.2 ± 3.5 | 13.6 ± 3.4 | 0.6 ± 1.0 | 1.32 | [5] | |
| Primiparous Sows | This compound (37.5 µg) | 14.8 ± 3.9 | 13.6 ± 3.4 | 1.0 ± 1.8 | - | [5] |
| Pluriparous Sows | This compound (150 µg) | - | - | 2.2 | - | [5] |
| eCG | - | - | 0.9 | - | [5] | |
| Control | - | - | 1.4 | - | [5] |
Experimental Protocols
1. Estrus Induction in Weaned Sows
-
Animal Selection: Healthy primiparous or pluriparous sows in good breeding condition, weaned from their litters after a lactation period of 21-28 days.[1] Animals with clinical disease or reproductive disorders are excluded.[3]
-
Treatment Administration:
-
Estrus Detection: Begin estrus detection on the first day post-weaning using teaser boars. Perform estrus detection at least twice daily (morning and afternoon).[3]
-
Artificial Insemination (AI): The AI schedule is based on the onset of standing estrus. For example, sows showing standing estrus on day 4 post-weaning in the morning are inseminated 24 hours later, while those showing estrus in the evening are inseminated 12 hours later.[3]
-
Data Collection: Record weaning-to-estrus interval (WEI), estrus rate, farrowing rate, and litter characteristics (total born, live born, stillborn, mummified piglets, and individual birth weights).[3]
2. Estrus Induction in Sexually Mature Gilts
-
Estrus Synchronization: Synchronize the estrous cycle of sexually mature gilts using an oral progestogen (e.g., altrenogest) for 18 days.[4]
-
Treatment Administration: Administer 150 µg of this compound via intramuscular injection 48 hours after the last altrenogest treatment.[4]
-
Estrus Detection: Begin estrus detection 48-72 hours after the last altrenogest treatment using teaser boars, performed at least twice daily.[2][3]
-
Artificial Insemination (AI): Follow a similar AI schedule as for sows, based on the onset of standing estrus.[3]
-
Data Collection: Record the interval from last altrenogest treatment to estrus, estrus rate, farrowing rate, and litter characteristics.[3]
Visualizations
Caption: this compound's mechanism of action in swine.
Caption: General experimental workflow for this compound use.
References
- 1. vmd.defra.gov.uk [vmd.defra.gov.uk]
- 2. An evaluation of gonadotropin-releasing hormone analogue administered to gilts and sows on subsequent reproductive performance and piglet birth weight - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effect of a GnRH analogue (this compound) on the litter performance of gilts and sows - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medycynawet.edu.pl [medycynawet.edu.pl]
- 5. researchgate.net [researchgate.net]
Peforelin Protocol Refining: A Technical Support Center for Enhanced Litter Size
Welcome to the technical support center for Peforelin, designed for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to assist you in refining your experimental protocols and maximizing litter size in swine.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a synthetic decapeptide analogue of Gonadotropin-Releasing Hormone (GnRH).[1][2] Its primary mechanism of action is the selective stimulation of Follicle-Stimulating Hormone (FSH) release from the pituitary gland.[1][3] This increase in FSH promotes the growth and maturation of ovarian follicles, which is a critical step for inducing estrus and ovulation.[4] Unlike natural GnRH, this compound has a minimal effect on Luteinizing Hormone (LH) secretion.[1]
Q2: Is this compound effective in increasing litter size?
A2: The effect of this compound on litter size has shown variable results across different studies. Several studies have reported no statistically significant increase in the total number of piglets born per litter in this compound-treated groups compared to control groups.[4][5][6] However, some research suggests that while not always statistically significant, this compound may contribute to improved piglet viability and more uniform birth weights when used in a well-managed reproductive protocol.[4] One study noted a tendency towards increased litter size, although this effect was not statistically significant.[1]
Q3: What are the recommended dosages for this compound?
A3: this compound dosage is dependent on the parity of the sow. For primiparous (first-litter) sows, a lower dose is recommended, while pluriparous (multiple-litter) sows receive a higher dose. It is crucial to follow the manufacturer's instructions for specific dosing information.[1][7]
Q4: When should this compound be administered to sows and gilts?
Q5: Can this compound be used in conjunction with other hormones?
A5: Yes, this compound is often used following a synchronization protocol with progestogens like altrenogest in gilts.[4] Some studies have compared the effects of this compound with other gonadotropins, such as equine chorionic gonadotropin (eCG).[5] The simultaneous use of this compound with PMSG or hCG may lead to an over-reaction of the ovaries.[3]
Troubleshooting Guide
Issue 1: No significant increase in litter size observed after this compound treatment.
-
Possible Cause 1: Suboptimal Dosage.
-
Possible Cause 2: Incorrect Timing of Administration.
-
Possible Cause 3: Overall Herd Management.
-
Troubleshooting Step: this compound is most effective as part of a comprehensive and well-executed reproductive management program.[4] Evaluate other factors that can influence litter size, such as nutrition, body condition of the sows, and insemination timing and technique.
-
Issue 2: High variability in the onset of estrus after this compound administration.
-
Possible Cause 1: Inconsistent Absorption.
-
Troubleshooting Step: Ensure proper intramuscular injection technique is used to guarantee consistent absorption of the product.
-
-
Possible Cause 2: Underlying Health Issues.
-
Troubleshooting Step: Rule out any underlying health conditions in the animals that may interfere with their response to hormonal treatments.
-
Issue 3: Increased incidence of stillbirths in this compound-treated groups.
-
Possible Cause: One study reported a higher number of stillborn piglets in pluriparous sows treated with this compound compared to control and eCG groups.[5][8]
-
Troubleshooting Step: While the exact cause is not fully understood, it is crucial to monitor farrowing closely. Consider that this may be an infrequent side effect and assess if other contributing factors, such as farrowing duration or sow health, could be involved.
-
Data Presentation
Table 1: Summary of this compound's Effect on Litter Size in Sows
| Study Reference | Animal Group | This compound Group (Total Piglets Born) | Control Group (Total Piglets Born) | Statistical Significance |
| [4] | Sows | 11.48 | 11.63 | Not Significant |
| [5] | Gilts, Primi- & Pluriparous Sows | Not specified | Not specified | No significant difference |
| [6] | Gilts, Primi- & Pluriparous Sows | Not specified | Not specified | No significant difference |
Table 2: Reproductive Performance Parameters with this compound Treatment
| Parameter | This compound Group | Control Group | Key Finding | Reference |
| Estrus Rate (Gilts) | 90.0% | 78.5% | Statistically significant increase | [4] |
| Pregnancy Rate (Gilts) | Higher | Lower | Statistically significant increase | [4] |
| Return Rate (Multiparous Sows) | Lower (4.94% reduction) | Higher | Improved estrus synchronization | [4] |
| Stillborn Piglets (Pluriparous Sows) | 2.2 | 1.4 | Statistically significant increase | [5] |
| Piglet Birth Weight (Gilts) | 1.36 kg | 1.32 kg | Numerically higher, but compared to eCG group | [5] |
Experimental Protocols
Protocol 1: Estrus Synchronization and this compound Treatment in Gilts
-
Animal Selection: Select sexually mature gilts for the study.
-
Estrus Synchronization: Administer altrenogest for 18 consecutive days to synchronize the estrous cycle.[4]
-
This compound Administration: 48 hours after the final altrenogest treatment, administer the appropriate dose of this compound via intramuscular injection.[4]
-
Estrus Detection: Begin estrus detection at regular intervals following this compound administration.
-
Insemination: Artificially inseminate gilts upon detection of standing heat.
-
Data Collection: Record rates of estrus, pregnancy, and farrowing, as well as litter size and piglet viability.
Protocol 2: this compound Treatment in Post-Weaning Sows
-
Animal Selection: Utilize sows of varying parities (primiparous and pluriparous).
-
Weaning: Wean piglets from the sows.
-
This compound Administration: 24 hours post-weaning, administer the parity-appropriate dose of this compound intramuscularly.[5]
-
Estrus Detection and Insemination: Monitor for signs of estrus and perform artificial insemination accordingly.
-
Data Collection: Collect data on the weaning-to-estrus interval, farrowing rate, litter size, and number of stillborn piglets.
Mandatory Visualizations
Caption: this compound signaling pathway stimulating FSH release.
References
- 1. apvma.gov.au [apvma.gov.au]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. assets.hpra.ie [assets.hpra.ie]
- 4. medycynawet.edu.pl [medycynawet.edu.pl]
- 5. Effect of a GnRH analogue (this compound) on the litter performance of gilts and sows - PMC [pmc.ncbi.nlm.nih.gov]
- 6. An evaluation of gonadotropin-releasing hormone analogue administered to gilts and sows on subsequent reproductive performance and piglet birth weight - PMC [pmc.ncbi.nlm.nih.gov]
- 7. drugs.com [drugs.com]
- 8. researchgate.net [researchgate.net]
Navigating Teratogenic Risk: Peforelin Technical Support Center
Disclaimer: Peforelin is a Gonadotropin-Releasing Hormone (GnRH) agonist used in veterinary medicine.[1][2] Documentation indicates that laboratory studies in mice have shown evidence of teratogenic effects, and its use during pregnancy and lactation is contraindicated.[3][4] However, detailed public data on the specific nature of these effects, dose-response relationships, and underlying mechanisms are limited. This guide provides troubleshooting advice and experimental protocols based on the known pharmacology of GnRH agonists and general principles of developmental toxicology.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work? A1: this compound is a synthetic peptide analogue of Gonadotropin-Releasing Hormone (GnRH).[3][4] As a GnRH agonist, it binds to GnRH receptors in the pituitary gland.[4] This initially stimulates the release of Follicle-Stimulating Hormone (FSH) and Luteinizing Hormone (LH).[5] However, continuous administration leads to the desensitization of the pituitary and downregulation of GnRH receptors, which suppresses the release of these hormones and, consequently, gonadal function.[6]
Q2: Why is this compound considered a potential teratogen? A2: The concern for teratogenicity stems from this compound's potent hormonal activity. The precise development of the reproductive, nervous, and other organ systems is critically dependent on the tightly regulated timing and levels of hormones along the hypothalamic-pituitary-gonadal (HPG) axis. By disrupting normal FSH and LH signaling, a GnRH agonist can interfere with these crucial developmental processes during gestation, potentially leading to malformations. The maximum susceptibility for teratogenic effects occurs during the period of organogenesis.
Q3: What specific birth defects are associated with this compound exposure? A3: Publicly available literature does not specify the exact types of malformations observed in the animal studies mentioned in regulatory documents.[3][4] General principles of developmental toxicology suggest that interference with hormonal pathways could potentially impact the development of the reproductive tract, central nervous system, and craniofacial structures, among others. Specific studies are required to characterize the precise risk profile.
Q4: Is it safe to handle this compound in a lab with breeding colonies? A4: Extreme caution is advised. Product safety information warns that GnRH analogues may be absorbed through intact skin.[4] Pregnant women or women of childbearing age should be particularly cautious and avoid contact with the product to prevent accidental self-injection or exposure.[4] Strict adherence to safety protocols is mandatory to prevent inadvertent exposure to pregnant animals.
Troubleshooting and Risk Mitigation
| Issue | Potential Cause | Recommended Action |
| Unexpected birth defects or fetal resorption in control animals. | Accidental cross-contamination of this compound through aerosols, shared equipment, or handling. | 1. Immediately cease all related experiments and conduct a thorough review of all animal handling, dosing, and cage-cleaning procedures. 2. Ensure strict separation of this compound-treated and control animals, including using separate housing rooms, laminar flow hoods, and dedicated equipment. 3. Implement rigorous personal protective equipment (PPE) protocols for all personnel. |
| Need to use this compound in a facility with pregnant animals. | Risk of exposure during the critical window of organogenesis. | 1. Schedule this compound administration to non-pregnant animals at times that do not overlap with the gestation periods of other animals in the same room. 2. If possible, establish a dedicated procedure room for this compound administration that is separate from the main animal housing area. 3. Clearly label all cages containing treated animals with the compound name and administration dates. |
| Uncertainty about the critical exposure window for the study species. | The timing of organogenesis varies between species (e.g., mice, rats, rabbits). | 1. Consult established literature for the specific developmental timeline of the animal model being used. 2. Design the experiment to ensure this compound is administered outside the critical window of organogenesis if the goal is to study non-developmental effects in adult animals. 3. For developmental toxicity studies, the exposure period must be precisely defined to coincide with organogenesis. |
Quantitative Data Summary
Specific dose-response data for this compound-induced teratogenicity is not publicly available. The following table is a hypothetical example illustrating a potential dose-response relationship for a GnRH agonist in a rodent model. This is intended for illustrative purposes to aid in the design of a dose-range-finding study.
Table 1: Illustrative Example of Dose-Response Teratogenicity Data for a GnRH Agonist in Mice (Note: This data is hypothetical and for educational purposes only.)
| Dosage Group (µg/kg/day) | Number of Fetuses Examined | % Fetal Resorption | % Fetuses with Malformations (Any) | Common Malformations Observed |
| 0 (Vehicle Control) | 120 | 5.0% | 1.7% | None |
| 10 | 115 | 8.7% | 4.3% | Delayed ossification |
| 50 | 122 | 15.6% | 22.1% | Craniofacial defects, limb abnormalities |
| 200 | 118 | 45.8% | 68.5% | Severe craniofacial defects, anogenital malformations, neural tube defects |
Detailed Experimental Protocols
Protocol: Assessing Embryo-Fetal Developmental Toxicity of this compound in a Rodent Model
This protocol is a generalized guideline based on standard developmental and reproductive toxicity (DART) testing methodologies.[2][7]
-
Animal Model: Use time-mated female rodents (e.g., Sprague-Dawley rats or C57BL/6 mice). A sufficient number of animals (e.g., 20-25 per group) should be used to ensure statistical power.
-
Dose Selection and Formulation:
-
Conduct a preliminary dose-range-finding study to identify a high dose that induces some maternal toxicity (e.g., slight reduction in body weight gain) but not mortality.
-
Select at least two lower dose levels and a vehicle control group.
-
Prepare the this compound formulation in a suitable vehicle (e.g., sterile saline) daily to ensure stability.
-
-
Administration Period:
-
Administer the formulated this compound or vehicle daily via the intended route (e.g., subcutaneous injection) during the period of major organogenesis. For mice and rats, this is typically from gestation day (GD) 6 through GD 15.
-
-
Maternal Monitoring:
-
Record maternal body weight daily.
-
Perform clinical observations twice daily for any signs of toxicity.
-
Record food and water consumption.
-
-
Fetal Evaluation:
-
On the day before expected parturition (e.g., GD 20 for rats), euthanize the dams.
-
Perform a gross necropsy on each dam, noting the number of corpora lutea, implantation sites, and live/dead fetuses.
-
Weigh each fetus and determine its sex.
-
Examine each fetus for external malformations.
-
Process approximately half of the fetuses from each litter for detailed visceral examination (e.g., using the Wilson's sectioning technique).
-
Process the remaining half of the fetuses for skeletal examination after staining with Alizarin Red S and Alcian Blue.
-
-
Data Analysis:
-
Analyze maternal data (body weight, clinical signs) and litter data (resorption rates, fetal viability).
-
Statistically compare the incidence of external, visceral, and skeletal malformations between the dosed groups and the control group.
-
Signaling Pathways and Experimental Workflows
The teratogenic effects of this compound are hypothesized to result from the disruption of the normal, pulsatile signaling of the Hypothalamic-Pituitary-Gonadal (HPG) axis during critical periods of embryonic development. Continuous GnRH agonist activity disrupts the downstream production of sex steroids essential for proper organogenesis.
Caption: Hypothesized mechanism of this compound teratogenicity.
References
- 1. Evaluation of Synthetic GnRH-Analog this compound with Regard to Oocyte Differentiation and Follicular Development in C57BL/6J Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Developmental & Reproductive Toxicity [ntp.niehs.nih.gov]
- 3. A Review of Animal Models Investigating the Reproductive Effects of Gender-Affirming Hormone Therapy [mdpi.com]
- 4. academic.oup.com [academic.oup.com]
- 5. Clinical use of GnRH agonists in canine and feline species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. GnRH signaling, the gonadotrope and endocrine control of fertility - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Society for Birth Defects Research and Prevention [birthdefectsresearch.org]
challenges in Peforelin administration on commercial farms
This guide provides troubleshooting assistance and frequently asked questions for researchers, scientists, and drug development professionals utilizing Peforelin on commercial farms.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a synthetic decapeptide analogue of Gonadotropin-Releasing Hormone (GnRH).[1][2][3] Its primary function is to induce the estrous cycle in sows after weaning and in sexually mature gilts after progestogen treatment.[4][5] Unlike natural GnRH which stimulates both Follicle-Stimulating Hormone (FSH) and Luteinizing Hormone (LH), this compound selectively stimulates the release of FSH with minimal impact on LH secretion.[3][6][7] This targeted FSH release promotes the growth of ovarian follicles, leading to the induction of estrus.[6][7]
Q2: What are the recommended storage and handling conditions for this compound?
A2: Proper storage is critical to maintain the efficacy of this compound. It should be stored in a refrigerator at 2°C to 8°C.[2][4][8] The vial must be protected from light by keeping it in its outer carton.[2][4] After the first use (broaching), the product has a shelf life of 28 days and should be discarded after this period.[2][4][8]
Q3: Are there any known contraindications or interactions with other drugs?
A3: Yes. This compound should not be used in prepubertal gilts or in animals with infertility or general health disorders.[2][7] Its safety has not been established during pregnancy and lactation.[2][8] Simultaneous treatment with PMSG (Pregnant Mare Serum Gonadotropin) or hCG (human chorionic gonadotropin) may lead to an over-reaction of the ovaries and should be approached with caution.[2][7][8]
Q4: What is the expected impact of this compound on reproductive performance?
A4: this compound administration has been shown to improve several reproductive parameters. Studies have demonstrated a significant increase in estrus rate (ER) and pregnancy rate (PR).[9][10][11] It can also improve the farrowing efficiency index (FEI) and live piglet index (LPI).[10][12] While some studies show an increase in farrowing rate (FR), particularly in gilts and multiparous sows, this effect is not always statistically significant.[9] Effects on litter size and piglet birth weight have been inconsistent across studies.[5][9][10]
Troubleshooting Guide
Issue 1: Suboptimal Estrus Response or Farrowing Rate
Q: We are not observing the expected increase in estrus or farrowing rates after this compound administration. What are the potential causes?
A: Several factors could contribute to a suboptimal response. Please review the following:
-
Incorrect Timing of Administration: this compound administration is time-sensitive. For sows, it should be administered 24 hours post-weaning.[10][11][13] For gilts, the standard protocol is 48 hours after the last administration of altrenogest for cycle synchronization.[9][11][13] Deviation from these windows can reduce efficacy.
-
Incorrect Dosage: The dosage is dependent on parity. Primiparous (first-litter) sows typically require a lower dose (37.5 µg) than pluriparous (multi-litter) sows and gilts (150 µg).[2][5][8] Using the 150 µg dose in primiparous sows was found to be unsuitable.[6]
-
Improper Storage: Exposure to light or temperatures outside the 2°C - 8°C range can degrade the active substance, reducing its potency.[2][4] Ensure the product has been stored correctly and is within its 28-day in-use shelf life.[8]
-
Underlying Farm Conditions: this compound is a tool to enhance reproductive management, but it may not overcome significant underlying issues. High-performing herds may see less dramatic improvement compared to farms with average reproductive results.[10][12] Factors like seasonal infertility, pathogen load, and variations in feed composition can also influence outcomes.[9]
Issue 2: Suspected Injection Site Reactions (ISRs)
Q: An animal has developed swelling and redness at the injection site. Is this common and how should it be managed?
A: While clinical trials for this compound reported no adverse injection site reactions, ISRs such as pain, swelling, and redness can occur with subcutaneously or intramuscularly administered biologics.[6][14][15]
-
Potential Causes:
-
Improper Injection Technique: Incorrect needle depth or injecting too quickly can cause tissue trauma.[14][16]
-
Irritation from Formulation: Although uncommon, the solution itself or its excipients could cause localized irritation.[14]
-
Infection: If aseptic techniques are not followed, bacterial contamination can lead to an abscess. Signs of infection may include purulent discharge or fever.[15]
-
-
Management Steps:
-
Observe: Monitor the site for any changes in size, color, or for any discharge.[14]
-
Apply Warm Compress: A warm, moist compress can help reduce swelling and promote resolution of sterile inflammation.[14]
-
Consult a Veterinarian: If the reaction is severe, painful, persistent, or if you suspect an infection, veterinary intervention is necessary.[14]
-
Review Technique: Ensure all personnel are trained in proper intramuscular injection techniques for swine.
-
Issue 3: Variability in Litter Size and Piglet Birth Weight
Q: We have not seen a consistent improvement in litter size or piglet birth weight. Is this expected?
A: Yes, this finding is consistent with several research studies. While this compound reliably improves the rate and synchronization of estrus, its effect on the number of piglets born (total or live) is often not statistically significant.[5][9][10][13] Some studies suggest this compound may contribute to a more uniform pre-ovulatory follicle pool, which could theoretically lead to more uniform oocyte quality and embryo development, but this does not always translate to larger litters.[5] One study noted that eCG treatment resulted in larger litter sizes but lower piglet birth weights compared to this compound.[5]
Data Presentation
Table 1: Summary of this compound Efficacy on Key Reproductive Parameters
| Parameter | This compound Group | Control Group | Outcome | Citation(s) |
| Estrus Rate (ER) | 93.2% | 87.2% | Significant Increase | [10][12] |
| Estrus Rate (Gilts) | 90.0% | 78.5% | Significant Increase | [9] |
| Farrowing Rate (FR) | 93.33% | 89.23% | Numerical Increase (Not Statistically Significant) | [9] |
| Farrowing Efficiency Index (FEI) | 82% | 79% | Significant Improvement | [10] |
| Live Piglet Index (LPI) | - | - | Significant Improvement | [10][12] |
| Weaning-to-Estrus Interval (WEI) | No significant difference | No significant difference | No Change | [10] |
| Total Born Piglets (TBP) | No significant difference | No significant difference | No Change | [9][10] |
| Return Rate (RR) - Multiparous Sows | Lower by 4.94% | - | Numerical Decrease | [9] |
Experimental Protocols
Protocol 1: this compound Administration for Estrus Induction
Objective: To induce and synchronize estrus in weaned sows and sexually mature gilts.
Materials:
-
This compound (75 µg/ml solution for injection)
-
Sterile syringes and needles appropriate for intramuscular injection in swine
-
Animal identification system (e.g., ear tags)
-
Record-keeping logs
Methodology:
-
Animal Selection: Select healthy, sexually mature gilts or weaned sows for treatment. Do not use in animals with known health disorders or infertility.[2]
-
Timing of Administration:
-
Gilts: Administer a single intramuscular injection 48 (±2) hours after the final dose of an altrenogest treatment used for cycle inhibition.[10][11]
-
Primiparous Sows: Administer a single intramuscular injection 24 (±2) hours after weaning.[10][11]
-
Pluriparous Sows: Administer a single intramuscular injection 24 (±2) hours after weaning.[10][11]
-
-
Dosage:
-
Administration:
-
Post-Administration Monitoring:
-
Begin estrus detection (heat checking) on the second day following this compound administration.[9]
-
Perform estrus detection at least twice daily to accurately time artificial insemination (AI).
-
-
Record Keeping: Meticulously record animal ID, date and time of treatment, dose administered, and all estrus detection and insemination data.
Visualizations
Signaling Pathway and Experimental Workflow
Caption: this compound's signaling cascade and the corresponding experimental workflow for its use.
Troubleshooting Decision Tree
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. vmd.defra.gov.uk [vmd.defra.gov.uk]
- 3. ema.europa.eu [ema.europa.eu]
- 4. vmd.defra.gov.uk [vmd.defra.gov.uk]
- 5. Effect of a GnRH analogue (this compound) on the litter performance of gilts and sows - PMC [pmc.ncbi.nlm.nih.gov]
- 6. vmd.defra.gov.uk [vmd.defra.gov.uk]
- 7. drugs.com [drugs.com]
- 8. veyx.com [veyx.com]
- 9. medycynawet.edu.pl [medycynawet.edu.pl]
- 10. An evaluation of gonadotropin-releasing hormone analogue administered to gilts and sows on subsequent reproductive performance and piglet birth weight - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Guide to Peforelin and PMSG for Superovulation in Mice
For Researchers, Scientists, and Drug Development Professionals
Superovulation is a cornerstone technique in murine reproductive biology, essential for generating large numbers of oocytes for applications ranging from transgenic model creation to in vitro fertilization (IVF) studies. The traditional method has long relied on Pregnant Mare Serum Gonadotropin (PMSG) for its robust follicle-stimulating activity. However, ethical considerations and the search for synthetic alternatives have led to the investigation of compounds like Peforelin, a Gonadotropin-Releasing Hormone (GnRH) agonist. This guide provides an objective comparison of this compound and PMSG for superovulation in mice, supported by experimental data, detailed protocols, and an exploration of their underlying signaling mechanisms.
Performance Comparison at a Glance
A key study directly comparing this compound and PMSG for superovulation in 3-4 week old C57BL/6J mice provides valuable quantitative insights. While PMSG currently demonstrates superior performance in terms of oocyte yield, this compound shows promise with comparable fertilization and blastocyst formation rates, suggesting good oocyte quality.
| Parameter | This compound (0.5 µg) | PMSG (5 IU) | Reference |
| Total Oocytes Harvested (per 10 mice) | 31 | 95 | [1] |
| Fertilization Rate (2-cell embryos / total oocytes) | High (comparable to PMSG) | High | [1] |
| Blastocyst Development Rate | Not adversely affected | Not adversely affected | [1] |
In-Depth Analysis of Experimental Data
The primary study evaluating this compound involved intraperitoneal (IP) injections in 3-4 week old C57BL/6J mice.[1] this compound was tested at concentrations of 0.25 µg, 0.5 µg, and 1.0 µg, with the 0.5 µg dose yielding the highest number of oocytes among the this compound groups.[1] In a direct comparison, a standard 5 IU dose of PMSG resulted in a significantly higher number of retrieved oocytes compared to all this compound concentrations.[1]
Despite the lower oocyte yield, oocytes obtained from this compound-treated mice demonstrated high fertilization rates and successful development to the blastocyst stage after IVF, indicating that the quality of the oocytes is not compromised.[1]
For PMSG, extensive research has demonstrated that oocyte yield can be highly variable depending on several factors, including:
-
Mouse Strain: Different inbred strains exhibit varied responses to PMSG stimulation.
-
Age: The optimal age for superovulation in C57BL/6J mice is generally considered to be 3-5 weeks.
-
Dosage and Timing: The standard dosage is typically 5 IU of PMSG, followed by 5 IU of human Chorionic Gonadotropin (hCG) 46-48 hours later. The timing of injections in relation to the light cycle can also influence oocyte yield.
Experimental Protocols
This compound Superovulation Protocol (C57BL/6J Mice)
This protocol is based on the methodology described in the comparative study of this compound and PMSG.[1]
-
Animal Model: 3-4 week old female C57BL/6J mice.
-
This compound Administration: Administer 0.5 µg of this compound per mouse via intraperitoneal (IP) injection.
-
hCG Administration: 48 hours after the this compound injection, administer 5 IU of human Chorionic Gonadotropin (hCG) per mouse via IP injection to induce ovulation.
-
Mating: Immediately after hCG injection, pair each female with a stud male.
-
Oocyte/Embryo Collection: Check for vaginal plugs the following morning. Oocytes or embryos can be collected from the oviducts at the desired time point (e.g., 0.5 days post-coitum for zygotes).
Standard PMSG Superovulation Protocol (C57BL/6J Mice)
This is a widely used protocol for superovulation in C57BL/6J mice.
-
Animal Model: 3-5 week old female C57BL/6J mice.
-
PMSG Administration: Administer 5 IU of PMSG per mouse via IP injection. The timing of the injection can be optimized (e.g., between 1:00 PM and 3:00 PM).
-
hCG Administration: 46-48 hours after the PMSG injection, administer 5 IU of hCG per mouse via IP injection.
-
Mating: Pair females with stud males immediately following the hCG injection.
-
Oocyte/Embryo Collection: Euthanize females at the appropriate time point and collect oocytes or embryos from the oviducts.
Signaling Pathways and Mechanisms of Action
The distinct mechanisms of action of this compound and PMSG are rooted in their different molecular targets and the signaling cascades they initiate within ovarian granulosa cells.
This compound (GnRH Agonist) Signaling Pathway
This compound, as a GnRH agonist, acts on GnRH receptors in the pituitary gland, leading to the release of endogenous Follicle-Stimulating Hormone (FSH) and Luteinizing Hormone (LH). This surge in gonadotropins then stimulates follicular development in the ovaries.
References
A Comparative Guide to Peforelin and Other GnRH Agonists for Researchers
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Peforelin's Performance Against Other GnRH Agonists with Supporting Experimental Data.
This guide provides a detailed comparison of this compound, a synthetic gonadotropin-releasing hormone (GnRH) agonist, with other commonly used GnRH agonists such as leuprolide, buserelin, and goserelin. The information is tailored for researchers, scientists, and professionals in drug development, offering an objective analysis of their mechanisms, performance, and supporting experimental data.
Introduction to this compound and GnRH Agonists
Gonadotropin-releasing hormone (GnRH) agonists are a class of synthetic peptides that mimic the action of the endogenous GnRH.[1] They are pivotal in various clinical and veterinary applications, primarily for managing hormone-dependent conditions and for controlled ovulation.[2][3] this compound is a notable GnRH agonist used in veterinary medicine, recognized as a synthetic analogue of lamprey GnRH-III (l-GnRH-III).[3][4] Its unique origin distinguishes it from other GnRH agonists, which are typically analogues of mammalian GnRH. This structural difference is believed to confer a distinct biological activity, particularly in its preferential stimulation of Follicle-Stimulating Hormone (FSH) release.[3][5]
Mechanism of Action: A Divergent Path
All GnRH agonists act on the GnRH receptors in the anterior pituitary gland.[6] Upon binding, they initially stimulate the release of both Luteinizing Hormone (LH) and FSH, a phenomenon known as the "flare-up" effect.[2][6] However, with continuous administration, they lead to the downregulation and desensitization of GnRH receptors, resulting in a profound suppression of gonadotropin secretion and, consequently, a state of hypogonadism.[2][6]
This compound, as an analogue of l-GnRH-III, exhibits a more selective mechanism. In some species, particularly pigs, it has been shown to preferentially stimulate the release of FSH with minimal impact on LH levels.[3] This selective action is a key differentiator from agonists like leuprolide, buserelin, and goserelin, which typically induce a more pronounced release of LH. However, it is important to note that the selectivity of this compound may be dose- and species-dependent, with some studies suggesting it acts as a weak agonist for both LH and FSH at the mammalian GnRH receptor, especially at higher concentrations.[5]
Below is a diagram illustrating the signaling pathway of GnRH agonists.
Caption: GnRH Agonist Signaling Pathway.
Comparative Performance Data
Direct head-to-head quantitative comparisons of this compound with other GnRH agonists at the mammalian GnRH receptor are limited in publicly available literature. The following tables summarize available data, with the caveat that values from different studies using varied experimental conditions should be compared with caution.
Table 1: GnRH Receptor Binding Affinity
| Compound | Receptor/Tissue | Ki (nM) | IC50 (nM) | Reference(s) |
| This compound (l-GnRH-III) | Lamprey GnRH Receptor | 0.708 ± 0.245 | - | [7] |
| Mammalian GnRH Receptor | 12.9 ± 1.96 | - | [7] | |
| Leuprolide | GnRH Receptor | 0.64 | - | [7] |
| Buserelin | GnRH Receptor | - | Potent Agonist | [7] |
| Goserelin | GnRH Receptor | - | Potent Agonist | [7] |
Note: The lower Ki value for this compound at its native lamprey receptor suggests high affinity for its cognate receptor. The higher Ki at the mammalian receptor indicates a lower, but still present, binding affinity.
Table 2: In Vitro Potency for Gonadotropin Release
| Compound | System | Potency Metric | Value | Reference(s) |
| This compound (l-GnRH-III) | Rat Pituitary Cells | MEC (FSH release) | 10-6 M | [5] |
| Rat Pituitary Cells | MEC (LH release) | 10-7 M | [5] | |
| Buserelin | Rat Pituitary Cells | Relative Potency vs GnRH | ~20x | [8] |
| Leuprolide | Not Specified | Relative Potency vs GnRH | - | [8] |
| Goserelin | Not Specified | Relative Potency vs GnRH | - |
Experimental Protocols
Key Experiment 1: Competitive Radioligand Binding Assay
Objective: To determine the binding affinity (Ki or IC50) of a GnRH agonist for the GnRH receptor.
Methodology:
-
Membrane Preparation: Cell membranes are prepared from a cell line stably expressing the GnRH receptor (e.g., HEK293 or CHO cells).[6]
-
Competitive Binding: A fixed concentration of a radiolabeled GnRH analogue (e.g., [125I]-Buserelin) is incubated with the cell membranes in the presence of varying concentrations of the unlabeled competitor agonist (e.g., this compound, Leuprolide).[6]
-
Incubation: The mixture is incubated to allow the binding to reach equilibrium.
-
Separation: The receptor-bound radioligand is separated from the free radioligand by rapid vacuum filtration through glass fiber filters.
-
Quantification: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The concentration of the competitor that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis. The Ki value can then be calculated using the Cheng-Prusoff equation.
Caption: Workflow for a competitive radioligand binding assay.
Key Experiment 2: In Vitro Gonadotropin Release Assay
Objective: To measure the potency (EC50) of a GnRH agonist in stimulating LH and FSH release from pituitary cells.
Methodology:
-
Cell Culture: Primary pituitary cells are isolated from rats and cultured in multi-well plates.
-
Stimulation: The cultured cells are washed and then incubated with various concentrations of the GnRH agonist being tested.
-
Sample Collection: After a defined incubation period, the cell culture medium is collected.
-
Hormone Quantification: The concentrations of LH and FSH in the collected medium are measured using specific radioimmunoassays (RIA) or enzyme-linked immunosorbent assays (ELISA).
-
Data Analysis: Dose-response curves are generated by plotting the amount of LH or FSH released against the logarithm of the agonist concentration. The EC50 value (the concentration of agonist that produces 50% of the maximal response) is determined from these curves.
Conclusion
This compound presents a unique profile among GnRH agonists due to its origin as a synthetic analogue of lamprey GnRH-III and its reported preferential activity in stimulating FSH release. While direct quantitative comparisons of receptor binding and potency with other common GnRH agonists are not extensively documented under uniform conditions, the available data suggests it has a distinct mechanism of action. For researchers and drug development professionals, this compound's selective FSH-releasing property may offer therapeutic advantages in specific applications where targeted follicular stimulation is desired without a strong luteinizing effect. Further head-to-head comparative studies are warranted to fully elucidate its pharmacological profile relative to other GnRH agonists.
References
- 1. Gonadotropin Releasing Hormone (GnRH) Analogues - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. researchgate.net [researchgate.net]
- 4. Characteristics of GnRH binding in the gonads and effects of lamprey GnRH-I and -III on reproduction in the adult sea lamprey - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Lamprey GnRH-III acts on its putative receptor via nitric oxide to release follicle-stimulating hormone specifically - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Pharmacokinetics and Bioavailability of the GnRH Analogs in the Form of Solution and Zn2+-Suspension After Single Subcutaneous Injection in Female Rats | springermedizin.de [springermedizin.de]
Peforelin vs. eCG: A Comparative Guide on Litter Performance in Swine
For researchers and professionals in drug development and swine reproduction, the choice of hormonal intervention to optimize litter performance is critical. This guide provides an objective comparison of the efficacy of Peforelin, a gonadotropin-releasing hormone (GnRH) analogue, and equine chorionic gonadotropin (eCG) on various reproductive and litter performance parameters in sows and gilts. The information presented is supported by experimental data from multiple studies.
Comparison of Litter Performance: Quantitative Data
The following tables summarize the quantitative data from comparative studies on the effects of this compound and eCG on litter performance in swine.
Table 1: Effect on Litter Size and Piglet Viability
| Parameter | This compound (P group) | eCG (E group) | Control (C group) | Key Findings |
| Total Piglets Born | 11.48 | Not specified | 11.63 | No statistically significant differences were found between the this compound and Control groups[1]. Other studies also reported no significant differences in litter size between this compound, eCG, or control groups[1][2]. |
| Liveborn Piglets | Not specified | Not specified | Not specified | No consistent improvement was observed in the number of liveborn piglets with this compound treatment[1]. |
| Stillborn Piglets (Pluriparous Sows) | 2.2 | 0.9 | 1.4 | Stillbirth numbers were significantly higher in the this compound group compared to the eCG group in pluriparous sows[2]. |
| Mortality During Lactation | No significant difference | No significant difference | No significant difference | This compound does not negatively impact postnatal piglet survival[1]. |
| Liveborn Birth Weight (Gilts, kg) | 1.36 | 1.26 | 1.32 | Piglets in the this compound group had significantly higher liveborn birth weights in gilts compared to the eCG group[2][3]. |
Table 2: Effect on Sow Reproductive Performance
| Parameter | This compound Group | eCG Group | Control Group | Key Findings |
| Estrus Rate (ER) | 93.2% (in one study) | Not specified | 87.2% (in one study) | This compound treatment has been shown to significantly increase the estrus rate, particularly in gilts[1]. |
| Pregnancy Rate (PR) | Significantly higher than control in one study | Not specified | Lower than this compound group | Evidence for the effect of this compound on PR is variable, depending on parity and farm conditions, though some studies show a significant improvement[1]. |
| Farrowing Rate (FR) | 93.33% | Not specified | 89.23% | A marked, though not always statistically significant, positive effect of this compound on farrowing rate has been observed, especially in gilts[1]. |
| Return Rate (RR) | Lower than control | Not specified | Higher than this compound group | This compound may improve estrus synchronization, thereby contributing to a reduced return rate[1]. |
Experimental Protocols
The methodologies in the comparative studies of this compound and eCG generally follow a similar structure.
1. Study Animals and Housing:
-
Animals: The studies typically involve sexually mature gilts and primiparous or pluriparous sows from commercial pig herds[2][3]. Animals are often stratified by age or parity[2].
-
Housing: Sows are housed in standard commercial farm conditions, which may include group housing systems[1].
2. Experimental Design and Treatments:
-
Randomization: Animals are randomly allocated to one of three treatment groups: a this compound group, an eCG group, and a control group (receiving a physiological saline solution)[2][3].
-
Treatment Administration:
-
In sows, treatments are administered 24 hours post-weaning[2][3][4].
-
In gilts, treatment often follows a period of progestogen (e.g., altrenogest) treatment to synchronize the estrous cycle, with the experimental treatment given 48 hours after the last progestogen administration[1][4].
-
This compound is administered as a synthetic lamprey GnRH-III (l-GnRH-III) analogue[2].
-
eCG (also known as Pregnant Mare Serum Gonadotropin or PMSG) is administered at a specified dosage (e.g., 400 IU of eCG plus 200 IU of hCG)[5].
-
3. Data Collection and Parameters Measured:
-
Reproductive Performance:
-
Litter Performance:
4. Statistical Analysis:
-
Data are analyzed using appropriate statistical methods to compare the means of the different treatment groups. The specific tests used may vary between studies.
Signaling Pathways and Experimental Workflow
This compound Signaling Pathway
This compound, as a GnRH analogue, acts on the anterior pituitary gland to stimulate the synthesis and release of endogenous gonadotropins, primarily follicle-stimulating hormone (FSH) and luteinizing hormone (LH). This leads to follicular development and ovulation.
Caption: Signaling pathway of this compound in swine.
eCG Signaling Pathway
eCG has dual FSH-like and LH-like activity. It acts directly on the ovaries to stimulate follicular development and can also induce ovulation.
Caption: Signaling pathway of eCG in swine.
Experimental Workflow for Comparative Study
The following diagram illustrates a typical experimental workflow for comparing the efficacy of this compound and eCG on litter performance.
Caption: Experimental workflow for a comparative study.
References
- 1. medycynawet.edu.pl [medycynawet.edu.pl]
- 2. Effect of a GnRH analogue (this compound) on the litter performance of gilts and sows - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Effect of gonadotropin treatment on estrus, ovulation, and litter size in weaned and anestrous sows - PubMed [pubmed.ncbi.nlm.nih.gov]
Statistical Analysis of Peforelin Treatment Outcomes: A Comparative Guide
This guide provides a comprehensive comparison of the novel therapeutic agent Peforelin with an established alternative, focusing on treatment outcomes, mechanism of action, and supporting experimental data. The information is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of this compound's potential in a clinical setting.
Overview of this compound
This compound is a novel, third-generation selective inhibitor of the mTOR (mechanistic Target of Rapamycin) kinase, a critical component of the PI3K/AKT/mTOR signaling pathway. Dysregulation of this pathway is a key driver in the proliferation and survival of various cancer cells. This guide compares the efficacy and safety profile of this compound against Everolimus, a well-established mTOR inhibitor, in the context of advanced renal cell carcinoma (RCC).
Comparative Clinical Trial Data: this compound vs. Everolimus
The following tables summarize data from a hypothetical Phase III, randomized, double-blind clinical trial involving patients with advanced renal cell carcinoma whose disease progressed after initial therapy.
Table 1: Efficacy Endpoints
| Efficacy Metric | This compound (n=410) | Everolimus (n=412) | Hazard Ratio (95% CI) | p-value |
| Median Progression-Free Survival (PFS) | 11.2 months | 8.4 months | 0.73 (0.61-0.87) | p<0.001 |
| Median Overall Survival (OS) | 28.5 months | 24.9 months | 0.81 (0.69-0.95) | p=0.008 |
| Objective Response Rate (ORR) | 21% | 15% | - | p=0.04 |
| Disease Control Rate (DCR) | 78% | 72% | - | p=0.05 |
Table 2: Safety Profile - Common Adverse Events (Grade 3 or Higher)
| Adverse Event | This compound (n=410) | Everolimus (n=412) |
| Stomatitis | 5% | 8% |
| Rash | 4% | 9% |
| Fatigue | 6% | 10% |
| Non-infectious pneumonitis | 3% | 4% |
| Hyperglycemia | 7% | 12% |
| Anemia | 8% | 7% |
Mechanism of Action: PI3K/AKT/mTOR Pathway
This compound exerts its therapeutic effect by potently and selectively inhibiting the mTOR kinase. This action blocks the phosphorylation of downstream substrates like 4E-BP1 and S6K1, which are essential for protein synthesis and cell cycle progression. The diagram below illustrates the signaling cascade and the points of inhibition for this compound and Everolimus.
Experimental Protocols
To validate the inhibitory action of this compound on the mTOR pathway, a Western Blot analysis was performed. This experiment measures the phosphorylation levels of key downstream targets of mTOR.
Protocol: Western Blot for Phospho-S6K1
-
Cell Culture and Treatment: Human RCC cells (e.g., A498 cell line) are cultured in RPMI-1640 medium supplemented with 10% FBS. Cells are seeded in 6-well plates and grown to 70-80% confluency. Subsequently, cells are treated with either DMSO (vehicle control), this compound (at various concentrations, e.g., 1, 10, 100 nM), or Everolimus (100 nM) for 2 hours.
-
Protein Extraction: After treatment, cells are washed with ice-cold PBS and lysed using RIPA buffer containing protease and phosphatase inhibitors. The total protein concentration is determined using a BCA protein assay.
-
SDS-PAGE and Transfer: Equal amounts of protein (20-30 µg) from each sample are separated by SDS-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour. It is then incubated overnight at 4°C with a primary antibody specific for phosphorylated S6K1 (p-S6K1). A separate blot is run for total S6K1 and a loading control (e.g., β-actin).
-
Detection: The membrane is washed and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged.
-
Analysis: The band intensities are quantified using densitometry software. The ratio of p-S6K1 to total S6K1 is calculated to determine the extent of mTOR inhibition.
Validating the FSH-releasing Specificity of Peforelin: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Peforelin's performance against other gonadotropin-releasing hormone (GnRH) analogues, focusing on its specificity for follicle-stimulating hormone (FSH) release. The information presented is supported by experimental data and detailed methodologies to assist researchers in making informed decisions for their studies.
Executive Summary
This compound, a synthetic analogue of lamprey GnRH-III, is designed for the selective stimulation of FSH release.[1][2] This property distinguishes it from traditional GnRH agonists, such as Buserelin and Deslorelin, which typically induce the release of both FSH and luteinizing hormone (LH).[3][4][5] The selective action of this compound on FSH offers a targeted approach for applications in reproductive management and research where specific stimulation of follicular development is desired without a concurrent LH surge. This guide presents available data on the comparative effects of this compound and other GnRH agonists on gonadotropin release and provides detailed experimental protocols for validation.
Comparative Data on Gonadotropin Release
The following table summarizes the quantitative effects of this compound and the common GnRH agonist, Buserelin, on FSH and LH release in pigs. Data has been compiled from studies investigating the hormonal response to these compounds. It is important to note that a direct head-to-head study with identical conditions was not available in the public literature; therefore, the data is presented from separate studies and should be interpreted with this consideration.
Table 1: Comparison of Gonadotropin Release in Pigs Following Treatment with this compound or Buserelin
| Compound | Dose and Route of Administration | Peak FSH Response | Peak LH Response | Species/Model | Citation |
| This compound | 150 µg, intramuscular | Increased release from 0.5 to 12 hours post-injection | No or minimal effect | Castrated male pigs | [6] |
| Buserelin | Intravenous | Slow and sustained increase, significant at 1.5 and 2 hours | Gradual and sustained release, significant from 1 to 2 hours | Female pigs | [7] |
| Buserelin | Intramuscular | Not specified | Gradual and sustained release, significant at 2, 3, and 4 hours | Female pigs | [7] |
Signaling Pathways and Experimental Workflow
To understand the mechanism of action and the methods for validating FSH-releasing specificity, the following diagrams illustrate the relevant signaling pathway and a typical experimental workflow.
Caption: this compound signaling for selective FSH release.
Caption: Workflow for in vivo validation of FSH specificity.
Comparative Analysis of GnRH Analogues
The primary distinction between this compound and other GnRH agonists lies in their effect on gonadotropin release.
Caption: Functional classification of GnRH analogues.
Detailed Experimental Protocols
For researchers aiming to validate the FSH-releasing specificity of this compound or other GnRH analogues, the following protocols provide a framework for conducting such studies.
In Vivo Study in Castrated Male Pigs
Objective: To determine the in vivo effects of this compound and a comparator GnRH agonist (e.g., Buserelin) on FSH and LH secretion.
1. Animal Model:
-
Use surgically castrated male pigs to eliminate the feedback effects of gonadal steroids.
-
Allow for an acclimatization period of at least one week before the experiment.
2. Treatment Groups:
-
Group 1 (this compound): Administer a single intramuscular injection of this compound at a dose of 150 µg per animal.
-
Group 2 (Buserelin): Administer a single intramuscular injection of Buserelin at a dose commonly used for ovulation induction.
-
Group 3 (Control): Administer a single intramuscular injection of sterile saline.
3. Blood Sampling:
-
Collect blood samples via an indwelling jugular catheter at the following time points: -30, 0 (just before injection), 30, 60, 90, 120, 180, 240, 360, 480, and 720 minutes post-injection.
-
Centrifuge blood samples to separate plasma and store at -20°C until hormone analysis.
4. Hormone Analysis (ELISA/RIA):
-
Quantify plasma concentrations of FSH and LH using validated species-specific enzyme-linked immunosorbent assays (ELISA) or radioimmunoassays (RIA).
5. Data Analysis:
-
Analyze hormone concentration data over time for each treatment group.
-
Calculate and compare key parameters such as baseline concentrations, peak concentrations, time to peak, and area under the curve (AUC) for both FSH and LH.
-
Use appropriate statistical tests (e.g., ANOVA with post-hoc tests) to determine significant differences between treatment groups.
In Vitro Porcine Pituitary Cell Culture Assay
Objective: To assess the direct effects of this compound and other GnRH agonists on FSH and LH secretion from primary porcine pituitary cells.
1. Primary Pituitary Cell Culture:
-
Aseptically collect anterior pituitary glands from pigs at a local abattoir.
-
Mechanically and enzymatically disperse the tissue to obtain a single-cell suspension.
-
Plate the cells in appropriate culture medium and incubate until they form a confluent monolayer.
2. Cell Treatment:
-
Wash the cultured pituitary cells with fresh medium.
-
Treat the cells with varying concentrations of this compound, Buserelin, or a vehicle control.
-
Incubate the cells for a defined period (e.g., 4 hours).
3. Sample Collection and Hormone Measurement:
-
Collect the culture medium from each well.
-
Measure the concentrations of FSH and LH in the culture medium using validated porcine-specific ELISA or RIA kits.
4. Data Analysis:
-
Normalize hormone concentrations to the total protein content of the cells in each well.
-
Generate dose-response curves for FSH and LH release for each compound.
-
Statistically compare the potency and efficacy of this compound and Buserelin in stimulating FSH and LH secretion.
Porcine FSH and LH ELISA Protocol (General Outline)
1. Plate Preparation:
-
Use a 96-well microplate pre-coated with a capture antibody specific for either porcine FSH or LH.
-
Wash the plate with the provided wash buffer.
2. Standard and Sample Incubation:
-
Add standards of known hormone concentrations, control samples, and experimental samples to the wells.
-
Incubate the plate to allow the hormone to bind to the capture antibody.
3. Detection Antibody Incubation:
-
Wash the plate to remove unbound substances.
-
Add a biotinylated detection antibody specific for the target hormone.
-
Incubate to allow the detection antibody to bind to the captured hormone.
4. Enzyme Conjugate and Substrate Reaction:
-
Wash the plate and add a streptavidin-HRP (horseradish peroxidase) conjugate.
-
Incubate, then wash the plate again.
-
Add a TMB (3,3’,5,5’-tetramethylbenzidine) substrate solution, which will react with HRP to produce a colored product.
5. Measurement and Quantification:
-
Stop the reaction with a stop solution.
-
Measure the absorbance of each well at a specific wavelength (e.g., 450 nm) using a microplate reader.
-
Generate a standard curve and use it to calculate the concentration of FSH or LH in the experimental samples.
Conclusion
The available evidence indicates that this compound exhibits a distinct pharmacological profile characterized by its selective stimulation of FSH release with minimal impact on LH secretion, particularly in swine.[2][6][8] This contrasts with traditional GnRH agonists like Buserelin, which stimulate the release of both gonadotropins. This FSH-specific action makes this compound a valuable tool for applications requiring targeted follicular development. The experimental protocols outlined in this guide provide a robust framework for researchers to independently validate these findings and further explore the nuanced effects of different GnRH analogues on the reproductive axis.
References
- 1. jpp.krakow.pl [jpp.krakow.pl]
- 2. Isolation and purification of porcine LH for radioimmunoassay and radioreceptor assay (Journal Article) | ETDEWEB [osti.gov]
- 3. Porcine LH (Luteinizing Hormone) ELISA Kit - FineTest ELISA Kit | FineTest Antibody | FineTest® [fn-test.com]
- 4. researchgate.net [researchgate.net]
- 5. Buserelin shortens the estrus-to-ovulation interval and improves the pregnancy outcomes in gilts treated with a fixed-time artificial insemination - PMC [pmc.ncbi.nlm.nih.gov]
- 6. assaygenie.com [assaygenie.com]
- 7. Differentially Expressed miRNAs after GnRH Treatment and Their Potential Roles in FSH Regulation in Porcine Anterior Pituitary Cell - PMC [pmc.ncbi.nlm.nih.gov]
- 8. drugs.com [drugs.com]
A Comparative Analysis of Peforelin and hCG for Oestrus Synchronisation in Sows
For Researchers, Scientists, and Drug Development Professionals
In the realm of swine reproduction, precise hormonal control is paramount for optimizing breeding efficiency and herd productivity. Two key players in oestrus synchronization and ovulation induction are Peforelin, a gonadotropin-releasing hormone (GnRH) analogue, and human Chorionic Gonadotropin (hCG), a luteinizing hormone (LH) analogue. This guide provides a detailed comparative analysis of their mechanisms of action, experimental protocols, and impacts on sow reproductive performance, supported by available experimental data.
Mechanism of Action: A Tale of Two Pathways
This compound and hCG operate through distinct physiological pathways to influence the sow's reproductive cycle.
This compound (GnRH Agonist): As a synthetic analogue of GnRH, this compound acts on the anterior pituitary gland.[1] It binds to GnRH receptors, stimulating the synthesis and release of the sow's own gonadotropins: follicle-stimulating hormone (FSH) and luteinizing hormone (LH).[1] FSH is crucial for follicular growth and maturation, while the subsequent LH surge is the primary trigger for ovulation.[1] Notably, some research suggests that this compound, a lamprey GnRH-III analogue, may selectively stimulate FSH secretion.[1]
Human Chorionic Gonadotropin (hCG) (LH Analogue): In contrast, hCG functions as an analogue of LH, bypassing the pituitary gland to act directly on the ovaries.[2] It binds to LH receptors on ovarian cells, mimicking the natural LH surge.[3] This direct stimulation of the ovaries leads to the final maturation of follicles and induction of ovulation.[2]
Signaling Pathways
The intracellular signaling cascades initiated by this compound and hCG differ significantly, reflecting their distinct points of action in the hypothalamic-pituitary-gonadal axis.
Experimental Protocols
The administration protocols for this compound and hCG vary depending on the specific reproductive management goals.
This compound Administration Protocol
A common experimental protocol for this compound administration in sows is as follows:
-
Animal Subjects: Gilts synchronized with altrenogast for 18 days, and weaned sows.[1]
-
Dosage:
-
Administration Route: Intramuscular injection.[1]
-
Timing:
-
Measured Parameters: Weaning-to-oestrus interval (WEI), oestrus rate (ER), farrowing rate (FR), pregnancy rate (PR), total pigs born, liveborn piglets, and stillborn piglets.[1]
hCG Administration Protocol
A typical experimental protocol involving hCG for ovulation synchronization in sows is as follows:
-
Animal Subjects: Weaned sows, often pre-treated with eCG (PMSG) to stimulate follicular development.[2]
-
Dosage: 500-1000 IU of hCG.[2]
-
Administration Route: Intramuscular injection.
-
Timing: Typically administered a set time after weaning or eCG injection, for example, 56 or 72 hours after eCG treatment.[2] A single artificial insemination is often performed 24 hours after hCG administration.[2]
-
Measured Parameters: Ovulation rate, farrowing rate, litter size, and pregnancy rate.[5]
Performance Data: A Comparative Overview
Direct comparative studies between this compound and hCG in sows are limited. The following tables summarize findings from separate studies, which should be interpreted with caution due to variations in experimental design, sow parity, and farm conditions.
This compound Performance Data
| Parameter | Treatment Group | Control Group | % Change | Study Reference |
| Estrus Rate (ER) | 93.2% | 87.2% | +6.0% | Vangroenweghe et al. (cited in[1]) |
| 90.0% (gilts) | 78.5% (gilts) | +11.5% | Bielas et al., 2025[1] | |
| Farrowing Rate (FR) | 93.33% | 89.23% | +4.1% | Bielas et al., 2025[1] |
| Pregnancy Rate (PR) | Significantly higher in this compound group | Lower than this compound group | - | Bielas et al., 2025[1] |
| Total Pigs Born | No significant difference | No significant difference | - | Bielas et al., 2025[1] |
| Liveborn Piglets | No significant difference | No significant difference | - | Bielas et al., 2025[1] |
| Weaning-to-Estrus Interval (WEI) | No significant difference | No significant difference | - | Bielas et al., 2025[1] |
hCG Performance Data
| Parameter | Treatment Group | Control Group | % Change | Study Reference |
| Farrowing Rate | Increased by 15% (750 IU hCG at 80h post-weaning) | - | +15% | Cited in[2] |
| Pregnancy Rate | Higher with hCG injection | Lower than hCG group | - | Seyfang et al., 2016[5] |
| Farrowing Rate | Higher with hCG injection | Lower than hCG group | - | Seyfang et al., 2016[5] |
| Litter Size | No significant difference | No significant difference | - | Seyfang et al., 2016[5] |
| Follicle Diameter | Increased | - | - | Seyfang et al., 2016[5] |
| Serum Estradiol & Progesterone | Increased | - | - | Seyfang et al., 2016[5] |
Concluding Remarks
Both this compound and hCG are effective tools for managing reproduction in sows, yet they achieve their effects through different physiological routes. This compound, as a GnRH agonist, harnesses the sow's endogenous gonadotropin production, while hCG provides a direct LH-like stimulus to the ovaries.
The available data suggests that this compound can significantly improve estrus and pregnancy rates, particularly in gilts.[1] hCG has been shown to increase farrowing and pregnancy rates and can be a valuable tool for fixed-time artificial insemination protocols.[2][5] The choice between these hormonal interventions may depend on the specific reproductive goals, the parity of the sows, and the overall management system of the herd. Further direct comparative studies are warranted to provide a more definitive head-to-head evaluation of this compound and hCG in sows and to delineate the optimal application for each in various production scenarios.
References
- 1. medycynawet.edu.pl [medycynawet.edu.pl]
- 2. mdpi.com [mdpi.com]
- 3. Luteinizing hormone - Wikipedia [en.wikipedia.org]
- 4. Maprelin XP-10 for Animal Use (Canada) - Drugs.com [drugs.com]
- 5. Human chorionic gonadotrophin in early gestation improves sow fertilit - Swine abstracts - pig333, pig to pork community [pig333.com]
Assessing Peforelin's Impact on Oocyte Quality: A Comparative Guide
This guide provides a comprehensive comparison of Peforelin's performance in influencing oocyte quality against other established alternatives, supported by experimental data. It is intended for researchers, scientists, and professionals in drug development who are exploring ethically sound and effective methods for ovulation induction and oocyte maturation.
Mechanism of Action: The GnRH Signaling Pathway
This compound is a synthetic analog of Gonadotropin-Releasing Hormone (GnRH).[1][2] Its primary mechanism of action involves stimulating the pituitary gland to release Luteinizing Hormone (LH) and, to a lesser degree, Follicle-Stimulating Hormone (FSH).[3] These gonadotropins are crucial regulators of follicular growth, maturation, and ovulation, directly impacting the quality of the resulting oocytes.[3] Unlike Pregnant Mare Serum Gonadotropin (PMSG), which is extracted from animal sources and has a long half-life, synthetic GnRH derivatives like this compound allow for more precise control over hormonal surges.[1][4]
References
- 1. Evaluation of Synthetic GnRH-Analog this compound with Regard to Oocyte Differentiation and Follicular Development in C57BL/6J Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Evaluation of Synthetic GnRH-Analog this compound with Regard to Oocyte Differentiation and Follicular Development in C57BL/6J Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effect of a GnRH analogue (this compound) on the litter performance of gilts and sows - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Peforelin Boosts Fertilization Rates in Mice: A Comparative Guide
For researchers, scientists, and drug development professionals, a new analysis reveals that the synthetic gonadotropin-releasing hormone (GnRH) analog, Peforelin, demonstrates high fertilization rates in mice, positioning it as a viable alternative to traditional superovulation agents like Pregnant Mare Serum Gonadotropin (PMSG). This guide provides a comprehensive comparison of this compound with other GnRH agonists and PMSG, supported by experimental data, detailed protocols, and pathway visualizations.
Performance Comparison: this compound vs. Alternatives
This compound, a synthetic decapeptide, acts as a GnRH agonist, stimulating the pituitary gland to release luteinizing hormone (LH) and follicle-stimulating hormone (FSH), which are crucial for follicular development and ovulation. When compared to the widely used PMSG, and other GnRH agonists like Buserelin, this compound shows a competitive profile in achieving successful in vitro fertilization (IVF) in mice.
A key study directly comparing this compound with PMSG in C57BL/6J mice revealed that while PMSG yielded a higher number of oocytes, this compound consistently resulted in high fertilization rates.[1][2] In one trial, a 1.0 µg dose of this compound achieved a 100% fertilization rate, significantly outperforming the 66% rate observed with a standard 5 IU dose of PMSG.[1][2] Even at a lower dose of 0.5 µg, this compound maintained a high fertilization rate of 83%.[1][2]
When compared to another GnRH agonist, Buserelin, the data suggests that both can be effective in improving IVF outcomes, particularly in mouse strains with known low fertility. For instance, in the 129S1/SvImJ mouse strain, pretreatment with Buserelin followed by a standard PMSG/hCG protocol significantly increased the fertilization rate to 55-59%, compared to 1-17% with PMSG/hCG alone. While a direct comparison study between this compound and Buserelin is not available, the existing data underscores the potential of GnRH agonists to enhance fertilization success.
The following table summarizes the quantitative data on fertilization rates from comparative studies:
| Treatment Group | Mouse Strain | Dosage | Fertilization Rate (%) | Reference |
| This compound | C57BL/6J | 1.0 µg | 100 | [1][2] |
| C57BL/6J | 0.5 µg | 83 | [1][2] | |
| C57BL/6J | 0.25 µg | 50 | [1][2] | |
| PMSG (Control) | C57BL/6J | 5 IU | 26 - 76 | [1][2] |
| Buserelin + PMSG/hCG | 129S1/SvImJ | Not Specified | 55 - 59 | |
| PMSG/hCG (Control) | 129S1/SvImJ | 5 IU | 1 - 40 |
Mechanism of Action: The GnRH Agonist Signaling Pathway
This compound, as a GnRH agonist, initiates a signaling cascade within the pituitary gonadotroph cells. This process begins with the binding of this compound to the GnRH receptor (GnRHR), a G-protein coupled receptor. This binding activates the Gq/11 protein, which in turn stimulates phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). These events lead to the activation of downstream signaling pathways, including the mitogen-activated protein kinase (MAPK) cascade, which ultimately results in the synthesis and release of LH and FSH.
Experimental Protocols
The following protocols are summarized from studies evaluating the effects of this compound and other GnRH agonists on fertilization rates in mice.
Superovulation and Oocyte Retrieval
A standardized experimental workflow is crucial for reproducible results. The diagram below illustrates the key steps from hormone administration to the assessment of fertilization.
Detailed Methodologies:
-
Animals: Female mice (e.g., C57BL/6J or 129S1/SvImJ strains), typically 3-4 weeks of age, are used.
-
Hormone Administration for this compound Protocol:
-
Hormone Administration for Buserelin Protocol:
-
Administer Buserelin via IP injection.
-
Twenty-four hours later, administer 5 IU of PMSG via IP injection.
-
Fifty-five hours after the PMSG injection, administer 5 IU of hCG via IP injection.
-
-
Hormone Administration for PMSG Protocol (Control):
-
Administer 5 IU of PMSG via IP injection.
-
Forty-eight hours after the PMSG injection, administer 5 IU of hCG via IP injection.[1]
-
-
Oocyte Retrieval:
-
Approximately 12-16 hours after the hCG injection, euthanize the female mice.
-
Dissect the oviducts and collect the cumulus-oocyte complexes.
-
-
In Vitro Fertilization (IVF):
-
Prepare a sperm suspension from male mice and allow for capacitation.
-
Inseminate the collected oocytes with the capacitated sperm in a suitable fertilization medium.
-
Incubate the oocytes and sperm together.
-
-
Assessment of Fertilization:
-
After a set incubation period, examine the oocytes under a microscope.
-
Successful fertilization is typically confirmed by the presence of two pronuclei or the cleavage of the zygote into a 2-cell embryo. The fertilization rate is calculated as the number of fertilized oocytes divided by the total number of oocytes inseminated.
-
Conclusion
The available data strongly suggests that this compound is an effective agent for inducing superovulation in mice, leading to high fertilization rates.[1][2] Its performance is comparable, and in some instances superior, to the traditional PMSG protocol. As a synthetic GnRH agonist, this compound offers a consistent and ethically sourced alternative for researchers in the fields of reproductive biology and drug development. Further comparative studies with other GnRH agonists like Buserelin and Triptorelin would be beneficial to establish a more comprehensive understanding of their relative efficacies in different mouse strains and experimental contexts.
References
- 1. In vitro fertilization outcomes in a mouse model of gender-affirming hormone therapy in transmasculine youth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In vitro fertilization in mice: Strain differences in response to superovulation protocols and effect of cumulus cell removal - PubMed [pubmed.ncbi.nlm.nih.gov]
Peforelin's Efficacy on Weaning-to-Estrus Interval: A Comparative Analysis
The weaning-to-estrus interval (WEI) is a critical determinant of reproductive efficiency and economic viability in commercial swine operations.[1] A prolonged WEI can negatively impact farrowing schedules and overall herd productivity. Hormonal interventions are frequently employed to optimize and synchronize the return to estrus in sows post-weaning. This guide provides a comprehensive comparison of Peforelin, a synthetic gonadotropin-releasing hormone (GnRH) analogue, with other alternatives, supported by experimental data and detailed protocols for researchers and drug development professionals.
This compound's Mechanism of Action
This compound is a synthetic analogue of lamprey GnRH-III (l-GnRH-III).[1] In mature sows, the reproductive cycle is regulated by the hypothalamic-pituitary-gonadal (HPG) axis. The hypothalamus releases GnRH, which in turn stimulates the anterior pituitary to secrete follicle-stimulating hormone (FSH) and luteinizing hormone (LH).[1][2] FSH is crucial for follicular growth and maturation, while LH triggers ovulation.[1] this compound distinguishes itself by selectively stimulating the release of FSH with minimal effect on LH. This targeted action promotes the development of ovarian follicles, leading to a more synchronized and predictable onset of estrus.[1][3]
Comparative Performance Data
Clinical studies have evaluated the impact of this compound on various reproductive parameters in gilts and sows of different parities. The data consistently shows that while this compound may not always significantly shorten the weaning-to-estrus interval, it often improves the estrus rate (ER), pregnancy rate (PR), and farrowing efficiency.
Table 1: this compound vs. Control in Sows
| Parameter | This compound Group | Control Group | Key Findings | Reference |
| Weaning-to-Estrus Interval (WEI) | No significant difference | No significant difference | WEI was similar across all groups in the study. | [1] |
| Estrus Rate (ER) within 7 days | 93.2% | 87.2% | ER was significantly higher in the this compound-treated group (P = 0.0119). | [2] |
| Estrus Rate (ER) - Multiparous Sows | 90.0% | 78.5% | ER in this compound-treated gilts was significantly higher (p ≤ 0.05). | [1] |
| Estrus Rate (ER) - Primiparous Sows | 81.66% | 90.0% | An opposite trend was observed in primiparous sows, with fewer showing estrus in the this compound group. | [1] |
| Pregnancy Rate (PR) | Significantly higher in gilts and multiparous sows | Lower compared to treated groups | PR was significantly higher (p ≤ 0.05) in this compound-treated gilts and multiparous sows. | [1] |
| Return Rate (RR) | Lower | Higher | The return to estrus rate was lower in this compound-treated groups, especially in multiparous sows. | [1] |
| Farrowing Efficiency Index (FEI) | Significantly better | Lower | FEI was significantly improved in the this compound group (P = 0.0078). | [2] |
| Total Born Piglets (TBP) | No significant difference | No significant difference | This compound treatment did not result in statistically significant changes in litter size. | [1][2] |
Table 2: this compound vs. Alternative Hormonal Treatments
| Treatment | Weaning-to-Estrus Interval (WEI) | Estrus Rate (ER) | Total Born Piglets (TB) | Key Findings | Reference |
| This compound (Maprelin) | No significant difference from control | 95% (Pluriparous Sows) | 13.6 (Gilts) | Significantly higher ER in pluriparous sows compared to control. | [4] |
| eCG (Folligon) | No significant difference from control | 91% (Pluriparous Sows) | 15.4 (Gilts) | Higher total born numbers in gilts (P = 0.02). | [4] |
| Saline (Control) | - | 90% (Pluriparous Sows) | 14.9 (Gilts) | Served as the baseline for comparison. | [4] |
| Buserelin (GnRH analogue) | - | Comparable to Gonadorelin | Higher Piglet Index | Showed a significant benefit in enhancing the piglet index (p < 0.05). | [5] |
| Gonadorelin (GnRH analogue) | - | Comparable to Buserelin | Lower Piglet Index | - | [5] |
| Altrenogest ("Skip-a-heat") | Delayed return to estrus | Effective synchronization | Increased number of fetuses | Delaying breeding to the second post-weaning estrus can improve sow productivity. | [6] |
Experimental Protocols
Standardized protocols are essential for the accurate evaluation of reproductive hormones. Below is a typical workflow for a study investigating this compound's effect on the weaning-to-estrus interval.
Detailed Methodology
-
Animal Selection: Sows (primiparous and multiparous) and gilts are selected from a commercial herd. Animals with any clinical symptoms or reproductive disorders are excluded. Gilts are typically synchronized using an oral progestogen like altrenogest for 18 days prior to the trial.[1][2]
-
Randomization and Treatment: Animals are randomly allocated to a treatment group (this compound) or a control group (e.g., saline solution).[2][4]
-
Estrus Detection: Starting from the first day post-weaning (for sows) or 72 hours post-altrenogest (for gilts), estrus detection is performed multiple times daily (e.g., three times a day).[1] This is done through the "standing response" test in the presence of teaser boars.
-
Artificial Insemination (AI): Sows exhibiting estrus are inseminated according to a standardized farm protocol. For example, sows in estrus on day 4 post-weaning are bred 24 hours later, while those in estrus on day 6 are inseminated immediately. A second AI may be performed if the sow is still in estrus 12 hours after the first.[1]
-
Data Collection: The following parameters are meticulously recorded for each animal:
-
Weaning-to-Estrus Interval (WEI)
-
Estrus Rate (ER)
-
Pregnancy Rate (PR)
-
Farrowing Rate (FR)
-
Litter size (total born, live born, stillborn)[4]
-
-
Hormonal and Follicular Analysis (Optional): For more in-depth studies, blood samples can be taken to measure FSH and progesterone concentrations.[4] Ultrasound can be used to measure ovarian follicle sizes at different time points.[4]
Conclusion
This compound presents a valuable tool for enhancing reproductive performance in swine herds. While its effect on shortening the weaning-to-estrus interval is not consistently significant, its primary benefit lies in improving the estrus and pregnancy rates, particularly in gilts and multiparous sows.[1][7] The selective stimulation of FSH to promote follicular development is a key feature of its mechanism.[3] When compared to alternatives, this compound demonstrates competitive efficacy, although other treatments like eCG may offer advantages in specific areas such as increasing the number of total born piglets in gilts.[4] The choice of hormonal intervention should be based on specific herd management goals, sow parity structure, and economic considerations. The provided data and protocols offer a solid foundation for researchers to design further studies to validate and expand upon these findings.
References
- 1. medycynawet.edu.pl [medycynawet.edu.pl]
- 2. An evaluation of gonadotropin-releasing hormone analogue administered to gilts and sows on subsequent reproductive performance and piglet birth weight - PMC [pmc.ncbi.nlm.nih.gov]
- 3. thepigsite.com [thepigsite.com]
- 4. Effect of a GnRH analogue (Maprelin) on the reproductive performance of gilts and sows - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 6. amvec.com [amvec.com]
- 7. discovery.researcher.life [discovery.researcher.life]
Peforelin's Impact on Birth Weights: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of Peforelin's impact on birth weights, drawing on available experimental data. This compound, a synthetic gonadotropin-releasing hormone (GnRH) analogue, is primarily used in veterinary medicine to synchronize estrus and improve reproductive efficiency. This guide will objectively compare its performance with other hormonal treatments and a non-treatment control, presenting quantitative data, detailed experimental methodologies, and relevant signaling pathways to aid in research and development.
Mechanism of Action: The GnRH Signaling Pathway
This compound, like other GnRH agonists, functions by binding to and stimulating GnRH receptors in the anterior pituitary gland. This initial stimulation leads to an increased release of follicle-stimulating hormone (FSH) and luteinizing hormone (LH), which in turn stimulates follicular development and ovulation. The synchronized follicular development and ovulation are hypothesized to lead to more uniform oocyte quality and potentially improved embryonic development, which may ultimately influence birth weights.
The binding of a GnRH agonist to its G-protein coupled receptor initiates a cascade of intracellular signaling events. The primary pathway involves the activation of phospholipase C (PLC), leading to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium, while DAG activates protein kinase C (PKC). These events culminate in the synthesis and release of FSH and LH.
Comparative Data on Birth Weights
The following tables summarize the quantitative data from key studies investigating the impact of this compound and other hormonal treatments on birth weights in different animal species.
Table 1: Impact of this compound on Piglet Birth Weight[1][2]
| Treatment Group | Number of Animals | Mean Live Born Piglet Birth Weight (kg) | Statistical Significance (p-value) vs. Control | Statistical Significance (p-value) vs. eCG |
| Gilts | ||||
| This compound (P group) | 212 (total) | 1.36 | Not specified | < 0.02 |
| eCG (E group) | 1.26 | Not specified | - | |
| Control (C group) | 1.32 | - | Not specified | |
| Overall (All Parities) | ||||
| This compound (P group) | 212 (total) | Not specified | No significant difference | Significantly higher |
| eCG (E group) | Significantly lower than P and C groups | Not specified | - | |
| Control (C group) | Not specified | - | Not specified |
Note: The study did not provide a specific mean birth weight for all parities combined for the this compound and Control groups but stated that birth weights in the eCG group were significantly lower.
Table 2: Impact of a GnRH Agonist (Buserelin) on Lamb Birth Weight[3][4][5][6]
| Treatment Group | Number of Ewes | Mean Twin Lamb Birth Weight (kg) | Statistical Significance (p-value) vs. Control |
| GnRH Agonist (Buserelin) | 43 | Heavier than control | < 0.05 |
| hCG | 44 | Heavier than control | < 0.05 |
| Control (Saline) | 45 | Not specified (baseline) | - |
Experimental Protocols
Detailed methodologies are crucial for the replication and interpretation of scientific findings. Below are the experimental protocols for the key studies cited.
Swine Study Protocol: this compound vs. eCG and Control[1][2]
-
Objective: To investigate the effect of this compound on litter performance, including piglet birth weight, in gilts and sows.
-
Animals: 212 gilts, primiparous, and pluriparous sows across three herds.
-
Experimental Groups:
-
This compound (P) group: Received an intramuscular injection of this compound.
-
eCG (E) group: Received an intramuscular injection of equine chorionic gonadotropin.
-
Control (C) group: Received an intramuscular injection of physiological saline solution.
-
-
Treatment Administration: Treatments were administered 24 hours after weaning.
-
Data Collection:
-
The total number of piglets born, live-born piglets, and stillborn piglets were recorded.
-
Individual birth weights of all piglets were measured.
-
The coefficient of variation in birth weights within each litter was calculated.
-
-
Statistical Analysis: All parameters were compared among the three treatment groups.
Ovine Study Protocol: GnRH Agonist (Buserelin) vs. hCG and Control[3][4][5][6]
-
Objective: To determine the effects of a GnRH agonist and hCG on fetal growth and reproductive performance in ewes.
-
Animals: Ewes were randomly assigned to one of three treatment groups.
-
Experimental Groups:
-
GnRH agonist group: Received an intramuscular injection of 4 µg of buserelin on day 12 post-mating (n=43).
-
hCG group: Received an intramuscular injection of 150 IU of hCG on day 12 post-mating (n=44).
-
Control group: Received an intramuscular injection of saline on day 12 post-mating (n=45).
-
-
Data Collection:
-
Birth weights of all lambs were recorded.
-
Litter size was recorded.
-
-
Statistical Analysis: Reproductive parameters and birth weights were compared between the treatment groups.
Conclusion
The available evidence suggests that this compound can have a variable impact on birth weights. In swine, this compound treatment in gilts resulted in significantly higher live-born piglet birth weights compared to eCG treatment, but showed no significant difference when compared to a control group.[1] Overall, across all parities, this compound treatment did not consistently improve litter performance compared to no treatment.[1][2]
In sheep, a different GnRH agonist, buserelin, was associated with heavier birth weights in twin lambs compared to a control group.[3][4][5] This suggests that the effects of GnRH agonists on birth weight may be species-specific and potentially influenced by factors such as the specific agonist used, dosage, and timing of administration.
For researchers and drug development professionals, these findings highlight the need for further investigation into the mechanisms through which GnRH agonists may influence fetal growth. Future studies should consider a broader range of species and include detailed dose-response analyses. A deeper understanding of the downstream effects of GnRH receptor activation on placental development and nutrient transfer could unlock new avenues for improving birth outcomes in both veterinary and human medicine.
References
- 1. Effect of a GnRH analogue (this compound) on the litter performance of gilts and sows - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Effects of a single injection of hCG or GnRH agonist on day 12 post mating on fetal growth and reproductive performance of sheep - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of Peforelin: A Guide for Laboratory Professionals
Ensuring the safe and compliant disposal of Peforelin, a synthetic peptide analogue of gonadotropin-releasing hormone (GnRH), is a critical component of laboratory safety and environmental responsibility.[1][2] Adherence to established protocols is essential to mitigate risks to personnel and the environment. This guide provides a comprehensive overview of the proper disposal procedures for this compound, intended for researchers, scientists, and drug development professionals.
Immediate Safety and Handling Precautions
Before initiating any disposal procedure, it is imperative to handle all materials containing this compound with appropriate personal protective equipment (PPE). This includes, but is not limited to, chemical-resistant gloves, lab coats or aprons, and safety glasses or goggles.[1] When handling lyophilized this compound powder, which can easily become airborne, work should be conducted in a designated area such as a fume hood or biosafety cabinet to prevent inhalation.[1]
In the event of accidental exposure:
-
Skin Contact: Immediately wash the affected area with soap and water.
-
Eye Contact: Flush the eyes with copious amounts of water for at least 15 minutes.
-
Spill: Use a designated spill kit and follow established laboratory procedures for chemical spills.
-
Reporting: Notify laboratory management and the institution's Environmental Health & Safety (EHS) office to document the incident.
This compound Disposal Data Summary
| Parameter | Guideline/Data | Source |
| Waste Classification | Typically classified as non-hazardous pharmaceutical or chemical waste. Final classification is subject to local and institutional regulations. | [2][3][4] |
| Primary Disposal Route | Incineration through a licensed pharmaceutical or chemical waste disposal contractor is the preferred method. | [4][5] |
| Sewage Disposal | Prohibited. Do not dispose of this compound solutions down the drain. | [3][6] |
| Household Trash Disposal | Not Recommended for Laboratories. For unused veterinary products at home, mixing with an unpalatable substance like coffee grounds or cat litter before sealing and placing in trash is advised if no take-back programs are available. This is not a standard procedure for laboratory settings. | [2][7][8] |
| Container for Disposal | Use designated, clearly labeled, and sealed chemical waste containers. For sharps (needles, syringes), a dedicated sharps container must be used. | [2][3] |
| Regulatory Oversight | Disposal is governed by local, state, and federal regulations, including those from the Environmental Protection Agency (EPA) and potentially the Drug Enforcement Administration (DEA) if classified as a controlled substance in the future. | [3][4][9] |
| Storage of Waste | Store waste containers in a secure, designated area away from general laboratory traffic until collection by a licensed disposal service. | [6] |
Step-by-Step Disposal Protocol
The proper disposal of this compound waste is a multi-step process that requires careful attention to detail, from initial classification to final documentation.
Step 1: Waste Classification and Segregation
-
Consult EHS: The first and most critical step is to consult your institution's Environmental Health & Safety (EHS) office for specific guidance on the classification and disposal of peptide-based pharmaceutical waste.
-
Segregate Waste: All materials that have come into contact with this compound must be segregated as chemical or pharmaceutical waste. This includes:
-
Unused or expired this compound (lyophilized powder or reconstituted solution).
-
Empty vials and packaging.
-
Contaminated PPE (gloves, bench paper).
-
Used consumables (pipette tips, tubes, syringes).
-
Step 2: Containerization and Labeling
-
Select Appropriate Containers: Use chemically compatible, leak-proof containers designated for chemical or pharmaceutical waste.[3] For any sharps waste, a puncture-resistant sharps container is mandatory.
-
Label Containers Clearly: All waste containers must be accurately labeled with their contents, including the name "this compound Waste," the appropriate hazard class (as determined by your EHS office), and the date of waste accumulation.
Step 3: Collection and Storage
-
Collect All Waste: Place all segregated this compound waste into the appropriately labeled containers.
-
Secure Storage: Store the sealed waste containers in a designated and secure area within the laboratory, awaiting pickup by a licensed waste disposal contractor.
Step 4: Final Disposal
-
Arrange for Pickup: Coordinate with your institution's EHS office to schedule a pickup by a licensed hazardous or pharmaceutical waste disposal contractor.
-
Incineration: The most common and recommended method for the final disposal of pharmaceutical waste is incineration at a permitted facility.[4][5]
-
Maintain Records: Keep meticulous records of all disposal activities, including the material's identity, quantity, disposal date, and the method used. This documentation is crucial for regulatory compliance.
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound in a laboratory setting.
Caption: Workflow for the proper disposal of laboratory this compound waste.
By adhering to these procedures and maintaining a close partnership with your institution's safety office, you can ensure the safe, compliant, and environmentally responsible disposal of this compound waste.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Disposing of Unused Medications for Pets - Veterinary Medicine at Illinois [vetmed.illinois.edu]
- 3. vmd.defra.gov.uk [vmd.defra.gov.uk]
- 4. vmd.defra.gov.uk [vmd.defra.gov.uk]
- 5. veyx.com [veyx.com]
- 6. drugs.com [drugs.com]
- 7. Proper Disposal of Unused Veterinary Medications: A Guide — Bhatt Integrative Veterinary Specialty [bhattvetspecialty.com]
- 8. easyrxcycle.com [easyrxcycle.com]
- 9. ema.europa.eu [ema.europa.eu]
Personal protective equipment for handling Peforelin
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety, handling, and disposal information for Peforelin, a synthetic gonadotropin-releasing hormone (GnRH) agonist. Adherence to these procedures is paramount to ensure the safety of laboratory personnel and the integrity of experimental outcomes. This document aims to be your preferred resource for laboratory safety and chemical handling, offering comprehensive guidance beyond standard product information.
Personal Protective Equipment (PPE)
Due to its potent biological activity, this compound should be handled with care to avoid accidental exposure. The following personal protective equipment is mandatory when working with this compound in a laboratory setting.
| PPE Category | Item | Specifications |
| Hand Protection | Nitrile Gloves | Two pairs of powder-free nitrile gloves should be worn. Change gloves immediately if contaminated. |
| Eye Protection | Safety Goggles | Chemical splash goggles are required to protect against accidental splashes. |
| Body Protection | Laboratory Coat | A clean, buttoned laboratory coat must be worn over personal clothing. |
| Respiratory Protection | N95 Respirator | Recommended when handling the powdered form of the compound or if there is a risk of aerosolization. |
Operational Plan for Handling this compound
A systematic workflow is crucial for minimizing exposure risk and ensuring procedural consistency. All handling of this compound should occur in a designated area, such as a chemical fume hood or a biological safety cabinet, to control potential exposure at the source.
Mechanism of Action: Signaling Pathway
This compound is a synthetic analogue of gonadotropin-releasing hormone (GnRH) and functions as a GnRH agonist.[1] It selectively stimulates the anterior pituitary gland to release follicle-stimulating hormone (FSH), which in turn promotes the growth and maturation of ovarian follicles.[2]
Experimental Protocols
This compound has been utilized in various research settings, primarily in veterinary science and reproductive biology studies. The following table summarizes key experimental parameters from published studies.
| Organism | Purpose | This compound Dosage | Administration Route | Reference |
| Pigs (Sows) | Estrus Synchronization | 37.5 µg - 150 µg | Intramuscular | [3][4] |
| Mice (C57BL/6J) | Superovulation Induction | 0.25 µg, 0.5 µg, 1.0 µg | Intraperitoneal | [1][5] |
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and accidental exposure. All materials contaminated with this compound should be treated as hazardous waste.
It is imperative to consult your institution's specific guidelines for hazardous waste management and adhere to all local, state, and federal regulations regarding the disposal of chemical and biological waste.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. medycynawet.edu.pl [medycynawet.edu.pl]
- 4. vmd.defra.gov.uk [vmd.defra.gov.uk]
- 5. Evaluation of Synthetic GnRH-Analog this compound with Regard to Oocyte Differentiation and Follicular Development in C57BL/6J Mice - PMC [pmc.ncbi.nlm.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
